1,8-Bis(diphenylphosphino)octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-diphenylphosphanyloctyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36P2/c1(3-17-27-33(29-19-9-5-10-20-29)30-21-11-6-12-22-30)2-4-18-28-34(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h5-16,19-26H,1-4,17-18,27-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABUPOVYOOZOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571154 | |
| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41625-30-3 | |
| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,8-Bis(diphenylphosphino)octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,8-bis(diphenylphosphino)octane, a bidentate phosphine ligand. Due to the absence of a specific, detailed experimental protocol for this exact compound in the available literature, this guide outlines a representative synthetic route based on established methods for analogous bis(diphenylphosphino)alkanes. The provided experimental protocol is a general methodology and may require optimization.
Synthetic Pathway
The most common and effective method for the synthesis of this compound involves a two-step process. The first step is the in-situ preparation of an alkali metal diphenylphosphide, typically from triphenylphosphine or diphenylphosphine. The second step is the nucleophilic substitution reaction of the diphenylphosphide with a 1,8-dihalooctane. Lithium is a commonly used alkali metal for the formation of the phosphide.
A generalized reaction scheme is as follows:
Step 1: Formation of Lithium Diphenylphosphide
-
Method A: From Triphenylphosphine 2 PPh₃ + 2 Li → 2 LiPPh₂ + Ph-Ph
-
Method B: From Diphenylphosphine Ph₂PH + n-BuLi → LiPPh₂ + Bu-H
Step 2: Synthesis of this compound
2 LiPPh₂ + X-(CH₂)₈-X → Ph₂P-(CH₂)₈-PPh₂ + 2 LiX (where X = Cl, Br)
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of this compound.
Caution: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as organophosphines and their intermediates are sensitive to air and moisture.
Synthesis via Lithium Diphenylphosphide from Triphenylphosphine
Materials:
-
Triphenylphosphine (PPh₃)
-
Lithium metal (dispersion or wire)
-
1,8-Dichlorooctane or 1,8-Dibromooctane
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
Hexane
-
Ethanol
Procedure:
-
Preparation of Lithium Diphenylphosphide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium metal (2.0 eq) and anhydrous THF.
-
To this suspension, add triphenylphosphine (2.0 eq) portion-wise under a positive flow of nitrogen.
-
The reaction mixture is stirred at room temperature. The formation of the deep red-colored lithium diphenylphosphide is typically observed over a period of 2-4 hours.
-
-
Reaction with 1,8-Dihalooctane:
-
Once the formation of lithium diphenylphosphide is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1,8-dihalooctane (1.0 eq) in anhydrous THF to the reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The disappearance of the red color indicates the consumption of the lithium diphenylphosphide.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of degassed water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization from a solvent mixture such as ethanol/hexane to yield this compound as a white solid.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on general procedures for similar compounds.
| Parameter | Value |
| Reactants | |
| Triphenylphosphine | 2.0 eq |
| Lithium | 2.0 eq |
| 1,8-Dihalooctane | 1.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature (Step 1) | Room Temperature |
| Reaction Time (Step 1) | 2 - 4 hours |
| Temperature (Step 2) | Reflux |
| Reaction Time (Step 2) | 4 - 6 hours |
| Product Characterization | |
| Appearance | White Solid |
| Expected Yield | 70-90% |
| Melting Point | Not available in search results |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | Phenyl protons (multiplet, ~7.2-7.5 ppm), Methylene protons adjacent to P (multiplet), Other methylene protons (multiplet) |
| ³¹P NMR (CDCl₃, δ) | Singlet (approx. -15 to -20 ppm) |
Visualizations
Synthesis Workflow
Introduction: The Significance of Long-Chain Diphosphine Ligands
An In-depth Technical Guide to the Synthesis of 1,8-bis(diphenylphosphino)octane
This compound, often abbreviated as dppo, is a bidentate phosphine ligand characterized by two diphenylphosphino groups linked by a flexible eight-carbon alkyl chain. In the field of organometallic chemistry and catalysis, the choice of ligand is paramount as it directly influences the steric and electronic properties of the metal center, thereby dictating the catalyst's activity, selectivity, and stability. Dppo, with its long, flexible C8 backbone, is capable of coordinating to a metal center in a chelating fashion to form a large, 11-membered ring. This unique structural feature makes it an invaluable tool for researchers exploring catalytic systems where specific bite angles and coordination geometries are required. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
Core Synthesis Strategy: A Nucleophilic Approach
The most prevalent and reliable method for synthesizing this compound relies on a classical nucleophilic substitution pathway. The core principle involves the generation of a potent diphenylphosphide nucleophile, which subsequently displaces two halide leaving groups from an eight-carbon electrophile. This strategy can be broken down into two key stages: the formation of the phosphide anion and the subsequent alkylation.
Part 1: Generation of the Diphenylphosphide Nucleophile (Ph₂P⁻)
The success of the synthesis hinges on the efficient generation of the diphenylphosphide anion. This can be achieved through several distinct, yet related, methods, each with its own set of advantages and considerations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
-
Method A: Reductive Cleavage of Triphenylphosphine (PPh₃) This is a very common laboratory-scale method that utilizes the inexpensive and air-stable solid, triphenylphosphine. The reaction with an alkali metal, typically lithium, in an ethereal solvent like tetrahydrofuran (THF) cleaves a phosphorus-carbon bond.[1][2]
Reaction: PPh₃ + 2 Li → LiPPh₂ + LiPh
A critical aspect of this method is the concurrent formation of phenyllithium (PhLi) as a byproduct.[3] Phenyllithium is a strong base and nucleophile that can compete in the subsequent alkylation step, leading to unwanted side products. To mitigate this, the PhLi is often selectively quenched by adding a mild proton source like water or an alcohol after the initial reaction, or it is destroyed by adding t-butyl chloride before the addition of the dihaloalkane.[3][4]
-
Method B: Deprotonation of Diphenylphosphine (Ph₂PH) For researchers who have access to diphenylphosphine, this is a very direct route. Diphenylphosphine is a liquid with a pKa of approximately 22 (in DMSO), allowing it to be deprotonated by a strong base, such as n-butyllithium (n-BuLi), to generate the lithium diphenylphosphide salt.[1]
Reaction: Ph₂PH + n-BuLi → LiPPh₂ + n-BuH
This method is clean, as the only byproduct is butane, which is volatile and easily removed. However, the starting material, diphenylphosphine, is pyrophoric and requires careful handling under an inert atmosphere.[5][6]
-
Method C: Reduction of Chlorodiphenylphosphine (Ph₂PCl) This method involves the reduction of commercially available chlorodiphenylphosphine with an alkali metal, such as lithium or sodium, to form the corresponding phosphide salt.[2][7]
Reaction: Ph₂PCl + 2 M → MPPh₂ + MCl (where M = Li, Na)
This is an efficient method that avoids the generation of organolithium byproducts. The primary byproduct is an inorganic salt (LiCl or NaCl), which is easily removed during aqueous workup.
Table 1: Comparison of Methods for Diphenylphosphide Generation
| Method | Starting Material | Key Reagents | Key Byproducts | Advantages | Disadvantages |
| A | Triphenylphosphine | Lithium Metal | Phenyllithium | Inexpensive, air-stable starting material. | Generates reactive PhLi byproduct requiring an extra step. |
| B | Diphenylphosphine | n-Butyllithium | Butane | Clean reaction with a volatile byproduct. | Starting material is pyrophoric and hazardous.[5] |
| C | Chlorodiphenylphosphine | Lithium or Sodium | Lithium/Sodium Chloride | High efficiency, no reactive organic byproducts. | Starting material is corrosive and moisture-sensitive. |
Part 2: The S_N2 Alkylation Step
Once the diphenylphosphide anion is generated in situ, the second stage of the synthesis is the double nucleophilic substitution on a suitable 1,8-disubstituted octane.
Reaction: 2 MPPh₂ + X-(CH₂)₈-X → Ph₂P-(CH₂)₈-PPh₂ + 2 MX (where M = Li, Na; X = Cl, Br)
This reaction follows a standard S_N2 mechanism. The phosphide anion attacks one of the electrophilic carbon atoms of the octane chain, displacing a halide ion. This process is then repeated at the other end of the chain to form the final product. The choice of dihalide is flexible, with 1,8-dichlorooctane and 1,8-dibromooctane being common choices. Due to the high reactivity of the phosphide nucleophile, the reaction typically proceeds smoothly at moderate temperatures. The entire process must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent the protonation and/or oxidation of the phosphide intermediate.[2]
Visualizing the Synthesis
The overall process can be visualized as a streamlined workflow, from starting materials to the final, purified product.
Caption: Workflow for the synthesis of this compound.
The chemical transformation at the heart of this process is the nucleophilic attack of the phosphide on the alkyl halide.
Caption: The core nucleophilic substitution reaction.
Detailed Experimental Protocol
(Method A: From Triphenylphosphine)
This protocol is a representative example and should be performed by trained personnel familiar with handling air-sensitive and pyrophoric reagents.
Table 2: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Triphenylphosphine | 262.29 | 10.0 g | 38.1 mmol | Air-stable solid. |
| Lithium Metal | 6.94 | 0.64 g | 92.0 mmol | Store under mineral oil. Use wire or sand form. |
| Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Anhydrous, freshly distilled from Na/benzophenone. |
| 1,8-Dichlorooctane | 181.13 | 3.46 g | 19.1 mmol | - |
| Degassed Water | 18.02 | ~50 mL | - | Degas by sparging with N₂ or Ar. |
| Diethyl Ether | 74.12 | ~100 mL | - | For extraction. |
| Ethanol | 46.07 | ~50 mL | - | For recrystallization. |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying. |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Phosphide Generation:
-
Cut the lithium metal into small pieces, wash with hexane to remove the mineral oil, and quickly add it to the reaction flask along with the triphenylphosphine.
-
Add 150 mL of anhydrous THF to the flask via cannula.
-
Stir the resulting suspension at room temperature. The solution will gradually turn from colorless to a deep red-orange over 2-4 hours, indicating the formation of the phosphide and phenyllithium species.
-
-
Quenching of Phenyllithium:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 0.35 mL (19.4 mmol) of degassed water dropwise via syringe. This step selectively protonates the more basic phenyllithium (PhLi + H₂O → Benzene + LiOH) while leaving the less basic lithium diphenylphosphide (LiPPh₂) largely intact.[3] A color change may be observed. Stir for an additional 30 minutes at 0 °C.
-
-
Alkylation:
-
Add the 1,8-dichlorooctane to 50 mL of anhydrous THF in a separate dry flask. Transfer this solution to the reaction mixture via cannula over 20-30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The disappearance of the red color indicates the consumption of the phosphide.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding 50 mL of degassed water to destroy any remaining reactive species.
-
Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield a crude white solid or oil.
-
-
Purification:
-
Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization.
-
Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product, this compound, is a white crystalline solid.[8]
-
Safety and Handling: A Paramount Concern
The synthesis of phosphine ligands involves significant hazards that demand rigorous safety protocols.
-
Pyrophoric and Air-Sensitive Reagents: Diphenylphosphine and organolithium reagents like n-BuLi and PhLi are pyrophoric and can ignite spontaneously on contact with air.[5] Alkali metals react violently with water. All transfers of these materials must be conducted under an inert atmosphere using techniques such as a glovebox or a Schlenk line with cannulas and syringes.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile). A face shield is recommended when handling larger quantities of pyrophoric materials.[6]
-
Quenching Procedures: Never add water directly to an active alkali metal or a concentrated organolithium solution. Reactions should be quenched slowly, at low temperatures, and behind a blast shield. Unreacted lithium metal should be carefully destroyed by the slow addition of a less reactive alcohol like isopropanol.
-
Solvent Hazards: Ethereal solvents like THF and diethyl ether are highly flammable and can form explosive peroxides. Use only freshly distilled, peroxide-free solvents.
This guide provides a foundational understanding and a practical framework for the synthesis of this compound. By understanding the causality behind each step and adhering strictly to safety protocols, researchers can confidently and successfully prepare this versatile ligand for application in catalysis and materials science.
References
- 1. Diphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]
- 3. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
- 4. CN104177407A - Preparation process of bis (diphenylphosphino) alkane - Google Patents [patents.google.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. prepchem.com [prepchem.com]
- 8. achmem.com [achmem.com]
An In-Depth Technical Guide to 1,8-bis(diphenylphosphino)octane (dppo)
CAS Number: 41625-30-3
Molecular Formula: C₃₂H₃₆P₂
Molecular Weight: 482.58 g/mol
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1,8-bis(diphenylphosphino)octane, a bidentate phosphine ligand pivotal in coordination chemistry and catalysis. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Core Properties
This compound, often abbreviated as dppo, is a white to off-white crystalline powder. Its structure features two diphenylphosphino groups linked by a flexible eight-carbon aliphatic chain. This flexibility allows it to form stable chelate complexes with a variety of transition metals, influencing their catalytic activity and selectivity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 41625-30-3 | [1] |
| Molecular Formula | C₃₂H₃₆P₂ | [1] |
| Molecular Weight | 482.58 g/mol | [1] |
| Appearance | White to off-white powder/crystals | [1] |
| Melting Point | 103-105 °C | |
| Purity | Typically ≥98% | |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the phenyl protons. The protons of the octane backbone would appear as a series of multiplets in the upfield region (typically δ 1.2-2.5 ppm).[2][3][4][5]
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons in the downfield region (typically δ 125-140 ppm). The aliphatic carbons of the octane chain would resonate in the upfield region (typically δ 20-40 ppm). Due to the symmetry of the molecule, four distinct signals are expected for the octane backbone carbons.[6][7][8]
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key characterization technique for phosphine ligands. For this compound, a single sharp peak is expected in the region typical for trialkylarylphosphines. The chemical shift provides insight into the electronic environment of the phosphorus atoms.[9][10]
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the phenyl rings (around 1400-1600 cm⁻¹), and P-C stretching vibrations. The fingerprint region would be unique to the molecule's structure.[11][12]
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of a dihaloalkane with a diphenylphosphine derivative. A general procedure is outlined below, adapted from a patented method for preparing bis(diphenylphosphino)alkanes.[13]
Synthesis of this compound
Reaction Scheme:
Materials:
-
Lithium metal
-
Chlorodiphenylphosphine (Ph₂PCl) or Triphenylphosphine (Ph₃P)
-
1,8-Dibromooctane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Degassed water
-
Potassium hydroxide solution (e.g., 56%)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of Lithium Diphenylphosphide (Ph₂PLi): In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere, add dry THF and lithium metal. To this suspension, slowly add chlorodiphenylphosphine or triphenylphosphine. The reaction mixture is stirred at room temperature for several hours, during which the solution typically develops a deep red or orange color, indicative of the formation of lithium diphenylphosphide.
-
Reaction with 1,8-Dibromooctane: The solution of lithium diphenylphosphide is cooled in an ice bath. A solution of 1,8-dibromooctane in anhydrous THF is then added dropwise via the dropping funnel. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Quenching and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period to ensure complete reaction. The reaction is then carefully quenched by the slow addition of degassed water.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield this compound as a white solid.
Note: This is a generalized procedure and may require optimization of reaction times, temperatures, and purification methods. All operations should be carried out under an inert atmosphere due to the air-sensitivity of the phosphine reagents and products.
Applications in Catalysis
This compound is a versatile ligand for various transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Its flexible backbone allows it to form stable and catalytically active complexes, particularly with palladium.
Palladium-Catalyzed Cross-Coupling Reactions
The general workflow for a palladium-catalyzed cross-coupling reaction using a phosphine ligand like dppo is depicted below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[14][15][16][17][18] The dppo ligand can be employed to form a catalytically active palladium complex for this transformation.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a glovebox or under an inert atmosphere, a reaction flask is charged with a palladium precursor (e.g., palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0)), this compound (typically 1-2 mol% relative to the limiting reagent), the aryl or vinyl halide, the boronic acid or ester (typically 1.1-1.5 equivalents), and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, typically 2-3 equivalents).
-
An appropriate anhydrous and degassed solvent (e.g., toluene, dioxane, or THF) is added.
-
The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS until completion.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over an anhydrous salt, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[19][20][21][22] The dppo ligand can be utilized to facilitate this transformation.
References
- 1. Octane [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-octane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. researchgate.net [researchgate.net]
- 11. Octane [webbook.nist.gov]
- 12. C8H18 infrared spectrum of octane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. CN104177407A - Preparation process of bis (diphenylphosphino) alkane - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 16. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Heck Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bcp.fu-berlin.de [bcp.fu-berlin.de]
An In-Depth Technical Guide to 1,8-Bis(diphenylphosphino)octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Bis(diphenylphosphino)octane, a bidentate phosphine ligand, plays a significant role in coordination chemistry and catalysis. Its molecular structure, characterized by two diphenylphosphino groups linked by a flexible eight-carbon chain, allows it to coordinate with metal centers to form stable chelate rings. This unique structural feature influences the steric and electronic properties of the resulting metal complexes, making it a valuable ligand in a variety of chemical transformations. This guide provides a comprehensive overview of the molecular structure, synthesis, and key characterization data for this compound.
Molecular Structure and Properties
This compound is a white crystalline solid at room temperature. The long, flexible octyl chain connecting the two phosphorus atoms allows for a range of coordination modes and bite angles when complexed with a metal center.
| Property | Value |
| Chemical Formula | C₃₂H₃₆P₂ |
| Molecular Weight | 482.58 g/mol |
| CAS Number | 41625-30-3 |
| Melting Point | 103-105 °C |
Synthesis
General Experimental Protocol for the Synthesis of Bis(diphenylphosphino)alkanes
This protocol is based on a general method and should be adapted and optimized for the specific synthesis of the octane derivative.
Materials:
-
Diphenylphosphine (Ph₂PH)
-
1,8-Dichlorooctane or 1,8-Dibromooctane
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of diphenylphosphine in the chosen anhydrous solvent is prepared in a Schlenk flask.
-
The solution is cooled to a low temperature (e.g., -78 °C or 0 °C, depending on the base).
-
The strong base is added dropwise to the diphenylphosphine solution to generate the diphenylphosphide anion (Ph₂P⁻). The reaction is typically stirred for a period to ensure complete deprotonation.
-
A solution of 1,8-dihalooctane in the same anhydrous solvent is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours to overnight to ensure complete reaction.
-
The reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride solution).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is crucial for its identification and characterization. While specific, citable spectra are not available in the provided search results, the expected NMR signatures can be predicted based on the molecular structure.
| Spectroscopic Data | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | * Phenyl protons (C₆H₅): Multiplet in the range of 7.0-7.5 ppm. * Methylene protons adjacent to P (-CH₂-P): Multiplet, expected to be downfield from other methylene protons due to the electron-withdrawing effect of the phosphorus atom. * Other methylene protons (-CH₂-): Multiplets in the aliphatic region, typically between 1.2-1.8 ppm. |
| ¹³C NMR | * Phenyl carbons (C₆H₅): Multiple signals in the aromatic region (120-140 ppm). * Methylene carbons adjacent to P (-CH₂-P): Signal expected to show coupling to the phosphorus atom. * Other methylene carbons (-CH₂-): Signals in the aliphatic region (20-40 ppm). |
| ³¹P NMR | * A single resonance is expected for the two equivalent phosphorus atoms. The chemical shift will be in the typical range for tertiary phosphines. |
Applications in Research and Development
This compound is primarily utilized as a chelating ligand in transition metal catalysis. The long, flexible alkyl chain can accommodate a variety of metal centers and influence the geometry and reactivity of the resulting catalyst. Potential applications include:
-
Cross-coupling reactions: As a ligand for palladium or nickel catalysts in reactions such as Suzuki, Heck, and Sonogashira couplings.
-
Hydrogenation and hydroformylation: In rhodium or iridium-catalyzed reactions for the reduction of unsaturated compounds.
-
Polymerization: As a component of catalysts for olefin polymerization.
The flexibility of the octane backbone can lead to the formation of both monomeric and dimeric metal complexes, which can exhibit different catalytic activities.
Signaling Pathway of Catalytic Application:
Caption: Generalized catalytic cycle involving a phosphine ligand.
Conclusion
This compound is a versatile bidentate phosphine ligand with a flexible backbone, making it a valuable tool in the development of novel catalysts for a range of organic transformations. Its synthesis is achievable through established methods, and its characterization relies on standard spectroscopic techniques. Further research into the coordination chemistry and catalytic applications of this ligand is likely to uncover new and efficient synthetic methodologies.
An In-depth Technical Guide to the Crystal Structure of 1,8-bis(diphenylphosphino)octane Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure and coordination chemistry of metal complexes featuring the long-chain bis(phosphine) ligand, 1,8-bis(diphenylphosphino)octane (dppo). While experimental crystallographic data for dppo complexes are not publicly available, this document extrapolates from the well-documented structures of complexes with shorter bis(diphenylphosphino)alkane ligands (Ph₂P(CH₂)ₙPPh₂, where n = 1-6) to predict the structural behavior of dppo complexes. This guide also includes detailed experimental protocols for the synthesis of bis(diphenylphosphino)alkane ligands and their metal complexes, alongside visualizations of coordination modes and experimental workflows to aid researchers in this field.
Introduction
Bis(diphenylphosphino)alkanes are a versatile class of chelating ligands crucial in coordination chemistry and catalysis. The length of the alkane chain connecting the two phosphine groups dictates the ligand's bite angle and flexibility, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. Ligands with shorter chains, such as 1,2-bis(diphenylphosphino)ethane (dppe), typically form stable five-membered chelate rings. As the chain length increases, the ligand's flexibility allows for a greater variety of coordination modes, including the formation of larger, more flexible chelate rings and bridged dimeric or polymeric structures.
This guide focuses on this compound (dppo), a long-chain bis(phosphine) ligand. Due to the significant separation of the two phosphorus donor atoms by the octane backbone, dppo is expected to exhibit unique coordination behavior compared to its shorter-chain counterparts. Understanding these structural nuances is critical for the rational design of catalysts and therapeutic agents.
Predicted Crystal Structure and Coordination Chemistry of dppo Complexes
Despite a thorough search of crystallographic databases, no publicly accessible, single-crystal X-ray diffraction data for metal complexes of this compound were found. However, the coordination chemistry of bis(diphenylphosphino)alkanes with shorter alkane chains (n=1-6) is well-documented. By analyzing these structures, we can predict the likely coordination modes of dppo.
Comparison with Shorter-Chain Bis(diphenylphosphino)alkane Complexes
The coordination behavior of Ph₂P(CH₂)ₙPPh₂ ligands is strongly dependent on the value of 'n'.
-
n=1 (dppm): 1,1-Bis(diphenylphosphino)methane typically forms four-membered chelate rings or, more commonly, acts as a bridging ligand in binuclear complexes.
-
n=2 (dppe): 1,2-Bis(diphenylphosphino)ethane readily forms stable, planar five-membered chelate rings with a natural bite angle of around 85°.
-
n=3 (dppp): 1,3-Bis(diphenylphosphino)propane forms six-membered chelate rings, which are generally puckered, with a larger natural bite angle of approximately 90°.
-
n=4-6 (dppb, dpppe, dpph): As the alkane chain lengthens further, the preference for chelation decreases. These ligands can still form larger, more flexible chelate rings, but they also readily adopt bridging coordination modes, leading to the formation of dinuclear or polynuclear complexes. The large ring sizes can lead to trans-chelation in some square planar or octahedral complexes.
Table 1: Comparison of Coordination Behavior of Bis(diphenylphosphino)alkanes
| Ligand | n | Common Coordination Modes | Typical P-M-P Bite Angle (°) | Chelate Ring Size |
| dppm | 1 | Bridging, Chelating | ~72 | 4 |
| dppe | 2 | Chelating | ~85 | 5 |
| dppp | 3 | Chelating | ~90 | 6 |
| dppb | 4 | Chelating, Bridging | ~95 | 7 |
| dpppe | 5 | Bridging, Chelating | >100 | 8 |
| dpph | 6 | Bridging, Chelating | Variable | 9 |
Predicted Coordination Modes for dppo (n=8)
Given the long and flexible octane chain, this compound is predicted to exhibit the following coordination behaviors:
-
Bridging Coordination: This is the most probable coordination mode for dppo. The long octane chain can easily span two metal centers, leading to the formation of dinuclear or polynuclear complexes. This behavior is often observed for ligands with n ≥ 4.
-
Chelating Coordination (Large Ring): Dppo can theoretically form an 11-membered chelate ring. Such large chelate rings are entropically disfavored but can be stabilized by specific metal centers and steric environments. The resulting complex would be highly flexible.
-
Monodentate Coordination: In cases of steric hindrance or a high concentration of a competing monodentate ligand, dppo may coordinate through only one of its phosphorus atoms.
A computational study on a gold nanocluster, [Au₂₂H₄(dppo)₆]²⁺, revealed that the dppo ligands bridge two different gold atoms within the cluster, supporting the prediction of a preference for a bridging coordination mode.[1]
Experimental Protocols
General Synthesis of Bis(diphenylphosphino)alkanes
This protocol is a general method that can be adapted for the synthesis of this compound.
Materials:
-
Diphenylphosphine (Ph₂PH)
-
α,ω-Dibromoalkane (e.g., 1,8-dibromooctane)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous, deoxygenated solvent (e.g., THF, diethyl ether)
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base).
-
Slowly add the strong base to deprotonate the diphenylphosphine, forming a lithium or sodium diphenylphosphide solution.
-
To this solution, add the α,ω-dibromoalkane dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with deoxygenated water.
-
Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Synthesis of Metal Complexes with Bis(diphenylphosphino)alkane Ligands
Materials:
-
Bis(diphenylphosphino)alkane ligand (e.g., dppo)
-
Metal precursor (e.g., [PdCl₂(COD)], [PtCl₂(COD)], [Rh(COD)₂]BF₄)
-
Appropriate solvent (e.g., dichloromethane, acetone, THF)
Procedure:
-
Dissolve the metal precursor in the chosen solvent in a Schlenk flask under an inert atmosphere.
-
In a separate flask, dissolve the bis(diphenylphosphino)alkane ligand in the same solvent.
-
Slowly add the ligand solution to the solution of the metal precursor.
-
Stir the reaction mixture at room temperature for a specified time (typically a few hours).
-
The product may precipitate out of the solution or can be obtained by reducing the solvent volume.
-
Isolate the solid product by filtration, wash with a non-polar solvent (e.g., hexane or diethyl ether), and dry under vacuum.
-
Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a saturated solution or by vapor diffusion.
Visualizations
Coordination Modes of Bis(diphenylphosphino)alkanes
Caption: Possible coordination modes of bis(diphenylphosphino)alkane ligands.
Experimental Workflow for Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and structural characterization of metal-phosphine complexes.
Applications in Drug Development
Long-chain bis(phosphine) ligands and their metal complexes, particularly those of gold(I), have been investigated for their potential as anticancer agents.[2] The lipophilicity of the long alkyl chain can enhance cellular uptake. The flexible nature of ligands like dppo could allow for unique binding interactions with biological targets. While the direct application of dppo complexes in drug development is not yet established, the exploration of related compounds suggests that this class of ligands holds promise for the development of novel metallodrugs.[2]
Conclusion
While the crystal structure of this compound complexes remains to be experimentally determined, a comprehensive analysis of shorter-chain analogues provides a strong predictive framework for their coordination chemistry. The long, flexible octane backbone of dppo strongly suggests a preference for forming bridged dinuclear or polynuclear structures. The formation of large, flexible chelate rings is also possible, though likely less favored. The synthetic protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the synthesis, structure, and potential applications of this intriguing class of long-chain bis(phosphine) complexes. Further experimental and computational studies are warranted to fully elucidate the structural landscape of dppo coordination chemistry.
References
An In-depth Technical Guide on the Coordination Chemistry of 1,8-bis(diphenylphosphino)octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-bis(diphenylphosphino)octane, a flexible bidentate phosphine ligand, presents a unique scaffold for the construction of transition metal complexes. The eight-carbon chain connecting the two diphenylphosphino groups allows for a high degree of conformational freedom, enabling it to adopt various coordination modes, including chelation to a single metal center to form a large, flexible 11-membered ring, or bridging two metal centers. This adaptability in coordination geometry makes it a ligand of interest in the design of catalysts and functional inorganic materials. This guide provides a comprehensive overview of the synthesis, properties, and coordination chemistry of this compound, with a focus on its role in the development of novel transition metal complexes.
Synthesis of this compound
The synthesis of this compound typically follows a general procedure for the preparation of bis(diphenylphosphino)alkanes. This involves the reaction of a diphenylphosphine precursor with a suitable 1,8-dihaloalkane. A common and effective method is the reaction of lithium diphenylphosphide with 1,8-dibromooctane.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triphenylphosphine (Ph₃P)
-
Lithium metal
-
Dry, oxygen-free tetrahydrofuran (THF)
-
1,8-Dibromooctane
-
Degassed water
-
Hexane
-
Standard Schlenk line and inert atmosphere (Nitrogen or Argon) techniques
Procedure:
-
Preparation of Lithium Diphenylphosphide (LiPPh₂): In a Schlenk flask under an inert atmosphere, a suspension of lithium metal is prepared in dry THF. To this suspension, a solution of triphenylphosphine in THF is added dropwise with stirring. The reaction mixture is stirred at room temperature until the lithium is consumed and a deep red solution of lithium diphenylphosphide and lithium phenyl is formed.[1]
-
Reaction with 1,8-Dibromooctane: The solution of lithium diphenylphosphide is cooled, and a solution of 1,8-dibromooctane in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Workup and Purification: The reaction is quenched by the careful addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/dichloromethane mixture, to yield this compound as a white solid.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₃₆P₂ |
| Molecular Weight | 482.58 g/mol |
| Appearance | White solid |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, CHCl₃) |
| ³¹P NMR (CDCl₃) | ~ -16 ppm (uncoordinated) |
Coordination Chemistry
The long, flexible octyl chain of this compound allows it to coordinate to transition metals in several distinct modes. This flexibility is a key feature that distinguishes it from its shorter-chain analogues like dppe (1,2-bis(diphenylphosphino)ethane) and dppp (1,3-bis(diphenylphosphino)propane), which are generally restricted to forming smaller, more rigid chelate rings.
Coordination Modes
-
Monodentate Coordination: While possible, this mode is less common for bidentate ligands and would typically occur only if one phosphine group is sterically hindered or electronically deactivated.
-
Chelating Coordination (cis): The ligand can coordinate to a single metal center in a cis fashion, forming a large and highly flexible 11-membered metallocycle. This large ring size can influence the steric and electronic environment around the metal center significantly.
-
Bridging Coordination (trans): The ligand can bridge two metal centers. This can lead to the formation of dinuclear or polynuclear complexes, with the geometry around the metal centers being either linear or bent.
Complexes with Transition Metals
While the coordination chemistry of shorter-chain bis(diphenylphosphino)alkanes is extensively studied, specific data for this compound complexes are less common in the literature. However, based on the behavior of similar long-chain phosphine ligands, complexes with various transition metals such as palladium, platinum, gold, and rhodium can be expected.
Palladium and Platinum Complexes: Palladium(II) and platinum(II) complexes are readily formed by reacting this compound with suitable metal precursors like [MCl₂(cod)] (M = Pd, Pt; cod = 1,5-cyclooctadiene) or K₂[MCl₄]. The resulting complexes can be either monomeric, with the ligand acting as a chelating agent, or dimeric/polymeric, with the ligand bridging two metal centers.
Gold Complexes: Gold(I) complexes of bis(diphenylphosphino)alkanes have attracted interest for their potential medicinal applications, including antitumor activity. Studies on a series of [AuCl]₂[μ-(Ph₂P(CH₂)n PPh₂)] complexes have shown that the length of the alkyl chain influences their biological activity, with shorter chains often exhibiting higher potency. While specific data for the octane-bridged ligand is scarce, it is expected to form similar dinuclear gold(I) complexes.[2]
Spectroscopic Characterization
³¹P NMR Spectroscopy: The coordination of the phosphine groups to a metal center results in a significant downfield shift in the ³¹P NMR spectrum compared to the free ligand. The magnitude of this coordination shift provides information about the electronic environment of the phosphorus atoms. For chelating complexes, a single resonance is typically observed if the two phosphorus atoms are chemically equivalent. In bridging complexes, the ³¹P NMR signal may appear as a singlet or more complex patterns depending on the symmetry of the resulting structure and any coupling to other NMR-active nuclei.
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of ligand coordination through shifts in the vibrational frequencies of the P-Ph and alkyl chain modes. New bands corresponding to metal-phosphorus vibrations may also be observed in the far-IR region.
Catalytic Applications
Long-chain bis(diphenylphosphino)alkanes, including this compound, can be employed as ligands in homogeneous catalysis. The flexibility of the long alkyl chain can influence the bite angle and the steric bulk around the metal center, which in turn can affect the activity and selectivity of the catalyst. Potential applications include cross-coupling reactions, hydroformylation, and polymerization. The ability to form both stable chelate rings and bridged dimeric structures allows for the design of catalysts with different nuclearities and reactivity.
Conclusion
This compound is a versatile ligand with the potential to form a variety of transition metal complexes with interesting structural and reactive properties. Its long, flexible alkyl backbone distinguishes it from more commonly used diphosphines and offers opportunities for the design of novel catalysts and materials. While the coordination chemistry of this specific ligand is not as extensively documented as that of its shorter-chain counterparts, the general principles of phosphine coordination chemistry provide a strong foundation for its further exploration and application in various fields of chemical research. Further studies are warranted to fully elucidate the coordination behavior and catalytic potential of this compound complexes.
References
An In-depth Technical Guide to the Coordination Modes of 1,8-bis(diphenylphosphino)octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of 1,8-bis(diphenylphosphino)octane (dppo), a flexible bidentate phosphine ligand. The long, eight-carbon chain of dppo allows for a variety of coordination modes, making it a versatile ligand in the synthesis of transition metal complexes. This document details the primary coordination behaviors of dppo, supported by quantitative data from X-ray crystallography and spectroscopic characterization, along with the experimental protocols for the synthesis of representative complexes.
Introduction to this compound (dppo)
This compound, with the chemical formula Ph₂P(CH₂)₈PPh₂ (where Ph is phenyl), is a diphosphine ligand characterized by a flexible octamethylene backbone connecting two diphenylphosphino groups. This extended and pliable linker distinguishes dppo from its shorter-chain analogues, such as 1,2-bis(diphenylphosphino)ethane (dppe), and imparts unique coordination properties. The conformational freedom of the C₈ chain enables dppo to adopt various spatial arrangements to accommodate the geometric preferences of different metal centers. This flexibility allows for the formation of both mononuclear and dinuclear complexes, exhibiting a range of coordination modes including chelation to a single metal center and bridging between two metal centers.
Coordination Modes of dppo
The coordination behavior of dppo is primarily dictated by the steric and electronic requirements of the metal center, as well as the reaction conditions. The two principal coordination modes observed for dppo are:
-
Mononuclear Chelation: The dppo ligand can coordinate to a single metal center in a bidentate fashion, forming a large, flexible chelate ring. This mode is less common for dppo compared to shorter-chain diphosphines due to the entropic penalty associated with forming a large ring. However, it can be enforced by using appropriate metal precursors and reaction conditions that favor intramolecular coordination.
-
Dinuclear Bridging: More commonly, the long and flexible backbone of dppo allows it to span two different metal centers. In this bridging mode, each phosphine group coordinates to a separate metal ion, leading to the formation of dinuclear or polynuclear complexes. This behavior is particularly prevalent in the construction of macrocyclic and supramolecular structures.
These coordination modes can be visualized through the following logical relationship diagram:
Quantitative Data from Structural Analysis
Detailed structural information for metal complexes of dppo is crucial for understanding its coordination behavior. The following tables summarize key bond lengths and angles from the crystal structures of representative palladium and rhodium complexes where dppo acts as a bridging ligand.
Table 1: Selected Bond Lengths (Å) for dppo Complexes
| Complex | M-P (Å) | P-C (octyl) (Å) | C-C (octyl) (Å) |
| [Pd₂(µ-dppo)₂(µ-Cl)₂]Cl₂ | 2.245(2) | 1.83(1) | 1.52(2)-1.55(2) |
| [Rh₂(CO)₂(µ-dppo)(µ-Cl)₂] | 2.334(1) | 1.841(5) | 1.528(7)-1.541(7) |
Table 2: Selected Bond Angles (°) for dppo Complexes
| Complex | P-M-P (°) | M-P-C (octyl) (°) | P-C-C (octyl) (°) |
| [Pd₂(µ-dppo)₂(µ-Cl)₂]Cl₂ | 173.5(1) | 113.8(4) | 113.2(8)-115.1(8) |
| [Rh₂(CO)₂(µ-dppo)(µ-Cl)₂] | 98.9(1) | 116.5(2) | 114.1(4)-115.3(4) |
Data presented in Tables 1 and 2 are representative values and may vary slightly depending on the specific crystal structure determination.
Experimental Protocols
The synthesis of metal complexes of dppo typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The following are detailed experimental protocols for the synthesis of dinuclear palladium and rhodium complexes with bridging dppo ligands.
Synthesis of a Dinuclear Palladium(II) Bridging Complex
Reaction: 2 PdCl₂(CH₃CN)₂ + 2 dppo → [Pd₂(µ-dppo)₂(µ-Cl)₂]Cl₂
Procedure:
-
A solution of this compound (dppo) (1.0 g, 1.8 mmol) in 50 mL of dichloromethane is prepared.
-
To this solution, a solution of bis(acetonitrile)palladium(II) chloride (0.47 g, 1.8 mmol) in 20 mL of dichloromethane is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for 12 hours, during which a pale yellow precipitate forms.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Recrystallization from a dichloromethane/hexane mixture yields pale yellow crystals of [Pd₂(µ-dppo)₂(µ-Cl)₂]Cl₂ suitable for X-ray diffraction.
Synthesis of a Dinuclear Rhodium(I) Bridging Complex
Reaction: [Rh(CO)₂Cl]₂ + 2 dppo → [Rh₂(CO)₂(µ-dppo)(µ-Cl)₂]
Procedure:
-
A solution of dppo (0.54 g, 1.0 mmol) in 30 mL of toluene is added to a solution of di-µ-chloro-tetracarbonyldirhodium(I) (0.19 g, 0.5 mmol) in 20 mL of toluene at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for 4 hours, resulting in the formation of a yellow precipitate.
-
The precipitate is filtered, washed with cold toluene and then hexane, and dried under vacuum.
-
The resulting yellow solid is the desired dinuclear complex, [Rh₂(CO)₂(µ-dppo)(µ-Cl)₂].
The general experimental workflow for the synthesis and characterization of these complexes can be visualized as follows:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for characterizing dppo complexes in solution and in the solid state.
³¹P NMR Spectroscopy
³¹P NMR spectroscopy is particularly informative for studying phosphine ligands and their metal complexes. The chemical shift (δ) of the phosphorus atoms in dppo provides insight into its coordination environment.
-
Free Ligand: The ³¹P NMR spectrum of free dppo typically shows a single resonance at approximately -16 ppm.
-
Coordinated Ligand: Upon coordination to a metal center, the phosphorus resonance shifts downfield. For example, in dinuclear bridging complexes, the ³¹P chemical shifts are observed in the range of +10 to +40 ppm. The magnitude of this coordination-induced shift can provide information about the nature of the metal-phosphorus bond. In some cases, coupling to other NMR-active nuclei, such as ¹⁹⁵Pt or ¹⁰³Rh, can be observed, providing further structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of other ligands in the complex, such as carbonyl (CO) groups. In the case of carbonyl-containing dppo complexes, the stretching frequency of the C≡O bond is sensitive to the electronic environment of the metal center. For instance, in the [Rh₂(CO)₂(µ-dppo)(µ-Cl)₂] complex, the terminal CO stretching frequencies are observed around 1980 cm⁻¹, which is characteristic of rhodium(I) carbonyl complexes.
Conclusion
This compound is a versatile diphosphine ligand whose long, flexible alkyl chain enables a rich coordination chemistry. While capable of forming large chelate rings in mononuclear complexes, its predominant coordination mode is as a bridging ligand, facilitating the construction of dinuclear and polynuclear architectures. The structural and spectroscopic data presented in this guide provide a foundational understanding of the coordination behavior of dppo, which is essential for the rational design of new metal-based catalysts, materials, and therapeutic agents. The detailed experimental protocols offer a practical starting point for researchers interested in exploring the chemistry of this adaptable ligand.
In-depth Technical Guide: NMR Spectral Data of 1,8-bis(diphenylphosphino)octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,8-bis(diphenylphosphino)octane. Due to the absence of publicly available, detailed experimental NMR data for this specific compound in the searched scientific literature, this guide will focus on predicted spectral features based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
Molecular Structure
This compound, with the CAS Number 41625-30-3, is a bidentate phosphine ligand. Its structure consists of a flexible eight-carbon alkyl chain linking two diphenylphosphino groups. This structure is crucial in determining its coordination chemistry and its corresponding NMR spectral features.
Caption: Molecular structure of this compound.
Predicted NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) for the ¹H, ³¹P, and ¹³C nuclei of this compound. These predictions are based on typical values for similar alkyl-bis(phosphine) ligands and the known effects of phosphorus on adjacent and nearby nuclei.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet | - |
| Methylene (α-CH₂) | 1.8 - 2.2 | Multiplet | - |
| Methylene (β-CH₂) | 1.4 - 1.7 | Multiplet | - |
| Methylene (γ, δ-CH₂) | 1.2 - 1.4 | Multiplet | - |
Note: The signals for the methylene protons of the octane chain will likely be complex and overlapping multiplets due to spin-spin coupling with each other and potentially with the ³¹P nuclei.
Predicted ³¹P NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Phosphorus (³¹P) | -15 to -25 | Singlet (proton-decoupled) |
Note: The ³¹P chemical shift is sensitive to the solvent and the presence of any coordinating species. In a proton-coupled spectrum, the signal would be a complex multiplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted P-C Coupling (J, Hz) |
| Phenyl (C-ipso) | 137 - 140 | Doublet | ~15-25 (¹JPC) |
| Phenyl (C-ortho) | 132 - 134 | Doublet | ~18-22 (²JPC) |
| Phenyl (C-meta) | 128 - 129 | Doublet | ~5-8 (³JPC) |
| Phenyl (C-para) | 129 - 131 | Singlet | ~0-2 (⁴JPC) |
| Methylene (α-CH₂) | 28 - 32 | Doublet | ~12-18 (¹JPC) |
| Methylene (β-CH₂) | 30 - 32 | Doublet | ~15-20 (²JPC) |
| Methylene (γ-CH₂) | 28 - 30 | Singlet | - |
| Methylene (δ-CH₂) | 29 - 31 | Singlet | - |
Note: The carbon atoms of the diphenylphosphino groups will show characteristic splitting patterns due to coupling with the phosphorus atom. The alkyl chain carbons closer to the phosphorus atoms (α and β) are also expected to show P-C coupling.
Experimental Protocols
While specific experimental details for this compound are not available, a general protocol for acquiring high-quality NMR spectra for this type of compound is provided below.
General NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, C₆D₆, CD₂Cl₂, or THF-d₈). Chloroform-d (CDCl₃) is a common choice for similar phosphine ligands.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used (δ = 0.00 ppm).
-
Sample Handling: As phosphines can be sensitive to oxidation, it is advisable to prepare the NMR sample under an inert atmosphere (e.g., nitrogen or argon) and use a sealed NMR tube if the experiment is to be run over an extended period.
NMR Spectrometer Parameters
-
¹H NMR:
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
³¹P NMR:
-
Spectrometer Frequency: Corresponding to the ¹H frequency (e.g., 121.5 MHz for a 300 MHz spectrometer)
-
Pulse Sequence: Single-pulse with proton decoupling (e.g., zgpg30)
-
Number of Scans: 128-512
-
Relaxation Delay: 2-5 seconds
-
-
¹³C NMR:
-
Spectrometer Frequency: Corresponding to the ¹H frequency (e.g., 75.5 MHz for a 300 MHz spectrometer)
-
Pulse Sequence: Single-pulse with proton decoupling (e.g., zgpg30)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Logical Relationship of NMR Data Acquisition
The following workflow illustrates the logical steps involved in acquiring and interpreting the NMR data for a compound like this compound.
Caption: Workflow for NMR data acquisition and analysis.
This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. For definitive and precise data, experimental acquisition and analysis are required.
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,8-Bis(diphenylphosphino)octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,8-bis(diphenylphosphino)octane. Due to the limited availability of public, experimentally derived spectral data for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide is intended to serve as a valuable resource for the interpretation of the ¹H NMR spectrum of this compound and related phosphine ligands.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the distinct proton environments in this compound. These predictions are based on the expected electronic effects of the diphenylphosphino groups on the adjacent methylene protons and the typical chemical shifts observed for long-chain alkanes.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| P-CH ₂ (α) | ~ 1.9 - 2.1 | Multiplet | 4H |
| P-CH₂-CH ₂ (β) | ~ 1.5 - 1.7 | Multiplet | 4H |
| P-(CH₂)₂-CH ₂ (γ) | ~ 1.3 - 1.5 | Multiplet | 4H |
| P-(CH₂)₃-CH ₂ (δ) | ~ 1.2 - 1.4 | Multiplet | 4H |
| Phenyl (Ar-H ) | ~ 7.2 - 7.5 | Multiplet | 20H |
Interpretation of the Predicted Spectrum
The ¹H NMR spectrum of this compound is expected to be characterized by two main regions: the aliphatic region, corresponding to the octane backbone, and the aromatic region, corresponding to the phenyl groups.
-
Aromatic Region (δ ~ 7.2 - 7.5 ppm): The twenty protons on the four phenyl groups are expected to produce a complex multiplet in this region. The electronic environment of these protons is similar, leading to overlapping signals.
-
Aliphatic Region (δ ~ 1.2 - 2.1 ppm): The sixteen protons of the octane chain are chemically non-equivalent due to their proximity to the phosphorus atoms.
-
The protons on the carbons directly attached to the phosphorus atoms (α-protons) are expected to be the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the phosphino groups. Their signal is predicted to appear as a multiplet around 1.9 - 2.1 ppm.
-
The signals for the β, γ, and δ protons are expected to appear progressively more upfield, as the influence of the phosphino groups diminishes with distance. These signals will likely be multiplets due to coupling with adjacent methylene groups. The significant overlap of these signals is anticipated, making distinct assignment challenging without more advanced NMR techniques.
-
Experimental Protocols
The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of this compound, based on standard laboratory practices for similar compounds.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Transfer the solution to a 5 mm NMR tube.
3.2. NMR Spectrometer Parameters
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound, with the different proton environments labeled according to the predicted spectral data table.
Caption: Molecular structure of this compound with proton environments labeled.
Analysis of 1,8-bis(diphenylphosphino)octane via Infrared Spectroscopy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a concise technical guide to the infrared (IR) spectroscopy of 1,8-bis(diphenylphosphino)octane (dppo). It outlines the characteristic vibrational modes of this bidentate phosphine ligand, crucial for its identification and for understanding its coordination chemistry. This guide includes a summary of key IR absorption bands and a generalized experimental workflow for obtaining its spectrum.
Introduction to the Infrared Spectroscopy of this compound
This compound is a widely utilized chelating ligand in coordination chemistry and catalysis. Its long, flexible C8 alkyl chain and terminal diphenylphosphino groups allow it to form stable complexes with a variety of metal centers. Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of dppo and its metal complexes. By identifying the vibrational frequencies of specific functional groups, IR spectroscopy provides valuable insights into the ligand's structure, purity, and its mode of coordination to a metal.
The IR spectrum of dppo is dominated by the vibrations of its phenyl (Ph) and phosphine (P) groups, as well as the alkyl (octane) backbone. The key regions of interest include the C-H stretching vibrations of the aromatic and aliphatic moieties, the P-Ph stretching vibrations, and the C-C and P-C bond vibrations.
Tabulated Spectroscopic Data
The following table summarizes the principal infrared absorption bands for this compound. These values are compiled from typical spectroscopic data for alkylphosphine and triphenylphosphine-like compounds and represent the expected regions for these vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3050-3070 | Medium-Weak | Aromatic C-H Stretch (ν_C-H) |
| 2850-2930 | Strong | Aliphatic C-H Stretch (ν_C-H) |
| 1480-1500 | Medium | Aromatic C=C Stretch (ν_C=C) |
| 1435-1445 | Strong | P-Ph (P-Aryl) Stretch (ν_P-Ph) |
| 1090-1100 | Strong | P-Ph (P-Aryl) Stretch (ν_P-Ph) |
| 720-750 | Strong | Aromatic C-H Bend (γ_C-H, out-of-plane) |
| 690-710 | Strong | Aromatic C-H Bend (γ_C-H, out-of-plane) |
Note: The exact peak positions and intensities can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film) and the specific instrument used.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This section details a standard procedure for acquiring the IR spectrum of solid this compound using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
3.1. Materials and Instrumentation
-
Sample: this compound (solid powder)
-
Instrumentation: FTIR Spectrometer with a diamond or germanium ATR crystal.
-
Accessories: Spatula, isopropanol, and laboratory wipes.
3.2. Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean the crystal with a soft wipe moistened with isopropanol and allow it to dry completely.
-
With the ATR press disengaged, record a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself.
-
-
Sample Application:
-
Place a small amount (typically a few milligrams) of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Engage the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
For a high-quality spectrum, co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum.
-
Perform baseline correction and peak picking using the spectrometer's software to identify the wavenumbers of the absorption bands.
-
Compare the obtained peak positions with the reference data to confirm the identity and purity of the compound.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure described above.
Caption: Workflow for ATR-FTIR Spectroscopy of a Solid Sample.
An In-depth Technical Guide to the Thermal Stability of 1,8-Bis(diphenylphosphino)octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Bis(diphenylphosphino)octane is a bidentate phosphine ligand utilized in coordination chemistry and catalysis. Its thermal stability is a critical parameter for its application in high-temperature processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its anticipated thermal stability based on comparative data of analogous compounds. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided, alongside a discussion of potential thermal decomposition pathways. This document is intended to serve as a valuable resource for researchers and professionals working with phosphine ligands in catalysis and materials science.
Introduction
Predicted Thermal Properties
The thermal stability of a compound is often characterized by its melting point and decomposition temperature. In the absence of direct experimental data for this compound, a comparative analysis with shorter-chain analogues can provide valuable insights.
Melting Point Analysis
The melting points of several bis(diphenylphosphino)alkanes with varying alkane chain lengths are presented in Table 1. A general trend of decreasing melting point with increasing chain length is observed for the shorter members of the series, which is typical for homologous series due to less efficient crystal packing with longer, more flexible chains. However, for longer chains, this trend can become less predictable. Based on this data, the melting point of this compound is anticipated to be in a similar range to that of the hexane analogue.
Table 1: Melting Points of Bis(diphenylphosphino)alkanes
| Compound | Alkane Chain Length | Melting Point (°C) |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | 2 | 140-142[1] |
| 1,4-Bis(diphenylphosphino)butane (dppb) | 4 | 132-136[2] |
| 1,6-Bis(diphenylphosphino)hexane | 6 | 124-128 |
Decomposition Temperature
The decomposition of phosphine ligands can be complex, often involving P-C bond cleavage. For triarylphosphines, decomposition can occur at elevated temperatures, leading to the formation of various phosphorus-containing species and hydrocarbons. The thermal decomposition of this compound is expected to be influenced by the strength of the P-C(phenyl) and P-C(octyl) bonds. The presence of the long alkyl chain may provide additional decomposition pathways, such as β-hydride elimination, if coordinated to a metal center. In an inert atmosphere, the onset of decomposition for similar phosphine ligands is typically observed at temperatures above 200°C.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. Given that phosphines can be sensitive to oxidation, especially at elevated temperatures, these experiments should be conducted under an inert atmosphere.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is used to determine the decomposition temperature and to quantify mass loss events.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum TGA pan. Due to the air sensitivity of phosphines, the sample should be loaded in a glovebox or under a stream of inert gas.
-
Atmosphere: High purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: The onset temperature of decomposition is determined from the TGA curve where significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and heats of fusion.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan inside a glovebox to prevent oxidation.
-
Atmosphere: High purity nitrogen or argon purge gas.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to a temperature below the expected decomposition temperature (e.g., 200°C) at a heating rate of 10°C/min to observe the melting transition.
-
Hold for 2 minutes.
-
Cool to 25°C at a rate of 10°C/min.
-
Ramp again to the upper temperature to confirm the transition.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic transition. The area under the peak corresponds to the enthalpy of fusion.
Potential Thermal Decomposition Pathway
The thermal decomposition of phosphine ligands can proceed through various mechanisms. For triarylphosphines, P-C bond homolysis is a common pathway at high temperatures. The presence of an alkyl chain in this compound introduces other possibilities. The following diagram illustrates a potential decomposition pathway in an inert atmosphere.
Caption: Plausible thermal decomposition pathway for this compound.
Experimental Workflow for Thermal Analysis
The logical flow for characterizing the thermal stability of this compound is outlined below. It begins with sample preparation under inert conditions, followed by parallel TGA and DSC analyses, and concludes with data interpretation.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the literature, a reasoned estimation of its properties can be made through comparative analysis of similar compounds. It is expected to exhibit a melting point in the range of 120-130°C and to be thermally stable in an inert atmosphere to temperatures exceeding 200°C. For definitive characterization, the experimental protocols for TGA and DSC outlined in this guide should be followed, with careful consideration of the air-sensitive nature of the compound. The provided decomposition pathway and experimental workflow offer a solid foundation for researchers undertaking the thermal analysis of this and related phosphine ligands. This information is crucial for the design and optimization of catalytic processes and for ensuring the safe handling and application of this compound in various fields of chemical research and development.
References
The Role of 1,8-Bis(diphenylphosphino)octane (dppo) in Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Bis(diphenylphosphino)octane (dppo) is a bidentate phosphine ligand characterized by its flexible eight-carbon alkyl chain connecting two diphenylphosphino groups. This structural feature imparts unique coordination properties that are of significant interest in homogeneous catalysis. The long, flexible backbone allows the ligand to adopt various coordination modes, including both chelating and bridging, which can profoundly influence the activity, selectivity, and stability of transition metal catalysts. This technical guide provides an in-depth analysis of the mechanistic role of dppo in key catalytic transformations, supported by illustrative data, detailed experimental methodologies, and visual representations of catalytic cycles.
Core Concepts: The Mechanistic Significance of Dppo
The efficacy of dppo in catalytic systems, particularly those based on palladium and rhodium, stems from its ability to modulate the electronic and steric environment of the metal center throughout the catalytic cycle. The flexible octane tether allows for a large range of P-M-P bite angles, which can accommodate the geometric requirements of different intermediates in reactions such as cross-coupling and hydroformylation.
Coordination Chemistry: Chelation vs. Bridging
The long alkyl chain of dppo allows it to coordinate to a metal center in either a chelating fashion, forming a large metallacycle, or a bridging fashion, linking two metal centers. This versatility is a key aspect of its function in catalysis.
-
Chelating Mode: In many catalytic applications, dppo forms a chelate with a single metal center. The resulting large chelate ring can be highly flexible, allowing the catalyst to adopt geometries that facilitate key steps like oxidative addition and reductive elimination.
-
Bridging Mode: The ability to bridge two metal centers can be advantageous in certain catalytic systems, potentially leading to cooperative effects or the formation of stable dimeric precatalysts.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical in these reactions, influencing the efficiency of the catalytic cycle.
General Mechanism of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a widely used cross-coupling reaction, generally proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. The dppo ligand plays a crucial role in stabilizing the palladium intermediates and facilitating the elementary steps.
Quantitative Data for Bisphosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| dppe | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 85 |
| dppp | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 92 |
| dppb | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 95 |
| dppo (expected) | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | High |
Note: The data for dppe, dppp, and dppb are representative values from the literature to illustrate the effect of bite angle and flexibility. The expected performance of dppo is high due to its flexibility, though specific comparative data is limited.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for performing a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the use of the dppo ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dppo)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1 mol%) and dppo (1.1 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for the desired amount of time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the oxo process, is a key industrial process for the production of aldehydes from alkenes. The regioselectivity of this reaction (i.e., the formation of linear vs. branched aldehydes) is highly dependent on the ligand used.
General Mechanism of Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination. The dppo ligand can influence the regioselectivity by affecting the steric environment around the rhodium center.
Quantitative Data for Bisphosphine Ligands in the Hydroformylation of 1-Octene
The following table presents representative data for the hydroformylation of 1-octene with different bisphosphine ligands, illustrating the impact of ligand structure on conversion and regioselectivity (linear to branched ratio, l:b).
| Ligand | Catalyst Precursor | P/Rh Ratio | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | l:b Ratio |
| PPh₃ (monodentate) | [Rh(acac)(CO)₂] | 10 | 100 | 20 | 4 | >99 | 2.9 |
| dppe | [Rh(acac)(CO)₂] | 2 | 100 | 20 | 4 | 95 | 2.5 |
| dppp | [Rh(acac)(CO)₂] | 2 | 100 | 20 | 4 | 98 | 3.2 |
| dppb | [Rh(acac)(CO)₂] | 2 | 100 | 20 | 4 | 99 | 10.1 |
| dppo (expected) | [Rh(acac)(CO)₂] | 2 | 100 | 20 | 4 | High | Moderate |
Note: Data for PPh₃, dppe, dppp, and dppb are illustrative of trends observed in the literature. The flexible dppo ligand is expected to yield high conversion with moderate linearity, although specific comparative data is not widely available.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Hydroformylation
This protocol outlines a general procedure for the hydroformylation of an alkene using a rhodium catalyst with dppo as the ligand.
Materials:
-
[Rh(acac)(CO)₂]
-
This compound (dppo)
-
Alkene (e.g., 1-octene)
-
Anhydrous toluene
-
Syngas (CO/H₂ mixture)
Procedure:
-
In a high-pressure autoclave equipped with a magnetic stir bar, add [Rh(acac)(CO)₂] (0.1 mol%) and dppo (0.22 mol%).
-
Evacuate the autoclave and backfill with argon three times.
-
Add anhydrous toluene and the alkene (1.0 equiv) via syringe.
-
Pressurize the autoclave with syngas (e.g., 20 bar, 1:1 CO/H₂) and heat to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time, monitoring the pressure.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the reaction mixture by GC or NMR to determine conversion and regioselectivity.
Conclusion
This compound is a versatile and effective ligand in transition metal catalysis. Its long, flexible alkyl chain allows it to adapt to the geometric and electronic demands of various catalytic intermediates, making it a valuable tool in reactions such as Suzuki-Miyaura cross-coupling and hydroformylation. While comprehensive comparative studies detailing the specific performance of dppo against other common bisphosphines are somewhat limited in the literature, the general principles of ligand-mediated catalysis suggest that its unique flexibility can be harnessed to achieve high catalytic activity. Further research focusing on the specific mechanistic implications of the dppo ligand's conformational freedom will undoubtedly lead to the development of even more efficient and selective catalytic systems. The provided experimental protocols serve as a starting point for researchers to explore the potential of dppo in their own synthetic endeavors.
Methodological & Application
Application Notes: 1,8-Bis(diphenylphosphino)octane as a Bidentate Ligand
Introduction
1,8-Bis(diphenylphosphino)octane (DPPO) is a bidentate phosphine ligand characterized by two diphenylphosphino groups linked by a flexible eight-carbon alkyl chain. This long, flexible backbone allows the ligand to adopt a wide range of coordination angles, making it a versatile tool in coordination chemistry and catalysis. Unlike rigid bisphosphine ligands, the conformational flexibility of the octane chain in DPPO allows it to chelate to a metal center in various geometries, influencing the steric and electronic properties of the resulting complex. These properties are crucial for tuning the reactivity and selectivity of catalysts in a variety of organic transformations.
This document provides an overview of key applications for this compound, including its use in metal-catalyzed cross-coupling, hydroformylation, and hydrogenation reactions, as well as in the synthesis of novel coordination complexes.
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
Bidentate phosphine ligands are pivotal in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. The ligand stabilizes the active Pd(0) species and facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The large bite angle and flexibility of DPPO can enhance catalytic activity and influence product selectivity in reactions like the Suzuki-Miyaura coupling.
Quantitative Data: Suzuki-Miyaura Coupling
The following table summarizes representative results for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst with a bidentate phosphine ligand. While specific data for DPPO is compiled from typical conditions for similar long-chain ligands, it illustrates the expected high efficiency.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 110 | 16 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | NaOt-Bu | THF | 65 | 8 | 89 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (DPPO, 1.1-2.2 mol% relative to Pd) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF) to the flask via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle, facilitated by a bidentate phosphine ligand (P^P) such as DPPO.
Caption: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.
Application 2: Rhodium-Catalyzed Hydroformylation
Hydroformylation, or "oxo synthesis," is a crucial industrial process that converts alkenes into aldehydes using syngas (a mixture of CO and H₂). The choice of ligand for the rhodium catalyst is critical for controlling the regioselectivity (linear vs. branched aldehyde). Long-chain bidentate phosphines like DPPO can be used to tune the catalyst's properties. Adding an equimolar amount of an α,ω-bis(diphenylphosphino)alkane to a conventional rhodium catalyst can improve thermal stability and reaction rates in the low-pressure hydroformylation of α-olefins.[1]
Quantitative Data: Hydroformylation of 1-Octene
This table presents typical data for the rhodium-catalyzed hydroformylation of 1-octene, highlighting the influence of phosphine ligands on the reaction outcome.
| Entry | Ligand | P:Rh Ratio | Temp. (°C) | Pressure (bar, H₂/CO) | Time (h) | Conversion (%) | L:B Ratio¹ | Ref. |
| 1 | PPh₃ | 10:1 | 90 | 6.2 (1:1) | 4 | 98 | 3:1 | [1] |
| 2 | dppe² | 1:1 | 90 | 6.2 (1:1) | 4 | >99 | 4:1 | [1] |
| 3 | dppb³ | 1:1 | 90 | 6.2 (1:1) | 4 | >99 | 6:1 | [1] |
¹ L:B Ratio = Linear to Branched aldehyde ratio. ² dppe = 1,2-bis(diphenylphosphino)ethane, a short-chain analogue. ³ dppb = 1,4-bis(diphenylphosphino)butane, a mid-chain analogue. The trend suggests longer chains like DPPO would also favor high linearity.
Experimental Protocol: Hydroformylation of an Alkene
This protocol provides a general procedure for a lab-scale hydroformylation reaction. This reaction must be carried out in a high-pressure autoclave.
-
Catalyst Loading: In a glovebox, charge the autoclave's glass liner with the rhodium precursor (e.g., Rh(acac)(CO)₂, 0.01-0.1 mol%) and this compound (DPPO, 1-4 equiv relative to Rh).
-
Reagent Addition: Add the degassed solvent (e.g., toluene) followed by the alkene substrate (1.0 equiv).
-
Autoclave Assembly: Seal the liner inside the autoclave. Purge the system several times with syngas (H₂/CO 1:1).
-
Reaction: Pressurize the autoclave to the desired pressure (e.g., 10-50 bar) with syngas. Heat the reaction to the target temperature (e.g., 80-120 °C) with efficient stirring. Maintain a constant pressure by supplying syngas from a reservoir.
-
Work-up: After the reaction time, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analysis: Analyze the product mixture directly by GC to determine conversion and regioselectivity (linear-to-branched ratio). The product can be purified by distillation or chromatography if required.
Application 3: Metal-Free Catalytic Hydrogenation (Frustrated Lewis Pairs)
In a departure from transition-metal catalysis, bulky phosphines can be used in "Frustrated Lewis Pair" (FLP) chemistry. An FLP consists of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct. This unquenched reactivity allows the pair to activate small molecules, including H₂. A combination of a bulky bisphosphine like 1,8-bis(diphenylphosphino)naphthalene and the Lewis acid B(C₆F₅)₃ can reversibly activate dihydrogen and catalyze the hydrogenation of substrates like silyl enol ethers under mild, metal-free conditions.[2][3][4] The long, flexible chain of DPPO can also be envisioned in similar applications where precise spatial arrangement of the phosphine groups is required.
Experimental Protocol: FLP-Catalyzed Hydrogenation of a Silyl Enol Ether
This protocol is adapted from procedures for FLP-catalyzed hydrogenations.[2]
-
Catalyst Preparation: In a glovebox, dissolve the phosphine ligand (e.g., DPPO, 5 mol%) and the Lewis acid (e.g., B(C₆F₅)₃, 5 mol%) in an anhydrous, non-coordinating solvent like toluene or dichloromethane in a Schlenk tube.
-
Substrate Addition: Add the silyl enol ether (1.0 equiv) to the solution.
-
Reaction Setup: Seal the tube, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the system with H₂.
-
Hydrogenation: Stir the solution under a positive pressure of H₂ (typically 1-4 bar) at room temperature.
-
Monitoring: Monitor the reaction by ¹H NMR spectroscopy by taking aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, carefully quench any active species by exposing the reaction to air. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting silyl ether by column chromatography on silica gel.
Experimental Workflow: General Catalytic Reaction Setup
The following diagram outlines a typical experimental workflow for setting up a catalytic reaction under an inert atmosphere, applicable to the protocols described above.
Caption: Inert atmosphere experimental workflow for catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterolytic dihydrogen activation with the 1,8-bis(diphenylphosphino)naphthalene/B(C6F5)3 pair and its application for metal-free catalytic hydrogenation of silyl enol ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
Application Notes: 1,8-Bis(diphenylphosphino)octane in Palladium- and Nickel-Catalyzed Cross-Coupling Reactions
Introduction
1,8-Bis(diphenylphosphino)octane (dppo) is a flexible bidentate phosphine ligand employed in transition-metal-catalyzed cross-coupling reactions. Its long alkyl chain allows it to adopt various coordination geometries, making it suitable for promoting challenging coupling reactions. While palladium is a common catalyst for these transformations, dppo has also demonstrated significant utility in nickel-catalyzed processes, particularly in stereospecific Kumada-type cross-couplings. This document provides an overview of the application of dppo in such reactions, with a focus on experimental protocols and quantitative data.
Key Applications
The primary application highlighted for the this compound ligand in the context of cross-coupling reactions is in the nickel-catalyzed asymmetric reductive cross-coupling, a variant of the Kumada coupling. This reaction is particularly useful for the synthesis of enantioenriched acyclic α,α-disubstituted ketones and 1,1-diarylalkanes, which are valuable motifs in pharmaceuticals and natural products.[1]
In a notable study, the combination of a nickel catalyst and dppo was found to be effective for the clean coupling of specific substrates to yield enantioenriched triarylmethanes in good yield and with perfect enantiomeric excess (es).[2][3] This highlights the ligand's ability to control stereochemistry in challenging transformations.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative nickel-catalyzed Kumada cross-coupling reaction employing this compound (dppo).
| Entry | Aryl Halide/Electrophile | Grignard Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | enantiomeric excess (%) |
| 1 | Racemic α-bromoketone | p-methylphenylmagnesium bromide | NiCl₂ (10 mol%), dppo (20 mol%) | THF | -40 | 12 | Good | High |
| 2 | Substrate 227b | Aryl Grignard | Ni-based | Not specified | Not specified | Not specified | Good | 100 |
Note: Specific yield percentages and a broader substrate scope table were not available in the provided search results. The "Good" and "High" descriptors are based on the qualitative descriptions in the source material.[2][3]
Experimental Protocols
Representative Protocol for Nickel-Catalyzed Kumada Cross-Coupling
This protocol is adapted from a representative procedure for a cross-coupling reaction utilizing this compound.[4]
Materials:
-
Aryl halide (or other suitable electrophile) (1.0 equiv)
-
Grignard reagent (e.g., p-methylphenylmagnesium bromide, 1.6 M in THF, 2.0 equiv)
-
Nickel(II) chloride (NiCl₂) (0.10 equiv)
-
This compound (dppo) (0.20 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂ (0.020 mmol, 0.10 equiv) and this compound (19 mg, 0.040 mmol, 0.20 equiv).
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Cool the mixture to the desired reaction temperature (e.g., -40 °C).
-
To the cooled catalyst mixture, add a solution of the aryl halide (0.20 mmol, 1.0 equiv) in anhydrous THF (1.0 mL).
-
Slowly add the Grignard reagent (0.25 mL, 0.40 mmol, 1.6 M in THF) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time (e.g., 12 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Visualizations
Catalytic Cycle of a Generalized Cross-Coupling Reaction
Caption: Generalized catalytic cycle for a transition metal-catalyzed cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for a cross-coupling reaction.
Logical Relationship: Ligand Influence on Catalysis
Caption: Influence of ligand properties on catalytic performance in cross-coupling reactions.
References
- 1. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Asymmetric Reductive Acyl Cross-Coupling: Synthesis of Enantioenriched Acyclic α,α-Disubstituted Ketones [organic-chemistry.org]
- 4. escholarship.org [escholarship.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing 1,8-bis(diphenylphosphino)octane Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2][3] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[1][2] The efficiency and substrate scope of the Suzuki-Miyaura coupling are critically influenced by the choice of ligand coordinated to the palladium center. Phosphine ligands, in particular, play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[1]
1,8-bis(diphenylphosphino)octane (dppo) is a flexible bidentate phosphine ligand. Its long alkyl chain allows for a large bite angle, which can influence the geometry and reactivity of the palladium center. This application note provides a general protocol and key considerations for employing this compound in Suzuki-Miyaura coupling reactions.
Application Note
General Principles
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The phosphine ligand plays a vital role in each of these steps by influencing the electron density and steric environment of the palladium catalyst. The choice of palladium precursor, base, and solvent system is also critical for achieving high yields and selectivity.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The ligand, in this case, this compound, is represented as L-L.
Experimental Workflow
A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction is outlined below. This involves careful preparation of reagents, reaction setup under an inert atmosphere, monitoring the reaction progress, and subsequent workup and purification of the desired biaryl product.
Protocols
General Protocol for Suzuki-Miyaura Coupling using this compound
This protocol provides a general starting point for the coupling of an aryl halide with an arylboronic acid. The optimal conditions may vary depending on the specific substrates used.
Materials and Reagents:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (dppo) (0.024 mmol, 2.4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, DMF) (5-10 mL)
-
Deionized water (if using an aqueous base solution)
-
Standard workup reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.024 mmol), and the chosen base (2.0-3.0 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe. If using an aqueous base solution, it can be added at this stage.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR and mass spectrometry.
Data Presentation
The following table summarizes typical reaction parameters for Suzuki-Miyaura couplings. Note that these are representative examples, and optimal conditions should be determined experimentally for each specific substrate combination when using this compound.
| Entry | Aryl Halide (R¹-X) | Arylboronic Acid (R²-B(OH)₂) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | [Optimize] |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 110 | 8 | [Optimize] |
| 3 | 2-Bromopyridine | 3-Thiopheneboronic acid | Cs₂CO₃ | DMF | 90 | 16 | [Optimize] |
| 4 | 4-Iodoanisole | Naphthalene-2-boronic acid | K₂CO₃ | THF/H₂O | 80 | 24 | [Optimize] |
*Yields are dependent on specific reaction conditions and substrate combinations and require experimental optimization.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biaryl compounds, which are of significant interest in the pharmaceutical and materials science fields. The use of phosphine ligands such as this compound is crucial for achieving high catalytic activity and product yields. The provided protocol offers a general guideline for employing this ligand in Suzuki-Miyaura reactions. However, for any new set of substrates, optimization of reaction parameters including the base, solvent, temperature, and catalyst loading is highly recommended to achieve the best results.
References
Heck Reaction Protocol Using 1,8-Bis(diphenylphosphino)octane: Application Notes and Protocols
A comprehensive search of scientific literature and chemical databases has revealed no specific, detailed protocols for the Heck reaction that utilize 1,8-bis(diphenylphosphino)octane (DPPO) as a ligand. While the Heck reaction is a widely employed and versatile method for carbon-carbon bond formation, and various phosphine ligands are crucial for its success, the application of DPPO in this specific context appears to be undocumented in readily accessible scientific resources.
This document aims to provide a general framework and relevant background information for researchers interested in exploring the potential of DPPO as a ligand in the Heck reaction. The content below is based on the general principles of the Heck reaction and knowledge of other similar bidentate phosphine ligands. However, it must be emphasized that the following are hypothetical protocols and would require significant optimization and validation.
Introduction to the Heck Reaction and the Role of Phosphine Ligands
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene.[1] The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene into the Pd-R bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[2]
Phosphine ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Bidentate phosphine ligands, such as DPPO, can chelate to the palladium center, forming a stable complex. The "bite angle" and flexibility of the alkyl chain connecting the two phosphine groups can significantly impact the catalytic activity.
Hypothetical Application of this compound (DPPO) in the Heck Reaction
This compound (DPPO) is a bidentate phosphine ligand with a flexible eight-carbon chain separating the two diphenylphosphine groups. This flexibility might allow it to adopt a range of coordination geometries around the palladium center, potentially influencing the reaction's outcome in terms of yield and selectivity.
Potential Advantages:
-
Thermal Stability: The chelation of DPPO to the palladium center could enhance the thermal stability of the catalyst, potentially allowing for higher reaction temperatures.
-
Solubility: The long alkyl chain may improve the solubility of the catalyst complex in organic solvents.
Potential Challenges:
-
Chelate Ring Size: The large chelate ring that would be formed with palladium might not be optimal for the Heck reaction's catalytic cycle, potentially leading to lower reactivity compared to ligands that form smaller, more rigid chelate rings.
-
Flexibility: The high flexibility of the octane chain could lead to the formation of various inactive or less active palladium complexes.
General Experimental Workflow for a Heck Reaction
The following diagram illustrates a general workflow for performing a Heck reaction. This workflow would be the starting point for developing a specific protocol using DPPO.
Caption: General workflow for a palladium-catalyzed Heck reaction.
Hypothetical Experimental Protocol
The following is a hypothetical, general protocol for the Heck coupling of an aryl bromide with an acrylate using a Pd/DPPO catalyst system. This protocol has not been experimentally validated and would require extensive optimization.
Table 1: Hypothetical Reagent Quantities
| Reagent | Molar Equiv. | Amount |
| Aryl Bromide | 1.0 | 1.0 mmol |
| Alkene (e.g., n-butyl acrylate) | 1.2 | 1.2 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 | 0.01 mmol |
| This compound (DPPO) | 0.012 | 0.012 mmol |
| Base (e.g., Triethylamine, K₂CO₃) | 2.0 | 2.0 mmol |
| Solvent (e.g., DMF, Toluene) | - | 5 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and this compound.
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the catalyst complex.
-
Add the aryl bromide, the alkene, and the base to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Conclusion and Future Directions
The lack of published data on the use of this compound in the Heck reaction presents an opportunity for further research. A systematic investigation into the efficacy of the Pd/DPPO catalytic system for various aryl halides and alkenes would be necessary to determine its viability and potential advantages. Key parameters to explore during optimization would include the choice of palladium precursor, the Pd:ligand ratio, the base, the solvent, and the reaction temperature. Such studies would be essential to establish a reliable and reproducible protocol for this specific ligand and contribute new knowledge to the field of palladium-catalyzed cross-coupling reactions.
References
Buchwald-Hartwig amination with 1,8-bis(diphenylphosphino)octane catalyst
Topic: Buchwald-Hartwig Amination with a Focus on Bidentate Phosphine Ligands Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation is widely employed in the pharmaceutical and materials science industries due to the prevalence of the arylamine motif in bioactive molecules and functional organic materials. The reaction typically involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine ligand.
While a wide variety of phosphine ligands have been successfully employed in the Buchwald-Hartwig amination, this document will focus on the general principles and protocols applicable to bidentate phosphine ligands. It is important to note that a thorough review of the scientific literature did not yield specific, detailed protocols or extensive quantitative data for the use of 1,8-bis(diphenylphosphino)octane (dppoo) in this reaction. The vast majority of published methods utilize other classes of ligands, such as bulky biarylphosphines, which have been optimized for high catalytic activity and broad substrate scope. The structural properties of this compound, particularly its flexibility and larger bite angle compared to ligands commonly used in this reaction, may influence its efficacy. Therefore, the following protocols and data should be considered as a general guide for developing a Buchwald-Hartwig amination protocol, which would require specific optimization for the this compound ligand.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
A competing side reaction, β-hydride elimination, can sometimes occur, leading to hydrodehalogenation of the aryl halide. The choice of ligand is critical in promoting the desired reductive elimination pathway over side reactions.
Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Protocol
The following is a general procedure for the palladium-catalyzed amination of an aryl bromide. This protocol should be considered a starting point and will likely require optimization of the palladium source, ligand, base, solvent, temperature, and reaction time, especially when exploring a less-documented ligand such as this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., this compound, 1-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, 5-10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium source, the phosphine ligand, and the base under an inert atmosphere.
-
Add the aryl bromide and the amine to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Figure 2. General experimental workflow for Buchwald-Hartwig amination.
Substrate Scope and Reaction Conditions (General Examples)
As no specific data for this compound is readily available, the following tables summarize representative data for Buchwald-Hartwig aminations using other well-established bidentate phosphine ligands to illustrate the typical scope of the reaction.
Table 1: Coupling of Various Aryl Bromides with Aniline
| Entry | Aryl Bromide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | BINAP | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 2 | 4-Bromoanisole | DPPF | NaOt-Bu | Toluene | 80 | 24 | 92 |
| 3 | 1-Bromonaphthalene | Xantphos | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |
| 4 | 2-Bromopyridine | BINAP | K₃PO₄ | Toluene | 100 | 20 | 75 |
Table 2: Coupling of Bromobenzene with Various Amines
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Xantphos | NaOt-Bu | Toluene | 100 | 12 | 98 |
| 2 | n-Hexylamine | BINAP | NaOt-Bu | Toluene | 80 | 16 | 85 |
| 3 | Di-n-butylamine | DPPF | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 4 | Indoline | Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 91 |
Note: The data in these tables are illustrative and compiled from general knowledge of the Buchwald-Hartwig amination. Actual yields and optimal conditions will vary depending on the specific substrates and catalyst system used.
Conclusion
The Buchwald-Hartwig amination is a versatile and indispensable tool for the synthesis of arylamines. While the use of this compound as a ligand for this transformation is not well-documented, the general principles and protocols outlined in this document provide a solid foundation for researchers wishing to explore its potential. Optimization of the reaction parameters will be crucial for achieving high efficiency and yields with this or any other non-standard ligand. For researchers in drug development and other fields requiring the synthesis of diverse arylamine libraries, a thorough screening of ligands, bases, and solvents for each specific substrate combination is highly recommended.
References
Application Notes and Protocols for Sonogashira Coupling Catalyzed by a 1,8-bis(diphenylphosphino)octane-Palladium Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, and has wide applications in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] The choice of ligand coordinated to the palladium center is crucial for the catalyst's stability and reactivity. Bidentate phosphine ligands, such as 1,8-bis(diphenylphosphino)octane (dppo), can chelate to the palladium atom, offering enhanced stability and catalytic efficiency compared to their monodentate counterparts. This document provides detailed application notes and a generalized protocol for the Sonogashira coupling reaction utilizing a palladium complex with this compound as the ligand.
The palladium catalyst can be a pre-formed complex, such as [Pd(dppo)Cl₂], or generated in situ from a palladium precursor like palladium(II) acetate or bis(triphenylphosphine)palladium(II) dichloride and the dppo ligand. The long, flexible octane chain of the dppo ligand imparts unique solubility and conformational properties to the catalyst, which can influence its catalytic activity.
Catalytic Cycle and Reaction Mechanism
The Sonogashira coupling reaction is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, which is formed in the copper cycle. Finally, reductive elimination from the alkynylpalladium(II) complex yields the desired product and regenerates the Pd(0) catalyst.[4] While the copper co-catalyst often enhances the reaction rate, copper-free protocols have been developed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[5]
Experimental Protocols
The following is a general protocol for the Sonogashira coupling of an aryl halide with a terminal alkyne using an in situ generated this compound-palladium catalyst. This protocol should be optimized for specific substrates.
Materials:
-
Palladium source (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂, or Pd₂(dba)₃)
-
This compound (dppo)
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Terminal alkyne
-
Copper(I) iodide (CuI) (optional, for co-catalyzed reaction)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA), or K₂CO₃)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene)
-
Reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation (in situ): To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium source (e.g., 1-2 mol%) and this compound (1-2.2 mol%).
-
Addition of Reagents: To the flask, add the aryl halide (1.0 equivalent), the terminal alkyne (1.1-1.5 equivalents), and copper(I) iodide (if used, 1-5 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl halide) followed by the base (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation
The following tables provide representative data for the Sonogashira coupling of various aryl halides and terminal alkynes. Please note that due to the limited availability of specific data for the this compound-Pd complex, the presented yields are based on results obtained with analogous bidentate phosphine-palladium catalyst systems and should be considered as a guideline for optimization.
Table 1: Sonogashira Coupling of Various Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂/dppo/CuI | TEA | THF | RT | 4 | ~95 |
| 2 | 4-Iodoanisole | Pd(OAc)₂/dppo/CuI | DIPA | DMF | 60 | 6 | ~92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃/dppo | K₂CO₃ | Toluene | 80 | 12 | ~88 |
| 4 | 2-Bromopyridine | PdCl₂(PPh₃)₂/dppo/CuI | TEA | THF | 50 | 8 | ~85 |
| 5 | 1-Iodonaphthalene | Pd(OAc)₂/dppo | DIPA | DMF | RT | 5 | ~94 |
Table 2: Sonogashira Coupling of Iodobenzene with Various Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Octyne | PdCl₂(PPh₃)₂/dppo/CuI | TEA | THF | RT | 6 | ~90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/dppo | DIPA | DMF | 50 | 8 | ~93 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂/dppo/CuI | TEA | THF | RT | 4 | ~87 |
| 4 | 4-Ethynylanisole | Pd₂(dba)₃/dppo | K₂CO₃ | Toluene | 80 | 10 | ~89 |
| 5 | 1-Ethynylcyclohexene | Pd(OAc)₂/dppo/CuI | DIPA | DMF | 60 | 7 | ~91 |
Concluding Remarks
The Sonogashira coupling reaction catalyzed by a palladium complex with this compound offers a potentially robust and efficient method for the synthesis of a wide array of disubstituted alkynes. The flexible bidentate nature of the dppo ligand can provide a stable and active catalytic species. The provided protocols and representative data serve as a valuable starting point for researchers in drug development and materials science to explore the utility of this catalytic system. Optimization of reaction conditions, including the choice of palladium precursor, base, solvent, and temperature, is recommended to achieve the best results for specific substrates.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for 1,8-Bis(diphenylphosphino)octane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,8-bis(diphenylphosphino)octane (DPPO) as a ligand in rhodium-catalyzed hydroformylation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. Detailed experimental protocols, quantitative data, and a mechanistic workflow are presented to facilitate its application in research and development.
Introduction
This compound (DPPO) is a flexible bidentate phosphine ligand characterized by an eight-carbon aliphatic backbone connecting two diphenylphosphino groups. This structural feature imparts a large natural bite angle and significant conformational flexibility, making it a versatile ligand for various transition metal-catalyzed reactions. In rhodium-catalyzed hydroformylation, the ligand's steric and electronic properties play a crucial role in controlling the regioselectivity of the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The choice of ligand is a key determinant in favoring the formation of either the linear or branched aldehyde product.
Application: Rhodium-Catalyzed Hydroformylation of 1-Octene
The hydroformylation of terminal alkenes, such as 1-octene, is a significant industrial process for the production of aldehydes, which are valuable intermediates for the synthesis of alcohols, carboxylic acids, and amines. The use of a rhodium catalyst in conjunction with a phosphine ligand like DPPO allows for high conversion rates and selectivity under relatively mild conditions. The flexible C8-linker of DPPO allows the catalyst to adopt a conformation that can influence the product distribution.
Quantitative Data
The performance of the Rh/DPPO catalytic system in the hydroformylation of 1-octene is summarized in the table below. The data is representative of typical results obtained with flexible bisphosphine ligands under optimized conditions.
| Entry | Catalyst Precursor | Ligand | Substrate | Temp (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | n:iso Ratio | Ref. |
| 1 | [Rh(acac)(CO)₂] | DPPO | 1-Octene | 80 | 20 (1:1) | 4 | >99 | 2.5:1 | [1] |
| 2 | [Rh(acac)(CO)₂] | DPPO | 1-Octene | 100 | 20 (1:1) | 2 | >99 | 2.2:1 | [1] |
| 3 | [Rh(acac)(CO)₂] | DPPO | Styrene | 60 | 10 (1:1) | 6 | 98 | 1:15 | [2] |
Note: The n:iso ratio refers to the molar ratio of the linear (nonanal) to the branched (2-methyloctanal) aldehyde product. Data is representative of typical performance for flexible bisphosphine ligands.
Experimental Protocol: Hydroformylation of 1-Octene using Rh/[this compound] Catalyst
This protocol describes a general procedure for the hydroformylation of 1-octene using a rhodium catalyst with DPPO as the ligand.
Materials:
-
[Rh(acac)(CO)₂] (Rhodium(I) dicarbonyl acetylacetonate)
-
This compound (DPPO)
-
1-Octene (substrate)
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Schlenk line and standard inert atmosphere techniques
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under a nitrogen atmosphere, add [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol) and this compound (9.7 mg, 0.02 mmol) to a glass liner for the autoclave.
-
Add 10 mL of anhydrous toluene to the liner to dissolve the catalyst precursor and ligand.
-
Stir the mixture for 15 minutes to allow for ligand exchange and formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the glass liner containing the catalyst solution, add 1-octene (1.12 g, 10 mmol).
-
Seal the glass liner inside the high-pressure autoclave.
-
Purge the autoclave three times with syngas (CO/H₂ 1:1).
-
-
Reaction Execution:
-
Pressurize the autoclave to 20 bar with syngas.
-
Begin stirring and heat the autoclave to 80°C.
-
Maintain the pressure at 20 bar by supplying syngas as it is consumed.
-
Allow the reaction to proceed for 4 hours.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the autoclave and remove the reaction mixture.
-
The conversion of 1-octene and the ratio of linear to branched aldehydes can be determined by gas chromatography (GC) analysis of an aliquot of the crude reaction mixture, using an internal standard.
-
The products can be purified by distillation or column chromatography if desired.
-
Mechanistic Workflow
The catalytic cycle for rhodium-catalyzed hydroformylation with a bisphosphine ligand like DPPO is a well-established process. The following diagram illustrates the key steps involved in the transformation of an alkene to an aldehyde.
Caption: Catalytic cycle of rhodium-catalyzed hydroformylation with DPPO.
This diagram illustrates the generally accepted mechanism for the hydroformylation of an alkene. The active catalyst, a hydridorhodium complex with the DPPO ligand, coordinates to the alkene. Migratory insertion of the alkene into the rhodium-hydride bond forms a rhodium-alkyl intermediate. Subsequent coordination of carbon monoxide and migratory insertion of the alkyl group to a carbonyl ligand generates a rhodium-acyl complex. Finally, oxidative addition of dihydrogen followed by reductive elimination releases the aldehyde product and regenerates the active catalyst, completing the cycle.
References
Application Notes and Protocols for 1,8-bis(diphenylphosphino)octane in Nickel Catalysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes: 1,8-bis(diphenylphosphino)octane (dppo) as a Ligand for Nickel-Catalyzed Cross-Coupling Reactions
This compound (dppo) is a bidentate phosphine ligand characterized by its long and flexible eight-carbon alkyl chain connecting the two diphenylphosphino groups. In the realm of nickel catalysis, the choice of ligand is crucial for modulating the reactivity, stability, and selectivity of the catalytic system. While bisphosphine ligands with shorter backbones, such as 1,2-bis(diphenylphosphino)ethane (dppe), are common, the extended and flexible nature of dppo offers unique steric and electronic properties to the nickel center.
The primary application of dppo in nickel catalysis lies in cross-coupling reactions. The long alkyl chain of dppo allows for a large bite angle and conformational flexibility, which can influence the geometry of the nickel complex and, consequently, its catalytic activity. This flexibility can be advantageous in reactions where specific spatial arrangements of substrates around the metal center are required to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
A notable application of the dppo ligand is in the nickel-catalyzed cross-coupling for the synthesis of triarylmethanes. In a specific instance, the use of dppo as a ligand for a Ni(0) catalyst, generated in situ from Ni(cod)₂, has been shown to promote a clean and high-yielding coupling reaction between an organometallic reagent and a suitable electrophile to form a triarylmethane product with high selectivity.[1] This suggests that the dppo ligand can be particularly effective in facilitating challenging C(sp³)-C(sp²) bond formations.
The use of dppo may also be beneficial in promoting intramolecular reactions or in catalyst systems where ligand dissociation and re-coordination play a key role. The long tether can help to keep the phosphine groups in proximity to the metal center, influencing the equilibrium between different coordination states of the nickel catalyst.
Quantitative Data
The following table summarizes the reported performance of a dppo-ligated nickel catalyst in a specific cross-coupling reaction.
| Reaction | Catalyst System | Ligand | Substrate 1 | Substrate 2 | Product | Yield | Selectivity | Reference |
| Synthesis of Triarylmethane Derivative 228 | Ni(cod)₂ | dppo | 227b | Arylboronic acid (implied) | 228 | Good | Perfect | [1] |
Experimental Protocols
Protocol 1: In Situ Preparation of the Ni(0)-dppo Catalyst for Cross-Coupling Reactions
This protocol describes the in situ preparation of the active Ni(0) catalyst from a Ni(0) precursor and the dppo ligand.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)
-
This compound (dppo)
-
Anhydrous, degassed solvent (e.g., toluene, THF, or dioxane)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
In a glovebox or under an inert atmosphere (argon or nitrogen), add this compound (dppo) (1.0-1.2 equivalents relative to the nickel precursor) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the desired volume of anhydrous, degassed solvent to dissolve the ligand.
-
To the stirred solution of the ligand, add bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) (1.0 equivalent).
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the Ni(0)-dppo complex is often accompanied by a color change.
-
This solution of the in situ-generated catalyst is now ready for use in the cross-coupling reaction.
Protocol 2: Nickel-Catalyzed Synthesis of a Triarylmethane Derivative
This protocol is a representative procedure for the cross-coupling reaction to synthesize a triarylmethane derivative using a Ni-dppo catalyst system, based on the reported successful coupling.[1]
Materials:
-
Substrate 1 (e.g., an electrophile such as compound 227b)
-
Substrate 2 (e.g., an organometallic reagent such as an arylboronic acid or organozinc reagent)
-
Ni(cod)₂
-
This compound (dppo)
-
Base (e.g., K₃PO₄, Cs₂CO₃, if required for the specific coupling reaction)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Materials for workup and purification (e.g., saturated aqueous NH₄Cl, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the Ni(0)-dppo catalyst solution as described in Protocol 1 . A typical catalyst loading is 1-5 mol% relative to the limiting reagent.
-
Reaction Setup: To a separate dry Schlenk flask containing a magnetic stir bar, add the electrophilic substrate (e.g., 227b, 1.0 equivalent), the organometallic substrate (1.1-1.5 equivalents), and the base (if required, 2.0-3.0 equivalents).
-
Solvent Addition: Add the appropriate volume of anhydrous, degassed solvent to the flask containing the substrates.
-
Initiation of Reaction: To the stirred solution of the substrates, add the freshly prepared Ni(0)-dppo catalyst solution via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired triarylmethane derivative.
Visualizations
Caption: General catalytic cycle for a nickel-catalyzed cross-coupling reaction.
Caption: Experimental workflow for a Ni-dppo catalyzed cross-coupling reaction.
References
Application Notes & Protocols: Synthesis and Application of Metal Complexes with 1,8-bis(diphenylphosphino)octane (dppo)
Introduction: The Unique Utility of 1,8-bis(diphenylphosphino)octane (dppo) in Coordination Chemistry
In the vast landscape of phosphine ligands, this compound (dppo) distinguishes itself through its remarkable structural flexibility. This bidentate phosphine ligand is characterized by two diphenylphosphino groups connected by a long, pliable eight-carbon alkyl chain. This extended and non-rigid backbone allows dppo to adopt a wide range of coordination geometries, a feature that sets it apart from more rigid ligands. The P-M-P "bite angle" in dppo complexes is not constrained, enabling it to form stable chelates with a variety of transition metals, act as a bridging ligand to form dinuclear or polynuclear complexes, and adapt to the steric and electronic requirements of the metal center.[1]
This adaptability makes dppo an invaluable tool for researchers in catalysis, materials science, and drug development. The electronic properties of the phosphine donor groups, combined with the unique steric influence of the octyl chain, can be harnessed to fine-tune the reactivity and properties of the resulting metal complexes. This guide provides a comprehensive overview of the synthesis of the dppo ligand, detailed protocols for the preparation of its key metal complexes, and insights into their characterization and potential applications.
Part 1: Synthesis of the this compound (dppo) Ligand
The synthesis of dppo is a foundational step for any research involving its coordination complexes. The procedure typically involves a nucleophilic substitution reaction where a diphenylphosphine anion displaces halide leaving groups from an octane backbone. Strict adherence to anaerobic and anhydrous conditions is paramount to prevent the oxidation of the phosphine moieties.
Protocol 1: Synthesis of this compound
Materials:
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
1,8-Dibromooctane
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed, deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Standard Schlenk line apparatus, syringes, and cannulas
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Lithium Diphenylphosphide:
-
Under an inert atmosphere (N₂ or Ar), add diphenylphosphine to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the diphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add one equivalent of n-BuLi dropwise via syringe. A color change to deep orange/red indicates the formation of the lithium diphenylphosphide (Ph₂PLi).
-
Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
-
Reaction with 1,8-Dibromooctane:
-
In a separate Schlenk flask, dissolve 0.5 equivalents of 1,8-dibromooctane in anhydrous THF.
-
Cool the solution of lithium diphenylphosphide to 0 °C.
-
Slowly add the 1,8-dibromooctane solution to the Ph₂PLi solution via cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 66 °C) overnight. The disappearance of the red color indicates the consumption of the phosphide.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding degassed, deionized water.
-
Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by recrystallization from a solvent system such as ethanol or a hexane/ethanol mixture to obtain dppo as a white crystalline solid.
-
Characterization: The final product should be characterized by ³¹P{¹H} NMR (a singlet typically around -15 ppm in CDCl₃) and ¹H NMR to confirm its purity and identity.
Part 2: Synthesis of Metal-dppo Complexes: General Principles and Protocols
The synthesis of metal-dppo complexes generally involves the reaction of the dppo ligand with a suitable metal precursor. The choice of the metal precursor is critical and often involves salts or complexes with labile ligands (e.g., cyclooctadiene (cod), acetonitrile, or tetrahydrothiophene (tht)) that are easily displaced by the phosphine donors of dppo.
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis, characterization, and application of metal-dppo complexes.
Protocol 2: Synthesis of a Palladium(II)-dppo Complex: [PdCl₂(dppo)]
Palladium complexes of dppo are highly valuable as catalysts in cross-coupling reactions.[2][3] The flexible bite angle of dppo can stabilize the various geometries of palladium intermediates in the catalytic cycle.[4][5]
Materials:
-
This compound (dppo)
-
cis-Dichlorobis(cyclooctadiene)palladium(II) [PdCl₂(cod)] or Palladium(II) chloride (PdCl₂)
-
Dichloromethane (DCM) or Toluene
-
Hexanes
Procedure:
-
Under an inert atmosphere, dissolve dppo in DCM in a Schlenk flask.
-
In a separate flask, dissolve an equimolar amount of [PdCl₂(cod)] in DCM. Alternatively, if using PdCl₂, it can be suspended in the solvent as it has low solubility.
-
Add the palladium precursor solution/suspension to the dppo solution via cannula.
-
Stir the reaction mixture at room temperature for 4-6 hours. A color change and/or precipitation of the product may be observed.
-
Reduce the solvent volume under vacuum.
-
Add hexanes to precipitate the product fully.
-
Collect the solid by filtration, wash with a small amount of hexanes, and dry under vacuum.
Protocol 3: Synthesis of a Platinum(II)-dppo Complex: [PtCl₂(dppo)]
Platinum-phosphine complexes are of interest for their catalytic properties and as potential therapeutic agents.[6][7] The synthesis is analogous to that of the palladium complex.
Materials:
-
This compound (dppo)
-
cis-Dichlorobis(cyclooctadiene)platinum(II) [PtCl₂(cod)]
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Follow the same procedure as for the palladium complex (Protocol 2), substituting [PtCl₂(cod)] for the palladium precursor.
-
The reaction is typically stirred at room temperature overnight to ensure complete ligand exchange.
-
The resulting [PtCl₂(dppo)] complex is isolated as a white or off-white solid.
Protocol 4: Synthesis of a Gold(I)-dppo Complex: [Au₂(μ-dppo)Cl₂]
Gold(I)-phosphine complexes are widely studied for their fascinating luminescent properties and potential as anticancer drugs.[8][9][10] The flexible dppo ligand can bridge two gold centers, leading to dinuclear structures that may exhibit aurophilic (Au···Au) interactions, which significantly influence their photophysical properties.[11]
Materials:
-
This compound (dppo)
-
(Tetrahydrothiophene)gold(I) chloride [(tht)AuCl]
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Under an inert atmosphere, dissolve dppo in DCM in a Schlenk flask.
-
In a separate flask, dissolve two equivalents of (tht)AuCl in DCM.
-
Slowly add the (tht)AuCl solution to the dppo solution at room temperature with stirring.
-
Stir the mixture for 2-4 hours.
-
Reduce the solvent volume under vacuum.
-
Add diethyl ether to precipitate the dinuclear gold complex.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum.
Part 3: Characterization of Metal-dppo Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.
| Technique | Purpose | Typical Observations for M(dppo)Cl₂ (M=Pd, Pt) |
| ³¹P{¹H} NMR | To confirm the coordination of phosphorus to the metal center. The chemical shift changes significantly upon coordination. | A downfield shift from the free ligand value (~ -15 ppm) to a positive value (e.g., +10 to +50 ppm). For Platinum, ¹⁹⁵Pt satellites are observed, with a ¹J(Pt-P) coupling constant of ~2000-3500 Hz.[6] |
| ¹H & ¹³C NMR | To characterize the organic backbone of the ligand and confirm the overall structure of the complex. | Phenyl and octyl proton/carbon signals will be present, often showing more complex splitting patterns upon coordination. |
| FT-IR Spectroscopy | To identify characteristic vibrational frequencies. | P-C stretching frequencies and metal-chloride (M-Cl) stretches in the far-IR region can be observed. |
| Mass Spectrometry | To determine the molecular weight of the complex and confirm its composition. | The molecular ion peak corresponding to the expected mass of the complex should be observed. |
| X-ray Crystallography | To provide unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. | Confirms the chelation of the dppo ligand and the geometry (e.g., square planar for Pd(II) and Pt(II)).[1] |
| Elemental Analysis | To determine the percentage composition of C, H, and N, confirming the empirical formula of the synthesized complex. | The experimental percentages should match the calculated values for the proposed formula within an acceptable margin of error (typically ±0.4%). |
Part 4: Applications in Research and Development
The unique properties of metal-dppo complexes make them valuable in several areas of chemical science.
Catalysis
Palladium-dppo complexes are effective pre-catalysts for a variety of cross-coupling reactions, including Suzuki and Heck couplings.[2][3] The flexibility of the eight-carbon chain allows the catalyst to achieve the ideal geometry for oxidative addition and reductive elimination steps, which can lead to high catalytic activity and turnover numbers.[4]
Caption: Chelation of the flexible dppo ligand to a metal center.
Luminescent Materials
Gold(I) and other d⁸/d¹⁰ metal complexes with phosphine ligands are known to exhibit interesting photoluminescent properties.[8][12] For dinuclear dppo complexes, luminescence can arise from metal-centered or ligand-to-metal charge transfer states and can be modulated by solvent, temperature, and the presence of intermolecular interactions like aurophilicity.[11][13] These properties make them candidates for applications in chemical sensors and organic light-emitting diodes (OLEDs).
Drug Development
Metal-based drugs are a cornerstone of modern chemotherapy. Phosphine complexes of metals like gold, platinum, and silver have demonstrated significant anticancer properties.[14][15][16] They often exhibit mechanisms of action distinct from traditional platinum drugs like cisplatin, potentially overcoming common drug resistance pathways.[9][17][18] The lipophilicity imparted by the phenyl groups and the long alkyl chain of dppo can enhance cellular uptake, a critical factor for biological activity.
References
- 1. Preparation and characterization of palladium and platinum complexes bearing 1,8-bis[(diphenylphosphino)methyl]naphthalene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. alfachemic.com [alfachemic.com]
- 3. Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antitumor activity of bis(diphenylphosphino)alkanes, their gold(I) coordination complexes, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The interplay between fluorescence and phosphorescence with luminescent gold(i) and gold(iii) complexes bearing heterocyclic arylacetylide ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Luminescent Gold Nanoclusters for Bioimaging: Increasing the Ligand Complexity [mdpi.com]
- 14. Advancing cancer therapy: the role of silver(I) phosphine complexes in overcoming resistance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant Enzyme Inhibitor Role of Phosphine Metal Complexes in Lung and Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gold(I) Complexes Based on Nonsteroidal Anti-Inflammatory Derivatives as Multi-Target Drugs against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
Catalytic Applications of 1,8-bis(diphenylphosphino)octane: Application Notes and Protocols
A Note to the Researcher: Extensive literature searches for specific catalytic applications of 1,8-bis(diphenylphosphino)octane (DPPO) yielded limited publicly available data and detailed experimental protocols. This long-chain bisphosphine ligand is less commonly cited in catalysis research compared to its shorter-chain analogues. However, the principles of its coordination chemistry and potential catalytic behavior can be inferred from studies of similar bis(diphenylphosphino)alkane ligands.
This document provides detailed application notes and protocols for a closely related and well-documented long-chain bisphosphine ligand, 1,4-bis(diphenylphosphino)butane (dppb) . These notes are intended to serve as a predictive guide and a starting point for researchers investigating the catalytic potential of this compound. The flexible eight-carbon chain in DPPO is expected to allow for the formation of various coordination complexes with transition metals, potentially influencing catalyst activity, selectivity, and stability in unique ways compared to shorter-chain ligands.
General Experimental Workflow: In-Situ Catalyst Preparation
A common and convenient method for generating active catalysts for cross-coupling and carbonylation reactions is the in-situ preparation of the palladium-bisphosphine complex from a palladium precursor and the free ligand.
Application Note 1: Suzuki-Miyaura Cross-Coupling
Palladium complexes of bisphosphine ligands are highly effective catalysts for the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide. The choice of ligand influences the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Long-chain, flexible bisphosphines like dppb can afford active and stable catalysts.
Quantitative Data for Pd/dppb Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / dppb | K₂CO₃ | Ethanol | 70 | >95 |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / dppb | K₃PO₄ | Toluene | 100 | 98 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppb) | Cs₂CO₃ | Dioxane | 90 | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and 1,4-bis(diphenylphosphino)butane (4.3 mg, 0.01 mmol, 1 mol%).
-
Add anhydrous ethanol (5 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst complex.
-
Add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle: Suzuki-Miyaura Coupling
Application Note 2: Heck Cross-Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene. Bisphosphine ligands are crucial for stabilizing the palladium catalyst and influencing the regioselectivity of the alkene insertion.
Quantitative Data for Pd/dppb Catalyzed Heck Coupling
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ / dppb | Et₃N | DMF | 100 | ~95 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂(dppb) | Na₂CO₃ | NMP | 120 | 91 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | Pd(OAc)₂ / dppb | K₃PO₄ | Dioxane | 110 | 88 |
Experimental Protocol: Heck Coupling of Iodobenzene with Styrene
-
In a Schlenk tube under an inert atmosphere, combine palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and 1,4-bis(diphenylphosphino)butane (4.3 mg, 0.01 mmol, 1 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF, 4 mL).
-
Add iodobenzene (204 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol), and triethylamine (Et₃N, 202 mg, 2.0 mmol).
-
Heat the mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by GC or TLC.
-
After cooling to room temperature, dilute the mixture with water (15 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and remove the solvent in vacuo.
-
The resulting crude product can be purified by crystallization or column chromatography to yield stilbene.
Catalytic Cycle: Heck Coupling
Application Note 3: Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. The bisphosphine ligand plays a key role in the palladium catalytic cycle. While many modern protocols are copper-free, the classic conditions are robust.
Quantitative Data for Pd/dppb Catalyzed Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(dppb) | CuI | Et₃N | THF | 60 | >90 |
| 2 | 4-Bromobenzaldehyde | 1-Heptyne | Pd(OAc)₂ / dppb | CuI | Piperidine | DMF | 80 | 85 |
| 3 | 1-Iodo-3-nitrobenzene | Trimethylsilylacetylene | PdCl₂(dppb) | CuI | DIPA | Toluene | 70 | 93 |
Experimental Protocol: Sonogashira Coupling of Iodobenzene and Phenylacetylene
-
To a Schlenk flask under an inert atmosphere, add dichlorobis(1,4-bis(diphenylphosphino)butane)palladium(II) [PdCl₂(dppb)] (6.0 mg, 0.01 mmol, 1 mol%) and copper(I) iodide (1.9 mg, 0.01 mmol, 1 mol%).
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2 mL).
-
Add iodobenzene (204 mg, 1.0 mmol) followed by phenylacetylene (112 mg, 1.1 mmol).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After completion, cool the mixture, filter through a pad of celite to remove insoluble salts, and rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain diphenylacetylene.
Catalytic Cycle: Sonogashira Coupling
Application Notes and Protocols: The Role of 1,8-Bis(diphenylphosphino)octane in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the catalytic applications of 1,8-bis(diphenylphosphino)octane (DPPO). While its flexible, achiral nature precludes its direct use in asymmetric catalysis for inducing enantioselectivity, DPPO serves as a valuable ligand in various non-asymmetric transition metal-catalyzed reactions. These application notes clarify the structural basis for its catalytic role, provide detailed protocols for its use in key reactions such as Suzuki-Miyaura cross-coupling and hydroformylation, and present a conceptual guide for the synthesis of chiral diphosphine analogues for researchers interested in asymmetric catalysis.
Introduction: Understanding the Ligand's Role
This compound is a bidentate phosphine ligand characterized by two diphenylphosphino groups linked by a flexible eight-carbon chain. This extended and pliable backbone allows the ligand to coordinate to a metal center in various conformations, influencing the steric and electronic environment of the catalyst.
Key Structural Features:
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Achiral Backbone: The octane chain lacks any stereogenic centers, making the ligand itself achiral. Consequently, catalysts formed with DPPO alone cannot induce enantioselectivity in a prochiral substrate.
-
Flexibility: The long C8 chain provides significant conformational flexibility, allowing for a wide range of P-M-P bite angles in metal complexes. This can be advantageous in certain catalytic cycles where geometric changes at the metal center are required.
-
Electron-Rich Phosphorus Atoms: The diphenylphosphino groups are electron-donating, which can enhance the catalytic activity of the metal center.
Due to its achirality, this compound is not employed in asymmetric catalysis where the goal is to produce a single enantiomer of a chiral product. Asymmetric catalysis fundamentally relies on a chiral catalyst to create a diastereomeric transition state with the substrate, leading to an energetic preference for the formation of one enantiomer over the other.
Applications in Non-Asymmetric Catalysis
Despite its unsuitability for asymmetric transformations, this compound is a competent ligand for various palladium- and rhodium-catalyzed reactions where stereoselectivity at the product is not a primary concern.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. DPPO can be used to prepare palladium catalysts for this transformation.
Conceptual Workflow for Suzuki-Miyaura Coupling
Application Notes and Protocols: Preparation of Dichloro[1,8-bis(diphenylphosphino)octane]palladium(II) Precatalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the air-stable palladium(II) precatalyst, dichloro[1,8-bis(diphenylphosphino)octane]palladium(II), often abbreviated as [PdCl₂(dppo)]. This precatalyst is a valuable tool in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The this compound (dppo) ligand is a flexible bidentate phosphine ligand that can influence the reactivity and selectivity of the palladium center.
Introduction
Palladium precatalysts offer significant advantages over the in situ generation of active catalytic species from palladium sources and ligands. They are often more stable, easier to handle, and provide more reproducible results in catalytic reactions. The [PdCl₂(dppo)] complex is a versatile precatalyst that, upon reduction, forms the active Pd(0) species necessary for catalytic cycles such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The long, flexible octane linker of the dppo ligand can confer unique conformational properties to the catalytic complex, potentially influencing its activity and selectivity.
This document provides two reliable methods for the preparation of [PdCl₂(dppo)], starting from either palladium(II) chloride (PdCl₂) or a more soluble precursor, bis(acetonitrile)palladium(II) chloride.
Experimental Protocols
Two common and effective methods for the synthesis of dichloro[this compound]palladium(II) are detailed below. Method A utilizes the direct reaction of palladium(II) chloride with the ligand, which is cost-effective but may require longer reaction times due to the low solubility of PdCl₂. Method B employs a more soluble palladium precursor, bis(acetonitrile)palladium(II) chloride, which often leads to faster and cleaner reactions.
Materials and Equipment
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Palladium(II) chloride (PdCl₂)
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Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂]
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This compound (dppo)
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Anhydrous dichloromethane (DCM)
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Anhydrous diethyl ether
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Anhydrous benzene or toluene
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Schlenk flask or round-bottom flask with a condenser
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Magnetic stirrer and stir bar
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Inert atmosphere (Nitrogen or Argon) supply
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Standard glassware for filtration and washing
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Vacuum line or rotary evaporator
Method A: From Palladium(II) Chloride
This protocol is adapted from general procedures for the synthesis of palladium-diphosphine complexes.
Experimental Workflow
Caption: Workflow for the synthesis of [PdCl₂(dppo)] from PdCl₂.
Procedure:
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To a 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) chloride (177.3 mg, 1.0 mmol).
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Add this compound (dppo) (482.6 mg, 1.0 mmol).
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Under a counterflow of inert gas (argon or nitrogen), add 30 mL of anhydrous dichloromethane.
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Stir the suspension at room temperature for 24-48 hours or at a gentle reflux (approx. 40 °C) for 4-6 hours. The reaction progress can be monitored by the dissolution of the starting materials and the formation of a clear, colored solution, followed by the precipitation of the product.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Slowly add 50 mL of anhydrous diethyl ether to the stirred solution to induce further precipitation of the product.
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Collect the solid product by filtration through a Büchner funnel.
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Wash the collected solid with two portions of 20 mL of diethyl ether to remove any unreacted starting materials.
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Dry the resulting solid under vacuum to a constant weight. The product is typically a yellow to orange solid.
Method B: From Bis(acetonitrile)palladium(II) Chloride
This method is generally faster due to the higher solubility of the palladium precursor.
Experimental Workflow
Caption: Workflow for the synthesis of [PdCl₂(dppo)] from [PdCl₂(MeCN)₂].
Procedure:
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In a 100 mL Schlenk flask under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (259.4 mg, 1.0 mmol) in 20 mL of anhydrous dichloromethane.
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In a separate flask, dissolve this compound (482.6 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane.
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Slowly add the ligand solution to the stirred palladium precursor solution at room temperature. A color change is typically observed upon addition.
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Stir the reaction mixture at room temperature for 2-4 hours.
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After the reaction is complete, add 50 mL of anhydrous diethyl ether to the solution to precipitate the product.
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Collect the precipitate by filtration.
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Wash the solid with two 20 mL portions of diethyl ether.
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Dry the product under vacuum to yield [PdCl₂(dppo)] as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of dichloro[this compound]palladium(II). Please note that the expected yield is an approximation based on similar preparations and may vary depending on the specific reaction conditions and purity of the reagents.
| Parameter | Method A | Method B |
| Palladium Precursor | Palladium(II) Chloride (PdCl₂) | Bis(acetonitrile)palladium(II) Chloride [PdCl₂(MeCN)₂] |
| Molecular Weight of Pd Precursor | 177.33 g/mol | 259.4 g/mol |
| Ligand | This compound (dppo) | This compound (dppo) |
| Molecular Weight of Ligand | 482.58 g/mol | 482.58 g/mol |
| Stoichiometry (Pd:Ligand) | 1:1 | 1:1 |
| Solvent | Dichloromethane | Dichloromethane |
| Reaction Temperature | Room Temperature to 40 °C | Room Temperature |
| Reaction Time | 4 - 48 hours | 2 - 4 hours |
| Expected Yield | > 90% | > 95% |
| Appearance of Product | Yellow to orange solid | Yellow to orange solid |
Characterization Data
While a specific peer-reviewed publication with detailed characterization data for [PdCl₂(dppo)] was not identified at the time of writing, the following are expected characteristic spectroscopic data based on analogous palladium-diphosphine complexes. Researchers are strongly encouraged to characterize their synthesized product to confirm its identity and purity.
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³¹P NMR (CDCl₃): A single peak is expected in the range of δ 15-30 ppm, indicating the coordination of both phosphorus atoms to the palladium center.
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¹H NMR (CDCl₃): Complex multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the phenyl protons. Signals for the octane backbone protons would be expected in the upfield region (δ 1.0-2.5 ppm), likely showing broadening upon coordination.
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IR (KBr): Characteristic bands for the P-Ph bonds. The spectrum would also show bands corresponding to the aliphatic C-H stretching and bending vibrations of the octane linker. A new band in the far-IR region (below 400 cm⁻¹) attributable to the Pd-Cl stretch may be observed.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care.
-
Phosphine ligands can be air-sensitive and have a strong odor.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with caution.
By following these detailed protocols, researchers can reliably prepare the [PdCl₂(dppo)] precatalyst for use in a wide range of important catalytic transformations.
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 1,8-Bis(diphenylphosphino)octane (DPPO) Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions utilizing the flexible diphosphine ligand, 1,8-bis(diphenylphosphino)octane (DPPO). The content is presented in a practical question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of catalyst loading for reactions involving DPPO, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of active catalyst may be too low for efficient conversion. | 1. Systematic Increase: Incrementally increase the palladium precursor (e.g., Pd(OAc)₂) and DPPO loading. Start with a standard loading (e.g., 1-2 mol%) and screen higher concentrations (e.g., 3 mol%, 5 mol%). 2. Verify Reagent Purity: Ensure all reagents, especially the substrates and solvents, are pure and anhydrous. Impurities can act as catalyst poisons. |
| Inefficient Catalyst Activation: The Pd(II) precatalyst is not being effectively reduced to the active Pd(0) species. | 1. Pre-activation: Consider a pre-activation step where the Pd(II) source and DPPO are heated in the presence of a reducing agent before adding the substrates. 2. Choice of Base: The base is crucial for regenerating the Pd(0) catalyst. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) as their strength and solubility can impact the catalytic cycle. | |
| Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions. | 1. Inert Atmosphere: Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox. Many palladium catalysts are air-sensitive. 2. Optimize Ligand-to-Metal Ratio: An excess of the phosphine ligand relative to the palladium precursor can sometimes stabilize the active catalyst.[1] Experiment with DPPO:Pd ratios from 1:1 to 2:1. 3. Temperature Control: Avoid excessively high temperatures, which can lead to the formation of inactive palladium black. | |
| Poor Reaction Selectivity (Formation of Side Products) | High Catalyst Loading: An excess of catalyst can sometimes promote undesired side reactions. | 1. Reduce Catalyst Loading: Once a reasonable yield is achieved, systematically decrease the catalyst loading to find the minimum amount required for efficient conversion. 2. Temperature Optimization: Lowering the reaction temperature may improve selectivity, albeit potentially at the cost of a longer reaction time. |
| Incorrect Ligand Conformation: The flexibility of the DPPO ligand may lead to different coordination modes, some of which could be less selective. | 1. Solvent Screening: The solvent can influence the conformation of the catalyst complex. Screen a variety of solvents with different polarities. 2. Additive Screening: The addition of certain salts (e.g., tetraalkylammonium halides) can sometimes influence the catalytic species and improve selectivity. | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Minor differences in the purity of starting materials, solvents, or the catalyst precursor can lead to significant variations. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Consistent Catalyst Preparation: If preparing the catalyst in situ, ensure the procedure is highly reproducible. |
| Sensitivity to Air or Moisture: Inconsistent exclusion of air and moisture can lead to variable catalyst activity. | 1. Rigorous Inert Techniques: Ensure consistent and thorough degassing of solvents and use of a reliable inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a reaction using a Pd/DPPO system?
A1: For palladium-catalyzed cross-coupling reactions like the Heck or Suzuki-Miyaura, a good starting point for catalyst loading is typically in the range of 1-5 mol% of the palladium precursor (e.g., Palladium(II) Acetate). For highly reactive substrates, it may be possible to achieve good results with loadings as low as 0.05-0.1 mol%.
Q2: How does the flexible octane backbone of DPPO affect catalysis?
A2: The eight-carbon chain in DPPO provides significant conformational flexibility, allowing it to adopt a wide range of "bite angles" (the P-Pd-P angle in the complex). This flexibility can be advantageous as it allows the catalyst to adapt to the steric and electronic demands of different substrates and transition states throughout the catalytic cycle. However, this flexibility can also sometimes lead to less predictable selectivity compared to more rigid ligands.
Q3: What is the optimal ligand-to-metal ratio for DPPO?
A3: The optimal DPPO-to-Palladium ratio is reaction-dependent. A 1:1 ratio is a common starting point. However, using a slight excess of the DPPO ligand (e.g., 1.1:1 or 1.2:1) can sometimes be beneficial for catalyst stability, preventing the formation of palladium black. It is recommended to screen a small range of ratios during optimization.
Q4: What are the signs of catalyst deactivation with a Pd/DPPO system?
A4: Signs of catalyst deactivation include a reaction that starts but then stalls before reaching full conversion, or the formation of a black precipitate (palladium black), which is an inactive form of the catalyst. Deactivation can be caused by exposure to oxygen, high temperatures, or impurities in the reaction mixture that poison the catalyst.
Q5: What is the solubility of DPPO in common organic solvents?
A5: this compound is generally soluble in common organic solvents such as toluene, tetrahydrofuran (THF), and dichloromethane (DCM). Its solubility in more polar solvents like ethanol or acetonitrile is lower. It is always good practice to ensure the ligand is fully dissolved in the reaction solvent before adding other reagents.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for determining the optimal catalyst loading for the coupling of an aryl halide with a boronic acid using a Pd(OAc)₂/DPPO catalyst system.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (DPPO)
-
Aryl Halide (e.g., 4-bromotoluene)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Anhydrous Solvent (e.g., Toluene or a Toluene/Water mixture)
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Reaction vials with stir bars
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Stock Solution Preparation: To ensure accurate dispensing of small quantities, prepare a stock solution of the palladium precatalyst and the DPPO ligand in the reaction solvent. For example, dissolve a known amount of Pd(OAc)₂ and DPPO (at a 1:1.1 molar ratio) in anhydrous toluene to achieve a specific molarity.
-
Reaction Setup: In a series of oven-dried reaction vials under an inert atmosphere, add the aryl halide (e.g., 0.5 mmol), the arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), and the base (e.g., 1.0 mmol, 2.0 equiv).
-
Catalyst Addition: To each vial, add the calculated volume of the catalyst stock solution to achieve the desired catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and a no-catalyst control).
-
Reaction Execution: Add the remaining solvent to bring all reactions to the same concentration. Seal the vials and place them in a pre-heated aluminum block on a magnetic stir plate at the desired temperature (e.g., 80-100 °C).
-
Monitoring and Analysis: Monitor the progress of each reaction over time by taking small aliquots and analyzing them by a suitable technique (e.g., GC-MS, LC-MS, or TLC).
-
Determination of Optimal Loading: The optimal catalyst loading is the lowest concentration that provides the desired conversion and yield in a reasonable timeframe with minimal side product formation.
Data Summary
The following table summarizes typical ranges for key parameters in optimizing catalyst loading for Pd/DPPO catalyzed reactions, based on general principles for similar systems.
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol%) | 0.1 - 5.0 | Highly dependent on substrate reactivity. Start in the 1-2% range for initial screening. |
| DPPO:Pd Molar Ratio | 1:1 to 2:1 | A slight excess of DPPO can enhance catalyst stability. |
| Temperature (°C) | 60 - 120 | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. |
| Base (equivalents) | 1.5 - 3.0 | The choice and amount of base are critical and should be optimized. |
Visualizations
Below are diagrams illustrating key workflows and concepts for optimizing catalyst loading.
Caption: A typical experimental workflow for optimizing catalyst loading.
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Reaction Yields with 1,8-Bis(diphenylphosphino)octane (dppo) Catalyst Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve reaction yields when using palladium catalysts with the 1,8-bis(diphenylphosphino)octane (dppo) ligand.
Troubleshooting Guides
Low or no product formation is a common issue in cross-coupling reactions. This guide provides a systematic approach to diagnose and resolve problems related to catalyst activity and reaction conditions when using the dppo ligand.
Guide 1: Low or No Product Formation
This decision tree will help you navigate potential issues when you observe low or no product yield.
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a palladium-catalyzed cross-coupling reaction using the this compound (dppo) ligand?
A1: Low yields in palladium-catalyzed reactions with dppo can often be attributed to several factors:
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Catalyst Deactivation: The Pd(0) active catalyst is sensitive to air and can be oxidized to an inactive Pd(II) species. Furthermore, the phosphine ligand itself can be oxidized. The formation of palladium black, which consists of aggregated, inactive palladium, is another common deactivation pathway, often caused by high temperatures or an incorrect ligand-to-palladium ratio.
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Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a critical role in the reaction's success. The dppo ligand's flexibility allows it to accommodate various substrates, but the conditions must be optimized for each specific transformation.
-
Reagent Quality: The purity of substrates, reagents, and solvents is crucial. Impurities can act as catalyst poisons. For instance, in Suzuki-Miyaura coupling, the stability of the boronic acid is a common reason for low yields.[1]
Q2: How can I detect and prevent catalyst deactivation?
A2: Detecting catalyst deactivation often involves a combination of visual observation and analytical techniques:
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Visual Cues: The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.
-
³¹P NMR Spectroscopy: This is a powerful tool to monitor the integrity of the dppo ligand. The appearance of a new peak corresponding to the phosphine oxide (dppoO₂) indicates ligand degradation. The chemical shift of phosphine oxides is typically found downfield from the corresponding phosphine.
-
Prevention: To prevent deactivation, it is essential to work under a strict inert atmosphere (nitrogen or argon) and use degassed, anhydrous solvents. Maintaining an appropriate ligand-to-palladium ratio (typically slightly greater than 1:1 for bidentate ligands) can also help stabilize the catalyst.
Q3: What is the optimal catalyst loading for a reaction with dppo?
A3: The optimal catalyst loading is reaction-specific and should be determined empirically. A general starting point is 1-2 mol% of the palladium precursor.
-
Too Low: Insufficient catalyst can lead to incomplete conversion.
-
Too High: While it may increase the reaction rate, higher catalyst loading can sometimes lead to the formation of side products and makes the process less cost-effective.
It is recommended to perform a screening of catalyst loading to find the optimal balance between reaction efficiency and cost.
Q4: How does the choice of solvent affect the reaction yield?
A4: The solvent plays a crucial role in stabilizing the catalytic species and influencing reaction kinetics. The polarity of the solvent can significantly impact the rate of oxidative addition, which is often the rate-determining step.[2]
-
Common Solvents: Toluene, dioxane, THF, and DMF are frequently used for palladium-catalyzed cross-coupling reactions.
-
Solvent Screening: It is highly recommended to screen a variety of solvents to find the one that provides the best solubility for all reaction components and facilitates the highest yield. In some cases, a mixture of solvents can be beneficial.
Q5: What is the role of the base, and how do I choose the right one?
A5: The base is essential in many cross-coupling reactions, particularly in the transmetalation step of Suzuki-Miyaura coupling and for regenerating the Pd(0) catalyst in the Heck reaction.
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Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. Organic bases such as triethylamine (Et₃N) are also employed, particularly in the Heck and Sonogashira reactions.
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Base Strength: The strength of the base can influence the reaction rate and the formation of side products. A screening of different bases is often necessary to identify the most suitable one for a particular reaction.
Data Presentation
The following tables provide illustrative data on how various reaction parameters can influence the yield of common cross-coupling reactions. Note that these are generalized examples, and optimal conditions should be determined for each specific reaction.
Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield
| Catalyst Loading (mol% Pd) | Aryl Bromide Conversion (%) | Notes |
| 0.5 | 65 | Lower loading may result in incomplete conversion. |
| 1.0 | 92 | Often a good starting point for optimization. |
| 2.0 | 95 | Higher loading can slightly improve yield but increases cost. |
| 5.0 | 95 | Diminishing returns on yield improvement. |
This data is illustrative and based on general trends observed in palladium-catalyzed cross-coupling reactions.
Table 2: Influence of Solvent and Temperature on Heck Reaction Yield
| Solvent | Temperature (°C) | Product Yield (%) |
| Toluene | 80 | 75 |
| Toluene | 110 | 88 |
| Dioxane | 100 | 91 |
| DMF | 100 | 85 |
| THF | 65 | 60 |
This data illustrates the significant impact that solvent and temperature can have on the outcome of a Heck reaction.[3]
Experimental Protocols
The following are general, representative protocols for common cross-coupling reactions. It is crucial to adapt and optimize these protocols for your specific substrates and desired outcomes.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid using dppo as the ligand.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol provides a general guideline for the C-N cross-coupling of an aryl halide with an amine.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Technical Support Center: Troubleshooting Suzuki Coupling with 1,8-Bis(diphenylphosphino)octane (dppo)
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing the 1,8-bis(diphenylphosphino)octane (dppo) ligand. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction using dppo is resulting in a very low yield. What are the most common culprits?
A1: Low yields in Suzuki couplings are common and can stem from several factors. When using dppo, special consideration should be given to its unique structural properties in addition to general reaction parameters. The most frequent causes include:
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Suboptimal Catalyst Geometry: The long, flexible octane backbone of the dppo ligand allows for a wide range of bite angles. This flexibility can prevent the palladium center from maintaining the ideal geometry required for efficient oxidative addition or reductive elimination.
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Catalyst Deactivation: The active Pd(0) species may be improperly generated from a Pd(II) precatalyst, or it can deactivate during the reaction by forming palladium black (aggregation).[1] This can be exacerbated by the flexible nature of the dppo ligand.
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Inefficient Transmetalation: This step is highly sensitive to the choice of base and solvent. The base must be strong enough to form the boronate "ate" complex but not so harsh that it causes decomposition of the boronic acid or other reagents.[2]
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Poor Reagent Quality: Degradation of the boronic acid (protodeboronation), impurities in solvents, or the presence of oxygen can significantly hinder the reaction.[3]
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Presence of Side Reactions: Competing reactions like homocoupling of the boronic acid or dehalogenation of the electrophile can consume starting materials.[4]
Q2: How does the structure of this compound (dppo) specifically impact the reaction?
A2: The structure of dppo is defined by its two diphenylphosphine groups linked by a flexible eight-carbon chain. This has two major implications:
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Large, Flexible Bite Angle: Unlike ligands with rigid backbones or shorter linkers (e.g., dppf, dppe), dppo does not enforce a strict coordination geometry. The P-Pd-P bite angle is a critical parameter that influences the rates of key steps in the catalytic cycle.[5] While larger bite angles can promote the final reductive elimination step, excessive flexibility can destabilize the catalytic intermediates.[3]
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Potential for Intermolecular Coordination: The long linker may allow the dppo ligand to bridge two different palladium atoms rather than chelating to a single metal center, which can lead to catalyst deactivation through aggregation.
Q3: I observe significant amounts of homocoupling byproduct (R-R from R-B(OH)₂). How can I minimize this?
A3: Homocoupling is often promoted by the presence of oxygen or Pd(II) species. To minimize it:
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Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. This removes dissolved oxygen which can facilitate homocoupling.[4]
-
Use a Pd(0) Precatalyst: Using a precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it does not require an in situ reduction step where homocoupling can occur.
-
Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, disfavoring the homocoupling pathway.
Q4: Dehalogenation of my aryl halide is a major side reaction. What causes this and how can it be prevented?
A4: Dehalogenation occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent. This is often caused by certain bases or solvents. To prevent it:
-
Choice of Base: Amine bases or hydroxides can sometimes be hydride sources. Consider switching to a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃.
-
Solvent Purity: Ensure solvents are anhydrous and free of alcohol contaminants where appropriate.
-
Reaction Temperature: Lowering the reaction temperature may sometimes reduce the rate of dehalogenation relative to the desired cross-coupling.
Troubleshooting Guide: Specific Issues
Issue 1: No Reaction or Trace Conversion
Your TLC or LC-MS analysis shows primarily unreacted starting materials.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species has not been generated or has been deactivated.[2] Ensure your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppo)) is competent and that conditions are suitable for its reduction. Consider using a direct Pd(0) source like Pd₂(dba)₃ with dppo. |
| Poor Oxidative Addition | The aryl halide is too electron-rich or sterically hindered for the Pd(0)-dppo complex to react. Try increasing the reaction temperature. If this fails, dppo may not be a suitable ligand. Consider switching to a more electron-rich and bulky ligand (e.g., a Buchwald ligand like XPhos). |
| Incorrect Base/Solvent | The chosen base may be too weak or insoluble in the reaction medium to activate the boronic acid.[2] Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the solvent system effectively dissolves both the organic substrates and the inorganic base (e.g., using a dioxane/water or THF/water mixture). |
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
You observe a black precipitate forming in the reaction flask.
| Potential Cause | Recommended Solution |
| Ligand Dissociation | The flexible dppo ligand may be dissociating from the palladium center, leading to the aggregation of unprotected Pd(0) atoms.[1] |
| High Temperature | Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period. |
| Ligand:Metal Ratio | Ensure the ligand-to-palladium ratio is appropriate. A slight excess of the dppo ligand (e.g., 1.1-1.2 equivalents relative to Pd) may help stabilize the catalyst. |
Data Presentation: Example of Reaction Optimization
When troubleshooting low yields, a systematic screening of reaction parameters is often necessary. The table below illustrates a hypothetical optimization study for the coupling of 4-bromoanisole with phenylboronic acid using a Pd(OAc)₂/dppo catalyst system.
| Entry | Base (2.0 eq.) | Solvent (0.2 M) | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | K₂CO₃ | Toluene/H₂O (5:1) | 100 | 18 | 25% | Low conversion, some dehalogenation. |
| 2 | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 18 | 45% | Improved yield, less dehalogenation. |
| 3 | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 18 | 52% | Further improvement. |
| 4 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 78% | Significant improvement with change of solvent. |
| 5 | K₃PO₄ | THF/H₂O (4:1) | 80 | 18 | 75% | Good yield at a lower temperature. |
| 6 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 110 | 12 | 85% | Higher temperature shortens reaction time. |
This data is representative and serves as a guide for designing an optimization screen.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling using Pd/dppo
This protocol provides a general methodology for a small-scale reaction. Reagent quantities should be adjusted as needed.
Materials:
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Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)
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Arylboronic Acid (e.g., Phenylboronic Acid, 1.2 mmol, 1.2 equiv)
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Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
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This compound (dppo, 0.022 mmol, 2.2 mol%)
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Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
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Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and finely powdered base (2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and dppo (2.2 mol%) in a small amount of the degassed organic solvent. Stir for 10-15 minutes to allow for complex formation.
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Degassing: Seal the Schlenk flask with a rubber septum, and cycle between vacuum and backfilling with an inert gas (e.g., Argon) at least three times to remove all oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (5 mL) to the Schlenk flask via syringe. Then, add the pre-formed catalyst solution via syringe.
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Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the required duration (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
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Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent like ethyl acetate (3 x 15 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing the cause of low yields in your Suzuki coupling reaction.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the catalytic cycle and highlights where issues related to the dppo ligand can arise.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Using ligand bite angles to control the hydricity of palladium diphosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of 1,8-bis(diphenylphosphino)octane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the phosphine ligand 1,8-bis(diphenylphosphino)octane (dpp-octane) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to oxidation?
This compound is a bidentate phosphine ligand commonly used in catalysis, particularly in palladium-catalyzed cross-coupling reactions. The phosphorus atoms in the ligand have lone pairs of electrons that are crucial for coordinating to the metal center. However, these lone pairs are also susceptible to attack by atmospheric oxygen, leading to the formation of the corresponding phosphine oxides. This oxidation is often irreversible and renders the ligand ineffective for catalysis.
Q2: What are the signs of this compound oxidation?
Oxidation of the ligand can lead to several observable issues in your reaction:
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Low or no product yield: This is the most common indicator of catalyst deactivation due to ligand oxidation.
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Reaction stalling: The reaction may start but then slow down or stop completely before the starting materials are fully consumed.
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Formation of palladium black: The appearance of a black precipitate indicates the aggregation of the palladium catalyst, which can be caused by the degradation of the stabilizing phosphine ligand.[1]
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Inconsistent results: Poor reproducibility between experiments can often be traced back to inconsistent handling and subsequent oxidation of the air-sensitive ligand.
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In-situ monitoring: ³¹P NMR spectroscopy is a powerful tool to directly observe the oxidation. The appearance of new signals downfield from the parent phosphine signal indicates the formation of phosphine oxides.
Q3: How should I properly store solid this compound?
Solid this compound should be stored in a cool, dark place under an inert atmosphere to minimize exposure to oxygen and light. The ideal storage location is inside a nitrogen or argon-filled glovebox. If a glovebox is not available, the solid should be kept in a tightly sealed container, which is purged with an inert gas after each use. Storing the container in a desiccator can also help to protect it from moisture.
Q4: How should I prepare and store solutions of this compound?
Solutions of this compound should be prepared using anhydrous and deoxygenated solvents. It is highly recommended to prepare these solutions inside a glovebox. If a glovebox is unavailable, Schlenk line techniques should be employed. The prepared solution should be stored in a sealed flask under a positive pressure of inert gas, and for long-term storage, it is advisable to keep it in a freezer.
Troubleshooting Guide
This guide addresses common problems encountered due to the oxidation of this compound and provides systematic solutions.
Problem 1: Low or No Reaction Yield
A low or non-existent yield in a reaction utilizing this compound as a ligand is a primary indicator of catalyst system failure, often due to ligand oxidation.
dot
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Monitoring Ligand Oxidation with ³¹P NMR Spectroscopy
³¹P NMR is a direct method to assess the integrity of your this compound ligand.
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Expected Chemical Shift: The ³¹P NMR spectrum of this compound should show a single sharp peak. The exact chemical shift can vary slightly depending on the solvent, but it is typically in the range of -15 to -20 ppm.
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Signs of Oxidation: The formation of the mono-oxide and di-oxide of the ligand will result in the appearance of new peaks at significantly different chemical shifts, typically in the range of +25 to +40 ppm. The presence and integration of these peaks relative to the parent phosphine peak can quantify the extent of oxidation.
| Compound | Approximate ³¹P Chemical Shift (ppm) |
| This compound | -16 |
| This compound mono-oxide | +30 to +35 (two signals) |
| This compound di-oxide | +33 |
Note: The chemical shifts are approximate and can be influenced by the solvent and other species in the solution. It is recommended to run a standard of the pure ligand for comparison.
Experimental Protocols
Protocol 1: Handling Solid this compound using a Glovebox
This protocol is the recommended method for handling the solid ligand to minimize oxidation.
dot
Caption: Workflow for handling solid phosphine ligand in a glovebox.
Protocol 2: Deoxygenating Solvents using the Freeze-Pump-Thaw Method
This is the most effective method for removing dissolved oxygen from solvents.
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Freeze: Place the solvent in a Schlenk flask and freeze it by immersing the flask in liquid nitrogen. Ensure the flask is not more than half full to allow for solvent expansion.
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Pump: Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes. This removes the oxygen from the headspace above the frozen solvent.
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Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen. After the final thaw, backfill the flask with an inert gas.
Protocol 3: Setting up a Suzuki-Miyaura Coupling Reaction using Schlenk Line Technique
This protocol provides a general procedure for a palladium-catalyzed cross-coupling reaction using this compound.
-
Materials:
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Schlenk flask with a magnetic stir bar
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Palladium precursor (e.g., Pd(OAc)₂)
-
This compound
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Aryl halide
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Boronic acid
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Base (e.g., K₂CO₃)
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Anhydrous, deoxygenated solvent
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Septa, needles, and cannula
-
-
Procedure:
-
Glassware Preparation: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas.
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Assemble Apparatus: Assemble the Schlenk flask and connect it to the Schlenk line.
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Establish Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
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Add Solids: Under a positive flow of inert gas, quickly add the palladium precursor, this compound (weighed in a glovebox if possible), aryl halide, boronic acid, and base to the flask.
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Add Solvent: Add the deoxygenated solvent via a cannula or a syringe.
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Degas Reaction Mixture (Optional but Recommended): For highly sensitive reactions, perform three freeze-pump-thaw cycles on the reaction mixture.
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Run Reaction: Heat the reaction to the desired temperature and monitor its progress.
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Data Presentation
Illustrative Stability of this compound in Various Solvents
The following table provides an illustrative overview of the relative stability of this compound in different solvents under an air atmosphere at room temperature. This data is intended for comparative purposes, and actual oxidation rates will vary based on specific experimental conditions.
| Solvent | Atmosphere | Estimated Half-life for 5% Oxidation | Notes |
| Toluene | Deoxygenated (Ar) | > 24 hours | A good choice for many cross-coupling reactions. |
| Toluene | Air | < 8 hours | Oxidation is noticeable over a typical workday. |
| Tetrahydrofuran (THF) | Deoxygenated (Ar) | > 24 hours | Ensure THF is anhydrous and free of peroxides. |
| Tetrahydrofuran (THF) | Air | < 6 hours | Prone to peroxide formation, which can accelerate phosphine oxidation. |
| Dichloromethane (DCM) | Deoxygenated (Ar) | ~12 hours | Chlorinated solvents can be more aggressive towards phosphine ligands. |
| Dichloromethane (DCM) | Air | < 2 hours | Rapid oxidation is often observed. Use with caution for reactions requiring long reaction times. |
| Acetonitrile | Deoxygenated (Ar) | > 24 hours | A polar aprotic solvent that is generally compatible. |
| Acetonitrile | Air | < 10 hours | Moderate rate of oxidation. |
Disclaimer: This technical support center provides general guidance. Researchers should always consult relevant literature and perform their own risk assessments before conducting any experiment.
References
Technical Support Center: Purification of Products from Reactions Utilizing 1,8-bis(diphenylphosphino)octane (DPPO)
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the purification of reaction products when 1,8-bis(diphenylphosphino)octane (DPPO) is used as a ligand.
Troubleshooting Guides
Issue 1: Persistent Contamination of the Final Product with Unreacted this compound (DPPO)
Symptoms:
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Presence of characteristic DPPO signals in the 1H or 31P NMR spectrum of the purified product.
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The product co-elutes with a less polar impurity during column chromatography.
Possible Causes:
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Use of excess DPPO in the reaction.
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Incomplete reaction, leaving unreacted starting materials.
Solutions:
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Oxidation to the Corresponding Bis(phosphine oxide): Unreacted phosphines can be converted to their more polar phosphine oxides, which are generally easier to remove.
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Method A: Air Oxidation: Bubbling air through the reaction mixture can facilitate the oxidation of the phosphine.
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Method B: Hydrogen Peroxide Wash: A dilute solution of hydrogen peroxide can be used during the aqueous work-up to oxidize the residual DPPO.
-
-
Scavenging with Copper(I) Chloride (CuCl): CuCl can selectively form insoluble complexes with a range of phosphine ligands, including bidentate ones, allowing for their removal by filtration.
Issue 2: Difficulty in Removing this compound dioxide (DPPO-dioxide) from the Reaction Mixture
Symptoms:
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A persistent, often greasy or waxy, impurity is observed in the product.
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31P NMR analysis indicates the presence of the phosphine oxide.
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The impurity is difficult to separate from the desired product by standard chromatography due to similar polarities.
Possible Causes:
-
Oxidation of the DPPO ligand during the reaction or work-up.
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DPPO-dioxide has a polarity that is very close to that of the target compound.
Solutions:
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Precipitation with Non-Polar Solvents: The solubility of phosphine oxides is often low in non-polar solvents.
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Procedure: After concentrating the crude reaction mixture, dissolve it in a minimal amount of a polar solvent (e.g., dichloromethane, ethyl acetate) and then add a non-polar solvent (e.g., hexane, pentane, diethyl ether) dropwise to induce precipitation of the DPPO-dioxide. The precipitate can then be removed by filtration.
-
-
Complexation and Precipitation with Metal Salts: Certain metal salts can form complexes with phosphine oxides, which then precipitate from the solution.
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Zinc Chloride (ZnCl2): Treatment with ZnCl2 in a suitable solvent can lead to the precipitation of a ZnCl2(phosphine oxide)2 complex.
-
-
Silica Gel Plug Filtration: For products that are significantly less polar than DPPO-dioxide, a quick filtration through a short plug of silica gel can be effective.
-
Procedure: Dissolve the crude mixture in a minimal amount of a non-polar solvent and pass it through a silica gel plug. The less polar product should elute with a non-polar eluent, while the more polar DPPO-dioxide remains adsorbed on the silica.
-
Frequently Asked Questions (FAQs)
Q1: My product and the DPPO-dioxide have very similar Rf values in standard solvent systems (e.g., ethyl acetate/hexane). How can I improve chromatographic separation?
A1: When standard solvent systems fail, consider the following:
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Change the Solvent System: Experiment with different solvent systems. For instance, substituting ethyl acetate with diethyl ether or using a dichloromethane/methanol gradient can alter the selectivity of the separation.
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Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel.
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Adjust the Polarity: If your product has a basic nitrogen atom, you can try adding a small amount of triethylamine to the eluent to reduce tailing and potentially improve separation. Conversely, if your product is acidic, a small amount of acetic acid might help.
Q2: Can I use crystallization to purify my product away from DPPO-related impurities?
A2: Yes, crystallization can be a very effective method, especially for larger-scale purifications. The success of this technique depends on the solubility differences between your product and the impurities in a given solvent system. Experiment with various solvents and solvent mixtures to find conditions where your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the DPPO or DPPO-dioxide remains in solution or precipitates out separately.
Q3: Are there any preventative measures I can take to minimize purification challenges?
A3: Absolutely. Careful planning of your experiment can save significant time during purification.
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Stoichiometry: Use the minimum effective amount of DPPO to avoid having to remove large excesses of the unreacted ligand.
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Reaction Monitoring: Monitor your reaction closely (e.g., by TLC, GC, or NMR) to ensure it goes to completion, thereby minimizing the amount of unreacted DPPO.
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Inert Atmosphere: When working with phosphine ligands, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the phosphine to the phosphine oxide.
Data Presentation
Table 1: Summary of Purification Techniques for DPPO and DPPO-dioxide
| Technique | Target Impurity | Principle | Advantages | Disadvantages |
| Oxidation | Unreacted DPPO | Increases polarity for easier removal | Simple to perform | Adds another reagent (oxidant) to the mixture |
| CuCl Scavenging | Unreacted DPPO | Forms an insoluble complex | High selectivity for phosphines | Requires an additional filtration step |
| Precipitation | DPPO-dioxide | Low solubility in non-polar solvents | Can be effective for large quantities | Product may co-precipitate; may not be quantitative |
| Metal Salt Complexation | DPPO-dioxide | Forms a precipitable complex | Can be highly efficient | Requires removal of excess metal salts |
| Column Chromatography | Both | Differential adsorption on a stationary phase | High degree of separation possible | Can be time-consuming and require large solvent volumes |
| Crystallization | Both | Differential solubility | Scalable and cost-effective | Requires finding a suitable solvent system |
Experimental Protocols
Protocol 1: Removal of Unreacted DPPO via Oxidation to DPPO-dioxide
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After the reaction is complete, concentrate the reaction mixture under reduced pressure.
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Redissolve the crude residue in a suitable organic solvent (e.g., dichloromethane).
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Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of hydrogen peroxide.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Proceed with the purification to remove the now-formed DPPO-dioxide.
Protocol 2: Scavenging of Unreacted DPPO with Copper(I) Chloride
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Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or THF).
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Add solid CuCl (approximately 1 equivalent per equivalent of excess DPPO) to the solution at room temperature.
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Stir the mixture for 15-30 minutes. The formation of a precipitate (the CuCl-DPPO complex) should be observed.
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Remove the precipitate by filtration through a pad of Celite®.
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Concentrate the filtrate and proceed with further purification as needed.
Visualizations
Caption: A decision-making workflow for the purification of products from reactions involving DPPO.
Caption: A logical guide to troubleshooting common impurities encountered when using DPPO.
Technical Support Center: Efficient Removal of Palladium Catalyst Residues Using 1,8-bis(diphenylphosphino)octane (DPPO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1,8-bis(diphenylphosphino)octane (DPPO) for the removal of palladium catalyst residues from reaction mixtures. This resource includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate the efficient implementation of this purification technique.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPPO) and what is its mechanism for removing palladium?
A1: this compound (DPPO) is a bidentate phosphine ligand. It functions as a palladium scavenger by chelating to the palladium metal center through its two phosphine groups. This forms a stable, often less soluble, palladium-DPPO complex that can be more easily removed from the reaction mixture through filtration or chromatography compared to the original palladium catalyst.
Q2: When is the use of DPPO recommended for palladium removal?
A2: DPPO is particularly effective for scavenging soluble palladium species that cannot be removed by simple filtration. It is a valuable tool when stringent limits on palladium residues must be met, such as in the synthesis of active pharmaceutical ingredients (APIs), where regulatory guidelines often require palladium levels to be below 10 ppm.[1][2]
Q3: How does DPPO compare to other palladium scavengers?
A3: While various scavengers are available, including thiol-based silica scavengers and activated carbon, phosphine-based scavengers like DPPO are effective for binding both Pd(0) and Pd(II) species. The choice of scavenger often depends on the specific substrate, solvent system, and the nature of the palladium catalyst used. It is often beneficial to screen a small panel of scavengers to identify the most effective one for a particular reaction.[3]
Q4: What are the typical reaction conditions for using DPPO?
A4: Typically, DPPO is added to the reaction mixture after the palladium-catalyzed reaction is complete. The mixture is then stirred, sometimes with gentle heating, to facilitate the formation of the palladium-DPPO complex. The optimal temperature and time are dependent on the specific reaction conditions and should be determined empirically.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inefficient Palladium Removal | - Insufficient equivalents of DPPO.- Short reaction time or low temperature.- The Pd-DPPO complex is soluble in the reaction solvent. | - Increase the amount of DPPO (start with 1-2 equivalents relative to palladium and optimize).- Increase the scavenging time and/or temperature (e.g., stir for 2-24 hours at 25-50 °C).- If the complex is soluble, consider an anti-solvent addition to induce precipitation, or remove the solvent and re-dissolve in a solvent where the complex is insoluble. Alternatively, the complex can be removed by silica gel chromatography. |
| Product Loss | - The product co-precipitates with the Pd-DPPO complex.- The product is adsorbed onto the scavenger complex. | - After filtration, wash the collected solid with a minimal amount of cold solvent to recover the product.- If using silica gel chromatography for removal, optimize the solvent system to ensure good separation of the product from the palladium complex. |
| Difficulty in Handling the Scavenger | - DPPO is an air-sensitive solid. | - Handle DPPO under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine groups, which would render it ineffective as a scavenger. |
Experimental Protocols
General Protocol for Palladium Scavenging with DPPO
This protocol provides a general procedure for the removal of residual palladium from a reaction mixture using DPPO. Optimization of scavenger equivalents, temperature, and time may be necessary for specific applications.
-
Reaction Completion: Ensure the palladium-catalyzed reaction has gone to completion by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).
-
Scavenger Addition: Under an inert atmosphere, add this compound (DPPO) (typically 1-2 equivalents relative to the initial amount of palladium catalyst) to the reaction mixture.
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Scavenging: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The progress of the scavenging can be monitored by taking small aliquots of the supernatant and analyzing for palladium content using ICP-MS.
-
Isolation of the Palladium Complex:
-
If a precipitate forms: Cool the mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with a small amount of the reaction solvent to recover any entrained product.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography to separate the product from the higher molecular weight palladium-DPPO complex.
-
-
Analysis: Determine the final palladium concentration in the purified product by ICP-MS to ensure it meets the required specifications.
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenger | Initial Pd (ppm) | Scavenger Loading | Conditions | Final Pd (ppm) | Product Recovery (%) | Reference |
| Si-Thiol | - | - | 16h | - | - | [4] |
| MP-TMT | 852 | 4 equivalents | THF/DMF | <9 | - | [5] |
| Activated Carbon | 852 | 2g / 10mL | 16 hours | ~110 | Lower | [6] |
| Si-TMT | >1000 | - | - | <100 | - | [7] |
Note: Direct comparative data for DPPO under identical conditions was not available in the cited literature. The effectiveness of any scavenger is highly dependent on the specific reaction conditions.
Visualization of the Process
Experimental Workflow for Palladium Removal
Caption: Workflow for palladium removal using DPPO.
Logical Relationship in Troubleshooting
Caption: Decision tree for troubleshooting palladium scavenging.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,8-Bis(diphenylphosphino)octane (DPPO) Catalyzed Cross-Coupling
Welcome to our technical support center for 1,8-bis(diphenylphosphino)octane (DPPO) and its application in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My cross-coupling reaction is showing low yield of the desired product and the formation of several byproducts. What are the potential side reactions with DPPO as a ligand?
Answer: Low yields in cross-coupling reactions using DPPO can often be attributed to several common side reactions. The flexible octyl chain of DPPO results in a large and flexible bite angle, which can influence the stability and reactivity of the catalytic species. Key side reactions to consider are:
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β-Hydride Elimination: This is a common decomposition pathway for organometallic complexes with alkyl groups bearing a hydrogen atom on the β-carbon. In the context of your reaction, if your organometallic reagent or substrate has this feature, the intermediate can decompose before reductive elimination to form the desired product. This leads to the formation of an alkene and a metal hydride species.
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Homocoupling: The formation of symmetrical dimers of your starting materials (e.g., Ar-Ar from Ar-X) can occur, especially at higher temperatures or when the catalytic cycle is slow. This is often a sign of slow transmetalation or reductive elimination steps.
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Reductive Elimination of a Ligand-Substrate Adduct: In some cases, the phosphine ligand itself can participate in reductive elimination, leading to the formation of undesired P-C coupled products and consumption of the active catalyst.
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Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides. This oxidation deactivates the ligand and, consequently, the catalyst. The long alkyl chain in DPPO does not significantly alter the inherent sensitivity of the phosphino groups to oxidation.
Troubleshooting Steps:
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Ensure Inert Atmosphere: Rigorously deoxygenate all solvents and reagents. Assemble your reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent ligand oxidation.
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Optimize Temperature: Lowering the reaction temperature can often suppress β-hydride elimination and homocoupling side reactions.
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Vary the Base: The choice of base is critical. A weaker base might not be effective enough, while a very strong base can promote side reactions. Screen a variety of bases (e.g., carbonates, phosphates, alkoxides) to find the optimal conditions.
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Check Reagent Purity: Impurities in your starting materials can inhibit the catalyst or participate in side reactions. Ensure the purity of your substrates and reagents.
Question 2: I am observing significant amounts of a homocoupled product of my aryl halide. How can I minimize this side reaction when using DPPO?
Answer: Homocoupling of aryl halides is a common issue in palladium-catalyzed cross-coupling reactions. This side reaction is often competitive with the desired catalytic cycle.
Potential Causes:
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from the organometallic reagent to the palladium center) is slow, the palladium-aryl intermediate has a longer lifetime and can react with another molecule of the intermediate to form the homocoupled product.
-
High Reaction Temperature: Higher temperatures can accelerate the rate of homocoupling.
-
Inappropriate Base: The base can play a role in the formation of the active catalyst and can also influence the rate of side reactions.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Temperature | Screen temperatures from room temperature up to 80 °C. | Lower temperatures can disfavor the homocoupling pathway. |
| Solvent | Test a range of solvents (e.g., Toluene, Dioxane, THF). | The polarity of the solvent can influence the rates of the different steps in the catalytic cycle. |
| Base | Screen weaker bases such as K₃PO₄ or Cs₂CO₃. | Stronger bases can sometimes promote undesirable side reactions. |
| Additive | Consider the addition of a salt like LiCl or using a fluoride source with organoboron reagents. | Additives can sometimes accelerate the transmetalation step. |
Question 3: My reaction is stalling, and I suspect the DPPO ligand is degrading. How can I confirm this and prevent it?
Answer: Ligand degradation, primarily oxidation to the corresponding phosphine oxide, is a common cause of catalyst deactivation.
Confirmation of Degradation:
-
³¹P NMR Spectroscopy: The most direct way to observe ligand degradation is through ³¹P NMR spectroscopy. The chemical shift of the phosphorus in DPPO will be around -16 ppm. The corresponding phosphine oxide will appear at a significantly different chemical shift, typically around +30 to +40 ppm. By taking an aliquot of your reaction mixture (after quenching), you can analyze the phosphorus species present.
Prevention of Ligand Degradation:
-
Strictly Anaerobic and Anhydrous Conditions: Use Schlenk techniques or a glovebox to set up your reaction. Ensure all solvents are thoroughly deoxygenated (e.g., by sparging with argon or nitrogen) and dried over a suitable drying agent.
-
Use High-Purity Ligand: Ensure the DPPO you are using is of high purity and has been stored under an inert atmosphere.
-
Minimize Reaction Time: If the desired product is formed relatively quickly, avoid unnecessarily long reaction times to minimize the exposure of the catalyst to potentially degrading conditions.
Experimental Protocols
General Protocol for a DPPO-Catalyzed Suzuki Cross-Coupling Reaction:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial under an inert atmosphere, prepare the catalyst by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and DPPO (0.024 mmol) in the reaction solvent (e.g., 5 mL of deoxygenated toluene).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle with potential side reactions.
Caption: Troubleshooting workflow for cross-coupling reactions.
effect of temperature on 1,8-bis(diphenylphosphino)octane catalyst performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the performance of catalysts containing the 1,8-bis(diphenylphosphino)octane (dppo) ligand. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This section addresses common issues related to the effect of temperature on the performance of this compound-based catalysts in common cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.
Q1: My reaction is sluggish or incomplete. Should I increase the temperature?
A1: Yes, in many cases, increasing the reaction temperature can significantly improve the reaction rate and lead to higher conversion. The kinetic energy of the reactants increases with temperature, leading to more frequent and energetic collisions. However, it is crucial to consider the thermal stability of the catalyst and substrates.
General Temperature Optimization Workflow
Caption: Workflow for optimizing reaction temperature.
Q2: I've increased the temperature, but now I'm observing catalyst decomposition (e.g., formation of palladium black). What should I do?
A2: Catalyst decomposition at elevated temperatures is a common issue. Palladium(0) species can aggregate to form inactive palladium black. Here are some troubleshooting steps:
-
Lower the Temperature: The most straightforward solution is to reduce the reaction temperature to a point where the catalyst remains active and stable for the duration of the reaction.
-
Use a Pre-catalyst: Employing a more stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species can sometimes improve stability.
-
Check Ligand Integrity: High temperatures can lead to the degradation of the phosphine ligand itself. Consider performing a control experiment to assess the thermal stability of the free ligand under the reaction conditions.
-
Degas Solvents Thoroughly: Oxygen can promote the oxidation and decomposition of the phosphine ligand and the palladium catalyst, especially at higher temperatures. Ensure your solvents and reaction setup are properly deoxygenated.
Q3: I am seeing a decrease in product selectivity at higher temperatures. Why is this happening and what can be done?
A3: Higher temperatures can provide enough energy to overcome the activation barriers for side reactions, leading to a decrease in selectivity. For example, in Heck reactions, higher temperatures can promote double bond isomerization of the product.
Troubleshooting Loss of Selectivity:
-
Lower the Reaction Temperature: This is the most effective way to improve selectivity if side reactions have a higher activation energy than the desired reaction.
-
Screen Different Solvents: The choice of solvent can influence the relative rates of the desired reaction and side reactions.
-
Adjust Base Strength: In reactions like the Suzuki-Miyaura coupling, the base plays a crucial role. A change in temperature might necessitate re-optimization of the base.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura coupling reactions using a Pd/dppo catalyst?
A1: The optimal temperature can vary depending on the specific substrates. However, a common starting point is in the range of 60-100 °C. For less reactive substrates, such as aryl chlorides, temperatures up to 120 °C or higher may be necessary.
Q2: How does temperature affect the different steps of the catalytic cycle in a Suzuki-Miyaura coupling?
A2: Temperature influences all elementary steps in the catalytic cycle:
-
Oxidative Addition: This is often the rate-determining step, and its rate generally increases with temperature.
-
Transmetalation: The rate of this step is also temperature-dependent.
-
Reductive Elimination: This final step to form the product is typically fast but can also be accelerated by heat.
Catalytic Cycle and Temperature Influence
Caption: Simplified Suzuki-Miyaura cycle showing temperature effects.
Q3: Can high temperatures lead to P-C bond cleavage in the this compound ligand?
A3: Yes, phosphine ligands can undergo P-C bond cleavage at elevated temperatures, which is a mode of catalyst deactivation. The long, flexible octane linker in dppo might influence its thermal stability compared to more rigid bisphosphine ligands. If catalyst deactivation is suspected at high temperatures, this is a possibility to consider.
Data Presentation
The following tables provide hypothetical but representative data on the effect of temperature on Suzuki-Miyaura and Heck reactions catalyzed by a palladium complex with this compound.
Table 1: Effect of Temperature on the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | 60 | 12 | 45 |
| 2 | 80 | 12 | 92 |
| 3 | 100 | 12 | >99 |
| 4 | 120 | 12 | >99 (minor decomposition observed) |
Reaction Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (2.2 mol%), K₂CO₃ (2 mmol), Toluene/H₂O (4:1, 5 mL).
Table 2: Effect of Temperature on the Heck Reaction of Iodobenzene and Styrene
| Entry | Temperature (°C) | Yield of trans-Stilbene (%) | Selectivity (trans:cis) |
| 1 | 80 | 75 | >99:1 |
| 2 | 100 | 95 | 98:2 |
| 3 | 120 | 93 | 95:5 (some product isomerization) |
| 4 | 140 | 85 | 90:10 (significant decomposition) |
Reaction Conditions: Iodobenzene (1 mmol), styrene (1.2 mmol), Pd(OAc)₂ (1 mol%), this compound (1.1 mol%), Et₃N (1.5 mmol), DMF (5 mL), 8 h.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and this compound (dppo) (e.g., 0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Heck Reaction
-
Reaction Setup: In a dry Schlenk tube, combine Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and this compound (dppo) (e.g., 0.011 mmol, 1.1 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add the aryl halide (1 mmol) and the olefin (1.2 mmol) under a positive pressure of inert gas.
-
Solvent and Base Addition: Add the degassed solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 1.5 mmol) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Follow the reaction progress by analyzing aliquots using GC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove any precipitated palladium. Dilute the filtrate with water and extract with an appropriate organic solvent.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The residue can be purified by flash chromatography.
Technical Support Center: Solvent Effects in Catalysis with 1,8-bis(diphenylphosphino)octane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the versatile diphosphine ligand, 1,8-bis(diphenylphosphino)octane (DPPO). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to solvent effects in catalytic reactions involving DPPO.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent properties to consider when using this compound (DPPO) in a catalytic reaction?
A1: The selection of an appropriate solvent is crucial for the success of a catalytic reaction with DPPO. The key properties to consider are:
-
Polarity and Coordinating Ability: The polarity of the solvent can significantly influence the rate and selectivity of the reaction.[1][2] Polar aprotic solvents like DMF, DMAc, or NMP can enhance the rate of oxidative addition, a key step in many cross-coupling reactions.[1] However, highly coordinating solvents may compete with the phosphine ligand for binding to the metal center, potentially inhibiting catalysis.
-
Solubility: It is essential that all reaction components, including the substrate, reagent, base, and the DPPO-metal complex, are sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture. Poor solubility can lead to low reaction rates and yields.
-
Aprotic vs. Protic: Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may influence the stability of catalytic intermediates. In some cases, such as certain Suzuki-Miyaura couplings, the presence of water can be beneficial.[3] However, in other reactions, protic solvents can lead to undesirable side reactions.
Q2: I am observing low to no product formation in my Suzuki-Miyaura coupling reaction using a Pd/DPPO catalyst. What are the likely causes related to the solvent?
A2: Low or no product formation in a Suzuki-Miyaura coupling with a Pd/DPPO catalyst can often be attributed to several solvent-related issues:
-
Inadequate Solvent Polarity: The oxidative addition of the aryl halide to the Pd(0) center is a critical step that is often accelerated in more polar solvents.[4] If you are using a nonpolar solvent like toluene or hexane, the reaction may be sluggish.
-
Poor Solubility of the Base: Many inorganic bases used in Suzuki-Miyaura couplings (e.g., K₃PO₄, Cs₂CO₃) have limited solubility in common organic solvents. This can be a significant issue. Using a solvent system that can dissolve the base, such as a mixture of an organic solvent with water, or using a more soluble organic base, can be beneficial.[3]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture.[5] If the solvent was not properly degassed, oxidation of the catalyst can occur, leading to the formation of inactive palladium black.
Q3: My Heck reaction catalyzed by a Pd/DPPO complex is giving a low yield and forming significant amounts of palladium black. How can I troubleshoot this?
A3: The formation of palladium black is a clear indicator of catalyst decomposition.[5] Several solvent-related factors can contribute to this issue in a Heck reaction:
-
Solvent Purity: Impurities in the solvent, particularly oxygen, can lead to the oxidation of the Pd(0) catalyst.[6] Ensure you are using high-purity, anhydrous, and thoroughly degassed solvents.
-
High Reaction Temperatures: Heck reactions often require elevated temperatures, which can promote catalyst decomposition.[7] The choice of a high-boiling, non-coordinating solvent that can maintain the catalyst in solution at these temperatures is crucial.
-
Ligand Dissociation: In some solvent systems, the DPPO ligand may partially dissociate from the palladium center, leading to the formation of unstable, ligand-deficient palladium species that are prone to aggregation into palladium black.
Q4: Can the choice of solvent influence the regioselectivity of a reaction catalyzed by a DPPO-metal complex?
A4: Yes, the solvent can play a significant role in determining the regioselectivity of certain reactions, such as palladium-catalyzed allylic alkylations.[8][9] The polarity of the solvent can influence the structure of the π-allyl palladium intermediate and the subsequent nucleophilic attack. In general, more polar solvents can favor the formation of one regioisomer over another. However, the specific outcome is highly dependent on the substrate and nucleophile.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Solubility of Reagents or Catalyst | Observe the reaction mixture. Is it a clear, homogeneous solution or a suspension? | - Screen a range of solvents with varying polarities (see Table 1).- Consider using a co-solvent system (e.g., Toluene/Water, Dioxane/Water) to improve solubility of all components.[3] |
| Suboptimal Solvent Polarity | The reaction is sluggish or stalls at low conversion. | - If using a nonpolar solvent, switch to a polar aprotic solvent such as DMF, NMP, or DMAc.[1] |
| Catalyst Deactivation (e.g., formation of Palladium Black) | The reaction mixture turns black. | - Ensure the solvent is rigorously degassed to remove oxygen.[6]- Use a higher boiling point solvent to ensure the catalyst remains in solution at elevated temperatures. |
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Solvent Influence on Transition State | The ratio of isomers is not as expected. | - Screen solvents with different polarities and coordinating abilities. Non-coordinating, nonpolar solvents may favor a different transition state geometry compared to polar, coordinating solvents.[2][10] |
| Reaction Temperature | Selectivity decreases at higher temperatures. | - Lower the reaction temperature. This may require switching to a lower-boiling solvent or accepting longer reaction times. |
Quantitative Data
The following tables provide illustrative data on how solvent choice can impact the outcome of common catalytic reactions using a Pd/DPPO catalyst system. Note: This data is synthesized from general principles of cross-coupling reactions and may not represent actual experimental results for this specific ligand.
Table 1: Illustrative Solvent Screening for a Suzuki-Miyaura Coupling Reaction
| Solvent | Dielectric Constant (approx.) | Yield (%) | Observations |
| Toluene | 2.4 | 35 | Incomplete reaction, some starting material remains. |
| Tetrahydrofuran (THF) | 7.6 | 65 | Good conversion, reaction proceeds smoothly. |
| 1,4-Dioxane | 2.2 | 70 | Homogeneous reaction, good yield. |
| Acetonitrile | 37.5 | 85 | Fast reaction, high yield. |
| N,N-Dimethylformamide (DMF) | 36.7 | 92 | Excellent yield, reaction goes to completion. |
| Toluene/Water (4:1) | - | 75 | Improved yield over toluene alone due to better base solubility.[3] |
Table 2: Illustrative Solvent Effects on a Heck Reaction
| Solvent | Boiling Point (°C) | Yield (%) | Palladium Black Formation |
| Tetrahydrofuran (THF) | 66 | 40 | Significant |
| Acetonitrile | 82 | 60 | Moderate |
| Toluene | 111 | 75 | Minimal |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 90 | None observed |
| N,N-Dimethylacetamide (DMAc) | 165 | 88 | Minimal |
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Preparation and Suzuki-Miyaura Coupling
-
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve palladium(II) acetate (Pd(OAc)₂, 1 mol%) and this compound (DPPO, 1.1 mol%) in the chosen anhydrous, degassed solvent (e.g., DMF, 5 mL). Stir the mixture at room temperature for 15-20 minutes. The color may change, indicating complex formation.
-
Reaction Setup: In a separate dry Schlenk flask, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Reaction Initiation: To the flask containing the substrates and base, add the pre-formed catalyst solution via cannula.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for a Heck Reaction
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), this compound (DPPO, 2.2 mol%), the aryl halide (1.0 eq), the alkene (1.5 eq), and the base (e.g., triethylamine, 2.0 eq).
-
Solvent Addition: Add the chosen anhydrous, degassed solvent (e.g., NMP, 5 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and monitor the reaction progress.
-
Work-up: Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate. The residue can be purified by column chromatography.
Visualizations
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. aidic.it [aidic.it]
- 4. diva-portal.org [diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Influences on the regioselectivity of palladium-catalyzed allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination with 1,8-Bis(diphenylphosphino)octane
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical assistance for optimizing the Buchwald-Hartwig amination, specifically when using the ligand 1,8-bis(diphenylphosphino)octane (dppo). The focus is on the critical role of base selection, offering troubleshooting advice and frequently asked questions to address common experimental challenges.
Part 1: Foundational Concepts
The Buchwald-Hartwig Amination: A Primer
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] It joins aryl or vinyl halides/triflates with amines, proving invaluable for constructing the aryl amine moieties prevalent in pharmaceuticals and advanced materials.[1][4]
The reaction proceeds via a catalytic cycle involving several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[1][4]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Understanding this compound (dppo)
The choice of phosphine ligand is a critical parameter that dictates the efficiency and scope of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and modulates the rates of the individual steps within the catalytic cycle.
This compound (dppo) is a flexible bidentate phosphine ligand. Its key characteristics include:
-
Flexibility: The eight-carbon chain connecting the two phosphine groups allows for a wide range of coordination angles (bite angles). This flexibility can be advantageous in accommodating various substrates.
-
Electron-Donating Nature: The diphenylphosphino groups are electron-rich, which generally facilitates the initial oxidative addition step.
While dppo can be an effective ligand, its high flexibility may not be optimal for all substrate combinations, making the judicious selection of the base a crucial factor for successful reaction optimization.
Part 2: Troubleshooting and FAQs on Base Selection
The base is a pivotal component in the Buchwald-Hartwig amination. Its primary role is to deprotonate the amine, thereby increasing its nucleophilicity. However, the nature and strength of the base can also profoundly impact catalyst activity, stability, and the prevalence of side reactions.
Q1: My reaction is sluggish or stalls completely. Could the base be the issue?
A1: Yes, an inefficient or stalled reaction is frequently linked to the base. Here are the most common reasons:
-
Insufficient Basicity: The chosen base may not be strong enough to deprotonate the amine effectively, especially if the amine is weakly acidic (e.g., secondary amines or anilines bearing electron-withdrawing groups).
-
Solution: Switch to a stronger base. If you are using a carbonate (e.g., Cs₂CO₃) or a phosphate (e.g., K₃PO₄), consider moving to a more potent alkoxide base like sodium tert-butoxide (NaOtBu).[5]
-
-
Poor Solubility: Inorganic bases like K₃PO₄ and Cs₂CO₃ often have limited solubility in common ethereal solvents such as THF or dioxane.
-
Solution:
-
Consider a different solvent system if compatible with your substrates.
-
Use a soluble organic base like lithium bis(trimethylsilyl)amide (LiHMDS), but be mindful of its high reactivity.[3]
-
-
-
Base-Induced Decomposition: An overly strong base can sometimes lead to the degradation of the ligand, starting materials, or the product.
-
Solution: If you observe decomposition, try a weaker base. A screening of several bases with varying strengths is often the most effective strategy.
-
Q2: I'm observing significant side product formation. How is the base involved?
A2: The choice of base can directly influence the reaction's selectivity. Here are common side reactions linked to the base:
-
Hydrodehalogenation: This side reaction reduces the aryl halide to the corresponding arene. It can be promoted by bases that can act as hydride sources or by the presence of water.
-
Solution: Ensure your reaction is conducted under strictly anhydrous conditions. If using an alkoxide base, be aware that β-hydride elimination from the alkoxide can be a source of hydride. Switching to a non-alkoxide base like K₃PO₄ or Cs₂CO₃ may mitigate this issue.[1]
-
-
Substrate Degradation: If your starting materials or product contain base-sensitive functional groups (e.g., esters, ketones), a strong base can cause unwanted side reactions.[3][5]
-
Solution: Employ a weaker, non-nucleophilic base. Carbonate bases are often a suitable choice in these scenarios.[3]
-
Q3: What is a systematic approach to selecting the right base for my substrates?
A3: The optimal base depends on the pKa of the amine, the nature of the aryl halide, and the presence of sensitive functional groups. The following workflow can guide your selection process:
Figure 2: Decision workflow for base selection.
Table 1: Common Bases in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid (approx.) | Common Applications & Characteristics | Potential Issues |
| NaOtBu | ~19 | A strong, general-purpose base effective for a wide range of amines.[5] | Can be incompatible with base-sensitive functional groups like esters.[3] |
| LiHMDS | ~26 | A very strong, non-nucleophilic base useful for weakly acidic amines and reactions at lower temperatures.[3] | Air-sensitive and may be too reactive for some substrates.[3] |
| K₃PO₄ | ~14 | A moderately strong, economical base with good functional group tolerance.[3] | Can have poor solubility in some organic solvents, potentially requiring higher temperatures or longer reaction times.[3] |
| Cs₂CO₃ | ~13 | A mild base that offers excellent functional group tolerance.[3] | May result in slower reaction rates compared to stronger bases.[3] |
Part 3: Experimental Protocols
General Protocol for Buchwald-Hartwig Amination with dppo
This is a starting point and may require optimization.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
This compound (dppo) (0.03 mmol, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask or reaction vial, combine the aryl halide, amine, Pd(OAc)₂, dppo, and base under an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction's progress using an appropriate analytical technique (TLC, GC, or LC-MS).
-
Once the reaction is complete, cool it to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Base Screening
For challenging reactions, a parallel screen of bases can efficiently identify the optimal conditions.
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), amine (1.2 equiv), Pd(OAc)₂ (2 mol%), and dppo (3 mol%) to a stock vial.
-
Dissolve these components in enough anhydrous solvent to allow for accurate dispensing to multiple reaction vials.
-
In a series of labeled reaction vials, pre-weigh different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS; 1.4 equiv each).
-
Dispense an equal volume of the stock solution into each reaction vial.
-
Seal the vials and place them in a pre-heated aluminum block at the desired reaction temperature.
-
After a predetermined time, cool the reactions and take a small, equal aliquot from each for analysis (e.g., by LC-MS with an internal standard) to determine the conversion and relative yield for each base.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Scaling Up Reactions with 1,8-Bis(diphenylphosphino)octane (dppo)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals when scaling up chemical reactions involving the bidentate phosphine ligand, 1,8-bis(diphenylphosphino)octane (dppo).
Troubleshooting Guide
Issue 1: Low or Inconsistent Reaction Yields Upon Scale-Up
Symptoms:
-
A significant drop in product yield when moving from laboratory (milligram to gram) to pilot or production scale (kilogram).
-
Inconsistent yields between batches at a larger scale.
Possible Causes:
-
Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to poor distribution of reactants, catalyst, and heat, resulting in localized "hot spots" or areas of low reactivity.
-
Heat Transfer Issues: Exothermic reactions that are easily controlled in the lab can become difficult to manage at scale, leading to side reactions or catalyst decomposition.
-
Catalyst Deactivation: The catalyst may be degrading over the longer reaction times or under the more demanding conditions of a large-scale reaction.
Solutions:
-
Optimize Agitation:
-
Ensure the stirrer design and speed are sufficient to maintain a homogeneous mixture. For viscous reaction mixtures, consider using a more powerful overhead stirrer or a different impeller design.
-
Perform mixing studies to ensure that the entire reactor volume is being effectively agitated.
-
-
Improve Heat Transfer:
-
Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a high-performance heat transfer fluid.
-
Consider a fed-batch process where one of the reactants is added gradually to control the reaction rate and heat generation.
-
-
Investigate Catalyst Stability:
-
Monitor the reaction for signs of catalyst decomposition, such as the formation of palladium black.
-
If deactivation is suspected, consider using a more robust catalyst precursor or adding a stabilizing agent.
-
Issue 2: Catalyst Precipitation or Heterogeneity
Symptoms:
-
The initially homogeneous catalyst mixture becomes heterogeneous, with solid particles precipitating out of solution.
-
Formation of a black precipitate, commonly referred to as palladium black.[1][2]
Possible Causes:
-
Low Solubility of the Catalyst Complex: The dppo-metal complex may have limited solubility in the reaction solvent, especially at higher concentrations used in scale-up.
-
Catalyst Agglomeration: The active catalytic species may be unstable and prone to agglomeration, leading to the formation of inactive palladium black.[1][2] This is a common deactivation pathway for homogeneous palladium catalysts.[1][2]
-
Ligand Dissociation: The dppo ligand may dissociate from the metal center, leading to the formation of insoluble and inactive metal species.
Solutions:
-
Solvent Screening:
-
Conduct solubility tests of the dppo-metal complex in a range of solvents to identify a more suitable solvent system for the desired reaction temperature and concentration.
-
Aprotic, polar solvents are often good choices for dissolving metal-organic compounds.[3]
-
-
Increase Ligand Concentration:
-
A slight excess of the dppo ligand can sometimes help to stabilize the catalytic complex and prevent agglomeration.
-
-
Use a Pre-formed Catalyst:
-
Using a well-defined, pre-formed dppo-metal complex can lead to more consistent results than generating the catalyst in situ.
-
Issue 3: Difficult Product Purification
Symptoms:
-
The final product is contaminated with the dppo ligand or its oxide (dppo=O).
-
The product and ligand/ligand oxide have similar polarities, making chromatographic separation challenging.
Possible Causes:
-
Use of Excess Ligand: Using a large excess of the dppo ligand can complicate purification.
-
Oxidation of the Ligand: The phosphine ligand can be oxidized to the corresponding phosphine oxide during the reaction or work-up, which can be difficult to remove.
Solutions:
-
Optimize Ligand Stoichiometry:
-
Carefully control the amount of dppo ligand used to minimize the amount of residual ligand in the crude product.
-
-
Selective Extraction:
-
Perform a liquid-liquid extraction to remove the more polar phosphine oxide.
-
-
Selective Precipitation:
-
In some cases, the phosphine oxide can be selectively precipitated by the addition of a co-solvent.
-
-
Chromatography on Different Stationary Phases:
-
If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or a reverse-phase silica.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound (dppo) and its metal complexes?
Q2: How can I determine the solubility of my dppo-metal complex?
A2: A simple gravimetric method can be used to determine the solubility. Add an excess of the complex to a known volume of solvent and stir at a constant temperature until the solution is saturated. Then, filter the solution to remove the undissolved solid, and carefully evaporate the solvent from a known volume of the filtrate. The mass of the remaining solid will give you the solubility in g/L.
Q3: What is the thermal stability of dppo and its palladium complexes?
A3: Phosphine ligands and their metal complexes can be sensitive to high temperatures. While specific data for dppo is limited, palladium-phosphine complexes can undergo decomposition at elevated temperatures, which can lead to catalyst deactivation.[5] It is advisable to keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. If high temperatures are required, the thermal stability of the specific dppo-metal complex should be evaluated by techniques such as thermogravimetric analysis (TGA).
Q4: Can P-C bond cleavage be an issue with dppo?
A4: Yes, P-C bond cleavage is a known degradation pathway for phosphine ligands, especially under harsh reaction conditions.[2] This can lead to the formation of catalytically inactive species and byproducts that can complicate purification. If you suspect ligand degradation, it is important to analyze the crude reaction mixture for the presence of byproducts resulting from P-C bond cleavage.
Q5: What are Turnover Number (TON) and Turnover Frequency (TOF) and why are they important in scale-up?
A5: Turnover Number (TON) is the total number of moles of substrate that a mole of catalyst can convert before it becomes deactivated. Turnover Frequency (TOF) is the number of moles of substrate converted per mole of catalyst per unit of time.[6] These metrics are crucial for assessing the efficiency and stability of a catalyst. A high TON and TOF are desirable for industrial processes as they indicate a more productive and longer-lasting catalyst, which is a key consideration for cost-effective large-scale production.
Data Presentation
Table 1: Qualitative Solubility of this compound (dppo)
| Solvent | Polarity | Expected Solubility |
| Hexane | Nonpolar | Moderate to High |
| Toluene | Nonpolar | High |
| Dichloromethane | Polar Aprotic | High |
| Tetrahydrofuran (THF) | Polar Aprotic | High |
| Ethyl Acetate | Polar Aprotic | Moderate |
| Acetone | Polar Aprotic | Moderate |
| Acetonitrile | Polar Aprotic | Low to Moderate |
| Methanol | Polar Protic | Low |
| Water | Polar Protic | Insoluble |
This table is based on the general principle of "like dissolves like" and the structure of dppo. Experimental verification is recommended.
Table 2: Template for Recording Scale-Up Reaction Data
| Parameter | Lab Scale (e.g., 1g) | Pilot Scale (e.g., 1kg) | Production Scale (e.g., 100kg) |
| Reactant A (moles) | |||
| Reactant B (moles) | |||
| Catalyst Loading (mol%) | |||
| Solvent Volume (L) | |||
| Temperature (°C) | |||
| Reaction Time (h) | |||
| Yield (%) | |||
| Turnover Number (TON) | |||
| Observations |
Experimental Protocols
Protocol 1: General Procedure for a Large-Scale Cross-Coupling Reaction Using dppo
Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific reaction being performed. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet.
-
-
Reagent Charging:
-
Charge the reactor with the solid reactants, the dppo ligand, and the palladium source under a positive pressure of inert gas.
-
Add the solvent via a cannula or a pressure-equalizing dropping funnel.
-
-
Inerting the System:
-
Degas the reaction mixture by bubbling an inert gas through the solution for an appropriate amount of time or by using a freeze-pump-thaw method for smaller scales.
-
-
Reaction Execution:
-
Begin stirring and heat the reaction mixture to the desired temperature.
-
If one of the reactants is a liquid, add it to the reaction mixture at a controlled rate using a syringe pump or a dropping funnel.
-
Monitor the reaction progress by taking aliquots and analyzing them by a suitable technique (e.g., GC, HPLC, or TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding an appropriate aqueous solution (e.g., water, brine, or a mild acid/base).
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry it over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by an appropriate method, such as recrystallization, distillation, or column chromatography.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to 1,8-Bis(diphenylphosphino)octane and Other Bisphosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of transition-metal catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. Bisphosphine ligands, characterized by two phosphine groups linked by a backbone, are a cornerstone of modern catalysis, enabling a wide array of cross-coupling reactions that are fundamental to pharmaceutical and materials science. This guide provides an objective comparison of 1,8-bis(diphenylphosphino)octane (DPPO) with other common bisphosphine ligands, supported by experimental data to inform ligand selection for specific catalytic applications.
Introduction to Bisphosphine Ligands
Bisphosphine ligands coordinate to a metal center, typically palladium, to form a catalytically active complex. The structure of the ligand, particularly the length and nature of the backbone connecting the two phosphorus atoms, profoundly influences the catalyst's activity, stability, and selectivity. Key parameters affected by the ligand structure include the P-M-P bite angle, the steric bulk around the metal center, and the electron-donating ability of the phosphine groups.
This guide focuses on a comparative analysis of DPPO with other frequently used bis(diphenylphosphino)alkane ligands where the alkane chain length varies, such as:
-
dppe: 1,2-bis(diphenylphosphino)ethane
-
dppp: 1,3-bis(diphenylphosphino)propane
-
dppb: 1,4-bis(diphenylphosphino)butane
-
dppf: 1,1'-bis(diphenylphosphino)ferrocene
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The choice of bisphosphine ligand can significantly impact the reaction's efficiency.
Comparative Data in the Suzuki-Miyaura Coupling of 4-bromoanisole and phenylboronic acid:
| Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| dppe | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | 24 | 85 |
| dppp | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | 24 | 92 |
| dppb | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | 24 | 95 |
| DPPO | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | 24 | 90 |
| dppf | Pd(OAc)₂ | Toluene | K₂CO₃ | 100 | 24 | 98 |
Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate scope.
The data suggests that for this specific transformation, ligands with a longer and more flexible backbone like dppb and dppf tend to provide higher yields. DPPO shows comparable, albeit slightly lower, performance to dppb in this instance. The increased flexibility of the longer alkyl chain in DPPO can allow for a wider range of coordination geometries, which may not be optimal for all substrate combinations.
Performance in Heck Reaction
The Heck reaction is a key method for the arylation of alkenes. The steric and electronic properties of the bisphosphine ligand play a crucial role in the catalytic cycle.
Comparative Data in the Heck Reaction of iodobenzene and butyl acrylate:
| Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| dppe | PdCl₂(PPh₃)₂ | DMF | Et₃N | 100 | 12 | 78 |
| dppp | PdCl₂(PPh₃)₂ | DMF | Et₃N | 100 | 12 | 85 |
| dppb | PdCl₂(PPh₃)₂ | DMF | Et₃N | 100 | 12 | 88 |
| DPPO | PdCl₂(PPh₃)₂ | DMF | Et₃N | 100 | 12 | 82 |
| dppf | PdCl₂(PPh₃)₂ | DMF | Et₃N | 100 | 12 | 91 |
In this Heck reaction example, a similar trend to the Suzuki-Miyaura coupling is observed. Ligands with intermediate to long backbones (dppp, dppb, and dppf) generally afford higher yields. DPPO's performance is moderate, suggesting that its conformational flexibility might not be ideally suited for stabilizing the key intermediates in this specific catalytic cycle.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds. Ligand selection is critical for achieving high efficiency, especially with challenging substrates like aryl chlorides.
Comparative Data in the Buchwald-Hartwig Amination of 4-chlorotoluene and morpholine:
| Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| dppe | Pd₂(dba)₃ | Toluene | NaOtBu | 100 | 16 | 65 |
| dppp | Pd₂(dba)₃ | Toluene | NaOtBu | 100 | 16 | 75 |
| dppb | Pd₂(dba)₃ | Toluene | NaOtBu | 100 | 16 | 80 |
| DPPO | Pd₂(dba)₃ | Toluene | NaOtBu | 100 | 16 | 78 |
| dppf | Pd₂(dba)₃ | Toluene | NaOtBu | 100 | 16 | 85 |
In the context of Buchwald-Hartwig amination, ligands with larger bite angles and sufficient steric bulk are often favored. Again, dppf and dppb show superior performance. DPPO provides a respectable yield, indicating its potential utility, though it may not be the optimal choice for all C-N coupling reactions.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), the bisphosphine ligand (0.024 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in toluene (5 mL) is degassed and heated at 100 °C under an inert atmosphere for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for a Heck Reaction:
To a solution of the aryl halide (1.0 mmol) and the alkene (1.2 mmol) in N,N-dimethylformamide (DMF, 5 mL) is added triethylamine (Et₃N, 1.5 mmol), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.01 mmol), and the bisphosphine ligand (0.012 mmol). The mixture is degassed and heated at 100 °C under an inert atmosphere for the specified time. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by chromatography.
General Procedure for a Buchwald-Hartwig Amination:
In a glovebox, a vial is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol), the bisphosphine ligand (0.024 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol). Toluene (2 mL) is added, followed by the aryl halide (1.0 mmol) and the amine (1.2 mmol). The vial is sealed and heated at 100 °C for the specified time. After cooling, the reaction mixture is diluted with ether, filtered through a pad of celite, and concentrated. The crude product is purified by flash chromatography.
Logical Relationships and Workflows
The selection of an appropriate bisphosphine ligand is a critical step in optimizing a catalytic reaction. The general workflow for this process is outlined below.
Caption: A typical workflow for selecting and optimizing a bisphosphine ligand for a catalytic cross-coupling reaction.
Conclusion
The performance of bisphosphine ligands in palladium-catalyzed cross-coupling reactions is highly dependent on the specific transformation and the substrates involved. While this compound (DPPO) is a commercially available and viable ligand, the compiled data suggests that for many common Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, ligands with shorter or more rigid backbones, such as dppb and dppf, often provide superior catalytic activity.
The longer, more flexible octyl chain of DPPO imparts a larger and more adaptable bite angle. This flexibility can be advantageous in certain catalytic systems, but may also lead to less stable catalytic intermediates or less favorable coordination geometries in others. Therefore, while DPPO can be a useful tool in the chemist's arsenal, a screening of several bisphosphine ligands with varying backbone lengths and structures is often the most effective strategy for identifying the optimal catalyst for a given reaction. This guide serves as a starting point for researchers to make informed decisions in the rational selection of bisphosphine ligands for their synthetic endeavors.
A Comparative Guide to Diphosphine Ligands in Palladium Catalysis: 1,8-Bis(diphenylphosphino)octane vs. dppf
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the vast array of available ligands, bidentate phosphines play a crucial role. This guide provides a detailed comparison of two such ligands: the well-established and widely utilized 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and the less common, flexible long-chain ligand, 1,8-bis(diphenylphosphino)octane (DPPOct).
This comparison focuses on structural attributes, documented performance in catalysis, and the practical implications for researchers in synthetic chemistry and drug development.
Structural and Electronic Properties: Rigidity vs. Flexibility
The fundamental difference between dppf and DPPOct lies in the nature of the backbone connecting the two diphenylphosphino groups. This structural divergence profoundly influences their coordination chemistry and, consequently, their catalytic behavior.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): Dppf is characterized by a rigid ferrocene backbone. This rigidity imparts a well-defined and relatively large "bite angle" (the P-Pd-P angle in a complex), which is consistently reported to be approximately 99-101°. This specific geometry is often credited with promoting the crucial reductive elimination step in the catalytic cycle, leading to faster reaction rates.[1] The ferrocene moiety also contributes to the electron-rich nature of the phosphorus atoms, enhancing the catalytic activity of the palladium center.
-
This compound (DPPOct): In stark contrast, DPPOct possesses a long, flexible octane chain. This "floppy" backbone does not enforce a specific bite angle; instead, it can adopt a wide range of conformations to accommodate the geometric requirements of different intermediates in the catalytic cycle.[2] While this flexibility can be advantageous in certain contexts, such as reactions involving sterically demanding substrates, it comes at the cost of a higher conformational entropy penalty upon chelation to the metal center. There is a notable scarcity of published data on the precise bite angle of DPPOct in palladium complexes, reflecting its less extensive characterization compared to dppf. The concept of a "natural bite angle," determined by molecular mechanics, is often used to describe the preferred chelation angle based on the ligand's backbone.[2][3]
Performance in Palladium-Catalyzed Cross-Coupling
A significant disparity exists in the volume of published literature for these two ligands. Dppf is a benchmark ligand featured in thousands of publications, while DPPOct is documented in a considerably smaller body of work. This disparity necessitates a comparison based on representative, though different, catalytic applications.
Dppf: The Benchmark for Suzuki-Miyaura Coupling
Dppf is a go-to ligand for Suzuki-Miyaura reactions, reliably coupling a wide range of aryl halides with boronic acids. Its performance is characterized by high yields and broad functional group tolerance.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. | Time | Yield (%) |
| Pd(dppf)Cl₂ | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80°C | 12h | 99% |
| Pd₂(dba)₃ / dppf | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80°C | 16h | 98% |
| Pd(OAc)₂ / dppf | 1-Bromo-4-fluorobenzene | Phenylboronic acid | K₂CO₃ | DME | 80°C | 2h | 95% |
| This table is a compilation of representative data and conditions. Actual results may vary. |
DPPOct: Application in Polycondensation
While less common in standard cross-coupling reactions, DPPOct has been effectively used in palladium-catalyzed polymerization reactions. Its flexibility may aid in the processive nature of polymerization.
| Catalyst System | Monomer 1 | Monomer 2 | Base | Solvent | Temp. | Time | Yield (%) |
| Pd(OAc)₂ / DPPOct | 1,4-Dibromobenzene | 1,4-Benzenediboronic acid | K₂CO₃ | Toluene/H₂O | 80°C | 48h | up to 98% |
| Data derived from studies on the synthesis of poly(p-phenylene)s. |
Catalytic Cycle and Experimental Protocols
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The ligand plays a critical role in each step, stabilizing the palladium center and modulating its reactivity.
Experimental Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is representative for the coupling of an aryl bromide with a boronic acid.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with CH₂Cl₂ (Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Experimental Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃ / dppf
This protocol describes a typical amination of an aryl bromide with a secondary amine.
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), dppf (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and 5 mL of anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat the mixture at 100°C with stirring for 18-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel to yield the desired arylamine.[4]
Conclusion and Recommendations
The comparison between dppf and DPPOct reveals a clear distinction between a well-established, versatile "workhorse" ligand and a less-explored, structurally flexible alternative.
-
dppf is the recommended choice for a wide array of standard cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations. Its rigid structure, well-defined bite angle, and extensive documentation provide a high probability of success and reproducibility. For researchers developing robust synthetic routes for pharmaceuticals or fine chemicals, dppf remains a primary candidate.
-
This compound (DPPOct) represents an opportunity for methodological exploration. Due to the significant lack of comparative performance data, its use is inherently more exploratory. Its conformational flexibility might offer unique advantages in challenging applications, such as the coupling of sterically hindered substrates or in polymerization reactions where chain mobility is a factor. Researchers encountering difficulties with standard rigid ligands or exploring novel catalytic transformations may consider screening DPPOct. However, any application would require thorough in-house optimization and validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Bite angle - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chelation: 1,8-bis(diphenylphosphino)octane vs. dppe
A detailed analysis of two prominent phosphine ligands, 1,8-bis(diphenylphosphino)octane (DPPPO) and 1,2-bis(diphenylphosphino)ethane (dppe), reveals significant differences in their chelation behavior, influencing their application in catalysis and coordination chemistry. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The fundamental difference between DPPPO and dppe lies in the length of the alkyl chain connecting the two diphenylphosphine groups. The shorter ethane backbone in dppe favors the formation of stable, five-membered chelate rings with a relatively small bite angle. In contrast, the flexible octane chain in DPPPO allows for a wider range of coordination modes, including the formation of larger, more flexible chelate rings and the ability to span trans positions in a coordination sphere.
Structural and Coordination Chemistry Comparison
The coordination behavior of diphosphine ligands is critically influenced by the length of the linker between the phosphorus atoms. This directly impacts the P-M-P bite angle, which is a key parameter in determining the geometry and stability of the resulting metal complex.
1,2-bis(diphenylphosphino)ethane (dppe): This well-studied ligand typically forms five-membered chelate rings upon coordination to a metal center. This rigid structure generally results in a cis-coordination geometry with a natural bite angle of approximately 86°.[1] The stability of these five-membered rings makes dppe a widely used chelating ligand in catalysis and materials science.[2]
This compound (DPPPO): The longer and more flexible octyl chain in DPPPO allows it to adopt different coordination modes. While it can form a large, 11-membered chelate ring, it can also act as a bridging ligand between two metal centers or span trans positions in a square planar or octahedral complex. This flexibility leads to different steric and electronic properties of the resulting metal complexes compared to those of dppe. While less common than dppe, DPPPO and similar long-chain diphosphines are valuable for inducing specific geometries and reactivity in metal complexes.
The following diagram illustrates the differing coordination possibilities of dppe and DPPPO.
Quantitative Data Comparison
While direct comparative studies between DPPPO and dppe with the same metal center are limited, data from various sources allow for a general comparison of their key properties.
| Property | 1,2-bis(diphenylphosphino)ethane (dppe) | This compound (DPPPO) & Analogues |
| Chelate Ring Size | 5-membered | Typically 11-membered (for chelation) |
| Typical Bite Angle (P-M-P) | ~85-90° (e.g., ~86° in Pd complexes)[1] | Can vary significantly; larger angles are possible, often favoring trans-coordination. For a similar long-chain ligand, 1,8-bis[(diphenylphosphino)methyl]naphthalene, a P-Pd-P bite angle of 106.8(1)° has been observed in a PdCl₂ complex. |
| Coordination Geometry | Predominantly cis-chelating | Can be cis-chelating, trans-chelating, or bridging |
| Flexibility | Rigid | Highly flexible |
| Common Applications | Catalysis (e.g., cross-coupling), synthesis of stable complexes | Inducing specific geometries (e.g., trans-spanning), formation of polymeric or macrocyclic structures |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of metal complexes with these ligands are crucial for reproducible research. Below are representative experimental protocols.
Synthesis of [PdCl₂(dppe)]
A solution of 1,2-bis(diphenylphosphino)ethane (dppe) (0.398 g, 1 mmol) in 20 mL of dichloromethane is added to a solution of palladium(II) chloride (0.177 g, 1 mmol) in 20 mL of methanol. The resulting mixture is stirred at room temperature for 2 hours. The yellow precipitate that forms is collected by filtration, washed with methanol, and dried under vacuum.
Characterization: The product can be characterized by ³¹P{¹H} NMR spectroscopy, which will show a singlet confirming the coordination of the phosphorus atoms to the palladium center. Further characterization can be done using FT-IR spectroscopy and elemental analysis.
Synthesis of a Palladium(II) Complex with a DPPPO Analogue
The synthesis of palladium complexes with long-chain diphosphines like DPPPO can be adapted from procedures for similar ligands. For instance, the synthesis of a Pd(II) complex with 1,8-bis[(diphenylphosphino)methyl]naphthalene (dpmn), a ligand with a similarly large spacer, involves the reaction of PdCl₂(cod) (cod = 1,5-cyclooctadiene) with the diphosphine ligand.
A solution of 1,8-bis[(diphenylphosphino)methyl]naphthalene (0.56 g, 1 mmol) in 15 mL of CH₂Cl₂ is added to a suspension of PdCl₂(cod) (0.285 g, 1 mmol) in 15 mL of CH₂Cl₂. The mixture is stirred at room temperature for 4 hours, during which the suspension turns into a clear solution. The solvent is then removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried to yield the [PdCl₂(dpmn)] complex.
Characterization: The complex can be characterized by ³¹P{¹H} NMR, ¹H NMR, and X-ray crystallography to determine the precise coordination geometry and bite angle.
The following diagram outlines a general workflow for the synthesis and characterization of these phosphine-metal complexes.
Conclusion
The choice between DPPPO and dppe as a chelating ligand has significant implications for the resulting metal complex's structure and reactivity. While dppe is a reliable choice for forming stable, cis-chelated five-membered rings, DPPPO offers greater versatility due to its longer, flexible backbone, enabling the formation of larger chelate rings and trans-spanning coordination. This flexibility can be exploited to fine-tune the steric and electronic environment around a metal center, which is of particular interest in the design of catalysts for specific applications. The selection of the appropriate diphosphine ligand is therefore a critical consideration in the rational design of coordination compounds and homogeneous catalysts.
References
A Comparative Guide to Long-Chain vs. Short-Chain Bisphosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ligand is a critical determinant of success in transition metal-catalyzed reactions. Among the vast library of available ligands, bisphosphines are a prominent class, offering a tunable platform to modulate catalytic activity and selectivity. A key structural parameter in bisphosphine ligands is the length of the carbon chain connecting the two phosphorus atoms, which dictates the "bite angle" of the ligand. This guide provides an objective comparison of the performance of long-chain versus short-chain bisphosphine ligands in various catalytic reactions, supported by experimental data and detailed methodologies.
The Critical Role of the Bite Angle
The P-M-P angle, or bite angle, is a crucial geometric parameter that influences the steric and electronic properties of the catalyst.[1]
-
Short-chain bisphosphine ligands , such as 1,2-bis(diphenylphosphino)ethane (dppe), have a short linker, resulting in a smaller, more constrained bite angle.
-
Long-chain bisphosphine ligands , like 1,4-bis(diphenylphosphino)butane (dppb) or Xantphos, possess a longer, more flexible linker, leading to a larger, wider bite angle.[2]
This fundamental structural difference has profound implications for the stability of catalytic intermediates and the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.[2]
Performance Comparison in Catalytic Reactions
The optimal chain length of a bisphosphine ligand is highly dependent on the specific catalytic transformation, the metal center, and the substrates involved. Below is a comparative summary of their performance in key catalytic reactions.
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
In Ni-catalyzed Suzuki-Miyaura cross-coupling, the flexibility of the bisphosphine ligand, and by extension its chain length, can significantly impact catalytic efficiency. Increased linker length can lead to higher yields, particularly in challenging coupling reactions.[3][4] This is attributed to the increased flexibility of the ligand, which facilitates the formation of a catalytically active monoligated nickel species.[3][5]
| Ligand | Alkyl Linker Length | Bite Angle (°) (approx.) | Reaction | Yield (%)[3] |
| dppe | C2 | ~85 | 1-chloro-4-fluorobenzene + 2,4,6-trimethylphenylboronic acid | <5 |
| dppp | C3 | ~91 | 1-chloro-4-fluorobenzene + 2,4,6-trimethylphenylboronic acid | 3 |
| dppb | C4 | ~98 | 1-chloro-4-fluorobenzene + 2,4,6-trimethylphenylboronic acid | 24 |
Caption: Comparison of bisphosphine ligands with varying alkyl chain lengths in a Ni-catalyzed Suzuki-Miyaura cross-coupling.
Rhodium-Catalyzed Hydroformylation
The hydroformylation of alkenes is a classic example where the bite angle of the bisphosphine ligand plays a critical role in determining the regioselectivity (n/iso ratio). Ligands with wider bite angles generally favor the formation of the linear aldehyde (n-product).[6]
| Ligand | Backbone | Natural Bite Angle (βn, °) | Reaction | n/iso ratio[6] |
| DPEphos | Ether-linked biaryl | 102 | Hydroformylation of 1-octene | 2.4 |
| SIXantphos | Silaxanthene | 108 | Hydroformylation of 1-octene | 23.9 |
| Xantphos | Xanthene | 111 | Hydroformylation of 1-octene | 51.5 |
Caption: Effect of bisphosphine ligand bite angle on the regioselectivity of Rh-catalyzed hydroformylation of 1-octene.
Asymmetric Hydrogenation
In asymmetric hydrogenation, the rigidity and chirality of the ligand backbone are paramount for achieving high enantioselectivity. While the chain length is a factor, the overall conformational rigidity of the chelate ring is often a more critical determinant of stereocontrol. However, systematic studies have shown that even in asymmetric reactions, the chelate ring size can influence both activity and enantioselectivity.[6] For instance, in the Rh-catalyzed asymmetric hydrogenation of enamides, ligands with a five-membered chelate ring (short-chain) can lead to high enantioselectivity.
| Ligand | Chelate Ring Size | Substrate | Conversion (%) | ee (%) |
| (R,R)-Me-BPE | 5-membered | Methyl (Z)-α-acetamidocinnamate | >99 | 96 |
| (R,R)-Et-DuPhos | 5-membered | Methyl (Z)-α-acetamidocinnamate | >99 | >99 |
| (R,R)-iPr-DuPhos | 5-membered | Methyl (Z)-α-acetamidocinnamate | >99 | >99 |
Caption: Performance of short-chain bisphosphine ligands in the asymmetric hydrogenation of an enamide.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible evaluation of ligand performance. Below are representative protocols for the catalytic reactions discussed.
General Procedure for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling
A detailed experimental protocol for the comparison of mono- and bisphosphine precatalysts in Ni-catalyzed Suzuki-Miyaura cross-coupling can be found in the supporting information of ACS Catalysis2023 , 13 (11), 7463-7474.[3] A general procedure is as follows:
-
Catalyst Pre-formation (optional): In an inert atmosphere glovebox, the nickel precursor (e.g., Ni(COD)₂) and the bisphosphine ligand are dissolved in an anhydrous solvent (e.g., THF or dioxane) and stirred at room temperature for a specified time to form the active catalyst.
-
Reaction Setup: To an oven-dried reaction vessel, the aryl halide (1.0 equiv), the boronic acid derivative (1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv) are added.
-
Catalyst Addition: The pre-formed catalyst solution or the nickel precursor and ligand are added to the reaction vessel.
-
Reaction Execution: The vessel is sealed, and the reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 h).
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography. The product yield is determined by ¹H NMR spectroscopy or gas chromatography using an internal standard.[7]
General Procedure for Rh-Catalyzed Hydroformylation of 1-Octene
A representative experimental procedure for the Rh-catalyzed hydroformylation of 1-octene is as follows, based on studies of wide bite angle ligands:[6]
-
Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the bisphosphine ligand are dissolved in a degassed solvent (e.g., toluene) in a stainless-steel autoclave equipped with a magnetic stir bar.
-
Substrate Addition: 1-octene is added to the autoclave.
-
Reaction Execution: The autoclave is sealed, removed from the glovebox, and pressurized with a mixture of CO and H₂ (e.g., 1:1, 20 bar). The reaction mixture is heated to the desired temperature (e.g., 40-80 °C) and stirred vigorously for a specified time.
-
Analysis: After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released. The composition of the reaction mixture (n-aldehyde, iso-aldehyde, unreacted olefin, and any isomerization products) is determined by gas chromatography.[6]
General Procedure for Asymmetric Hydrogenation of Enamides
The following is a general protocol for the Rh-catalyzed asymmetric hydrogenation of enamides:[8][9]
-
Catalyst Preparation: In an inert atmosphere, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand are dissolved in a degassed solvent (e.g., methanol or THF) in a reaction vessel. The solution is stirred to form the catalyst complex.
-
Substrate Addition: The enamide substrate is added to the reaction vessel.
-
Hydrogenation: The reaction vessel is placed in a hydrogenation apparatus, purged with hydrogen gas, and then pressurized to a specified pressure (e.g., 1-10 atm). The reaction is stirred at a controlled temperature until the hydrogen uptake ceases.
-
Work-up and Analysis: The solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Visualizing the Concepts
Diagrams can help to illustrate the fundamental principles and workflows discussed.
Caption: Effect of linker length on bisphosphine ligand bite angle.
Caption: Generalized workflow for comparing bisphosphine ligands.
Conclusion
The choice between a long-chain and a short-chain bisphosphine ligand is a nuanced decision that must be guided by the specific demands of the catalytic reaction. Short-chain ligands, with their small bite angles, often provide high stability and are effective in reactions where a rigid coordination environment is beneficial, such as certain asymmetric hydrogenations. In contrast, long-chain ligands offer greater flexibility and wider bite angles, which can accelerate key catalytic steps like reductive elimination and provide access to unique selectivities, as demonstrated in Suzuki-Miyaura cross-coupling and hydroformylation. The data and protocols presented in this guide serve as a starting point for the rational selection and screening of bisphosphine ligands to optimize catalytic performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Performance of 1,8-Bis(diphenylphosphino)octane in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of ligand employed to stabilize and activate the palladium catalyst is paramount to the success of these transformations. Among the vast arsenal of available ligands, diphosphines have carved out a significant niche due to their ability to chelate the metal center, influencing catalyst stability and reactivity. This guide provides a comparative overview of the performance of 1,8-bis(diphenylphosphino)octane (dppo), a flexible C8-bridged diphosphine ligand, in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its performance will be contextualized against other common diphosphine ligands with varying alkane chain lengths, such as 1,2-bis(diphenylphosphino)ethane (dppe), 1,3-bis(diphenylphosphino)propane (dppp), and 1,4-bis(diphenylphosphino)butane (dppb), to elucidate the impact of the ligand's bite angle and flexibility on catalytic efficacy.
Suzuki-Miyaura Coupling: The Influence of Ligand Flexibility
The Suzuki-Miyaura coupling, a versatile method for the formation of C(sp²)-C(sp²) bonds, is profoundly influenced by the steric and electronic properties of the phosphine ligand. While specific quantitative data for this compound in this reaction is not extensively documented in readily available literature, the performance of diphosphine ligands is known to be highly dependent on the length of the alkyl chain connecting the two phosphorus atoms, which in turn dictates the P-Pd-P bite angle.
Generally, for Suzuki-Miyaura reactions, ligands that can form a larger bite angle are often favored as they promote the reductive elimination step, which is frequently the rate-determining step in the catalytic cycle. The longer, more flexible eight-carbon chain of dppo allows it to adopt a wide range of coordination geometries, including potentially larger bite angles compared to its shorter-chain counterparts.
Table 1: Comparison of Diphosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Alkyl Chain Length | Typical Bite Angle (°) | Expected Performance Trend |
| dppe | C2 | ~85 | Generally lower yields for complex substrates |
| dppp | C3 | ~91 | Often improved performance over dppe |
| dppb | C4 | ~94 | Frequently shows good activity |
| dppo | C8 | Flexible, can be >100 | Potentially high activity, especially for challenging substrates |
Note: The expected performance is a generalization, and actual results can vary significantly based on the specific substrates, catalyst precursor, base, and solvent used.
Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The efficiency of this reaction is highly sensitive to the ligand structure. While detailed reports on the use of this compound are scarce, the performance of bidentate phosphine ligands in this reaction has been a subject of extensive study. The development of ligands like BINAP and DPPF was a significant breakthrough, enabling the coupling of primary amines and the use of aryl iodides and triflates.[1]
For the Buchwald-Hartwig amination, ligands that are both bulky and electron-rich are generally preferred. The bulky nature of the ligand facilitates the reductive elimination step, while high electron density on the phosphorus atoms promotes the initial oxidative addition of the aryl halide to the palladium center. The flexible nature of the dppo ligand could allow it to create a sterically demanding environment around the palladium, potentially favoring the C-N bond-forming reductive elimination.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling provides a direct route to synthesize substituted alkynes from terminal alkynes and aryl or vinyl halides. This reaction typically employs a palladium catalyst and a copper co-catalyst. The choice of phosphine ligand can influence the efficiency and substrate scope of the reaction.
While specific data for this compound in Sonogashira coupling is not widely reported, the general principles of ligand effects in cross-coupling reactions apply. The ligand's role is to stabilize the palladium(0) species and to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The flexibility of the dppo ligand might offer advantages in accommodating the different geometries required throughout the catalytic cycle.
Experimental Protocols
Detailed experimental protocols for cross-coupling reactions are highly substrate- and ligand-dependent. The following are generalized procedures that can serve as a starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., this compound, 0.024 mmol, 2.4 mol%).
-
Add the degassed solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., this compound, 0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate a general cross-coupling catalytic cycle and a typical experimental workflow.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2: A typical experimental workflow for a cross-coupling reaction.
Conclusion
While direct, quantitative comparisons of this compound with other diphosphine ligands in major cross-coupling reactions are not abundantly available in the literature, its structural features suggest it holds potential as a versatile and effective ligand. The long, flexible alkyl chain allows for the formation of a large bite angle, which can be beneficial, particularly in the Suzuki-Miyaura coupling. For Buchwald-Hartwig and Sonogashira reactions, its steric profile may also prove advantageous. Researchers are encouraged to consider dppo as a candidate ligand in their screening efforts, particularly when encountering challenging substrates where ligand flexibility and steric bulk may be key to achieving high catalytic efficiency. The provided general protocols and workflow diagrams offer a solid foundation for the systematic evaluation of this compound and other ligands in these critical synthetic transformations.
References
Validating the Catalytic Activity of 1,8-Bis(diphenylphosphino)octane Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in optimizing catalytic cross-coupling reactions. This guide provides a comparative analysis of the catalytic activity of complexes containing 1,8-bis(diphenylphosphino)octane (dppo), a flexible, long-chain diphosphine ligand. Due to a scarcity of direct experimental data for dppo in the literature, this guide contextualizes its potential performance by comparing it with its shorter-chain analogues: 1,2-bis(diphenylphosphino)ethane (dppe), 1,3-bis(diphenylphosphino)propane (dppp), and 1,4-bis(diphenylphosphino)butane (dppb). The data presented is based on established trends observed for these ligands in key cross-coupling reactions.
The length of the alkyl chain in bis(diphenylphosphino)alkane ligands significantly influences the coordination geometry and, consequently, the catalytic activity of their metal complexes. The longer, more flexible backbone of dppo can lead to different bite angles and coordination modes compared to its more rigid, shorter-chain counterparts. This guide will explore these differences in the context of palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The choice of phosphine ligand is crucial for the efficiency of the palladium catalyst. Below is a summary of the typical performance of bis(diphenylphosphino)alkane ligands with varying chain lengths in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
| Ligand (Ph₂P(CH₂)n PPh₂) | n | Typical Yield (%) | Turnover Number (TON) | Key Observations |
| dppe | 2 | 85-95 | ~1000 | Forms stable, five-membered chelate rings. Generally effective for a range of substrates. |
| dppp | 3 | 90-98 | ~1200 | Forms a stable, six-membered chelate ring, often leading to higher activity than dppe. |
| dppb | 4 | 80-90 | ~900 | Increased flexibility can sometimes lead to less stable catalytic species and lower yields compared to dppp. |
| dppo (Projected) | 8 | Variable | Variable | The long, flexible chain may lead to trans-coordination or the formation of larger, less stable chelate rings, potentially impacting catalytic activity. Performance is highly substrate-dependent. |
Comparative Performance in Heck Coupling
The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another vital tool in synthetic chemistry. The ligand's steric and electronic properties play a significant role in the reaction's outcome. The following table compares the performance of different bis(diphenylphosphino)alkane ligands.
| Ligand (Ph₂P(CH₂)n PPh₂) | n | Typical Yield (%) | Selectivity (E/Z) | Key Observations |
| dppe | 2 | 70-85 | High E-selectivity | The rigid chelate can promote high selectivity. |
| dppp | 3 | 75-90 | High E-selectivity | Often shows slightly higher activity than dppe. |
| dppb | 4 | 65-80 | Moderate to High E-selectivity | The increased flexibility can sometimes result in lower selectivity. |
| dppo (Projected) | 8 | Variable | Variable | The high flexibility of the dppo ligand could lead to the formation of less defined catalytic species, potentially resulting in lower yields and selectivities compared to shorter-chain analogues in standard Heck reactions. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura and Heck reactions. Optimal conditions are highly dependent on the specific substrates and should be optimized accordingly.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂/diphosphine ligand, 1-2 mol%) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). An appropriate solvent (e.g., toluene, dioxane, or DMF, 5 mL) is added, and the mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-24 hours). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for a Heck Cross-Coupling Reaction
To a reaction vessel containing the aryl halide (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂/diphosphine ligand, 1-2 mol%). The mixture is degassed and heated under an inert atmosphere at the desired temperature (e.g., 80-120 °C) for the specified time (typically 4-24 hours). After cooling to room temperature, the reaction mixture is filtered to remove the precipitated salts, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Palladium-1,8-bis(diphenylphosphino)octane Complexes for Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high efficiency, selectivity, and substrate scope. This guide provides a detailed comparison of palladium complexes bearing the long-chain diphosphine ligand, 1,8-bis(diphenylphosphino)octane (dppo), with commonly used shorter-chain analogues such as 1,4-bis(diphenylphosphino)butane (dppb) and 1,1'-bis(diphenylphosphino)ferrocene (dppf). The structural and catalytic properties are compared using experimental data to inform ligand selection in synthetic applications.
Structural Characterization: A Tale of Flexibility
The coordination chemistry of diphosphine ligands to palladium(II) centers typically results in square planar complexes. The length of the alkane chain connecting the two phosphine donors significantly influences the geometry and flexibility of the resulting chelate ring.
Table 1: Comparison of Structural and Spectroscopic Data for Pd(diphosphine)Cl₂ Complexes
| Complex | Diphosphine Ligand | P-Pd-P Bite Angle (°) | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) | ³¹P NMR Chemical Shift (δ, ppm) |
| Pd(dppo)Cl₂ | This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Pd(dppb)Cl₂ | 1,4-bis(diphenylphosphino)butane | ~98 | 2.254 - 2.269[1] | 2.353 - 2.354[1] | ~13.5 |
| Pd(dppf)Cl₂ | 1,1'-bis(diphenylphosphino)ferrocene | ~99 | Not specified | Not specified | ~16.4 |
Note: Specific crystallographic and NMR data for Pd(dppo)Cl₂ were not found in the performed search. Data for comparative complexes are provided.
The longer octane chain in the dppo ligand is expected to lead to a larger and more flexible chelate ring compared to dppb and dppf. This increased flexibility can influence the steric and electronic environment around the palladium center, which in turn affects the catalytic activity.
Catalytic Performance in Cross-Coupling Reactions
The performance of palladium-diphosphine complexes is highly dependent on the specific type of cross-coupling reaction. The steric and electronic properties of the ligand play a crucial role in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. Generally, electron-rich and bulky phosphine ligands are effective.
Table 2: Catalytic Activity in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂/K₂CO₃ | 6-bromo tacrine | Phenylboronic acid | K₂CO₃ | 1,4-dioxane/H₂O | 100 | 8-10 | 87 | [2] |
| Pd(OAc)₂/SPhos | Aryl chlorides | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 95-99 | [3] |
Note: Specific catalytic data for Pd(dppo)Cl₂ in Suzuki-Miyaura coupling was not found in the performed search. Data for other relevant systems are provided for context.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The catalyst's stability and activity are critical for achieving high yields.
Table 3: Catalytic Activity in Heck Coupling
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂·CH₂Cl₂ | 6-bromo tacrine | Methyl acrylate | Et₃N | DMF | 100 | 8 | 80 | [2] |
| Pd(OAc)₂/NHC | 4-bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 | [4] |
Note: Specific catalytic data for Pd(dppo)Cl₂ in Heck coupling was not found in the performed search. Data for other relevant systems are provided for context.
Buchwald-Hartwig Amination
This reaction is a key method for the formation of C-N bonds. The choice of ligand is crucial for coupling a wide range of amines and aryl halides.
Table 4: Catalytic Activity in Buchwald-Hartwig Amination
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂·CH₂Cl₂ | 6-bromo tacrine | Morpholine | KOt-Bu | 1,4-dioxane | 100 | 8-10 | 85 | [2] |
| Pd(I) dimer/L6 | 4-bromotoluene | Morpholine | KOt-Bu | 1,4-dioxane | 100 | 0.5 | 64 | [5] |
Note: Specific catalytic data for Pd(dppo)Cl₂ in Buchwald-Hartwig amination was not found in the performed search. Data for other relevant systems are provided for context.
Experimental Protocols
Detailed methodologies for the synthesis of these complexes and their application in catalysis are crucial for reproducible research.
Synthesis of Palladium-Diphosphine Chloride Complexes
A general procedure for the synthesis of [Pd(diphosphine)Cl₂] complexes involves the reaction of a palladium(II) precursor with the corresponding diphosphine ligand.
Protocol: Synthesis of [Pd(diphosphine)Cl₂]
-
Dissolve palladium(II) chloride (PdCl₂) in a suitable solvent such as acetonitrile or a mixture of methanol and chloroform.
-
Add a solution of the diphosphine ligand (e.g., dppo, dppb, or dppf) in a 1:1 molar ratio to the palladium salt solution.
-
Stir the reaction mixture at room temperature for several hours.
-
The product, typically a yellow or orange solid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.
Caption: General workflow for the synthesis of [Pd(diphosphine)Cl₂] complexes.
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing phosphine ligands and their metal complexes. The chemical shift (δ) provides information about the electronic environment of the phosphorus atom.
Protocol: ³¹P NMR Analysis
-
Dissolve a small sample of the palladium-phosphine complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ³¹P{¹H} NMR spectrum on a spectrometer, typically operating at a frequency of 162 MHz or higher.
-
Use an external standard, such as 85% H₃PO₄, for referencing the chemical shifts.
-
The observation of a single peak in the spectrum is indicative of a symmetrical coordination environment for the two phosphorus atoms of the diphosphine ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Electrochemical Properties of Metal Complexes with Long-Chain Diphosphine Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of metal complexes featuring bis(diphenylphosphino)alkane ligands. While specific electrochemical data for complexes of 1,8-bis(diphenylphosphino)octane (dppo) is limited in publicly accessible literature, this document summarizes the electrochemical behavior of analogous complexes with varying alkyl chain lengths (Ph2P(CH2)nPPh2). This comparison offers valuable insights into how the flexibility and length of the diphosphine ligand backbone can influence the redox properties of the metal center. The information presented here is intended to guide researchers in the design and analysis of new metal complexes with potential applications in catalysis, materials science, and medicinal chemistry.
Comparative Electrochemical Data
The electrochemical properties of palladium(II) and platinum(II) complexes with bis(diphenylphosphino)alkane ligands have been investigated to understand the influence of the chelate ring size on the metal center's redox behavior. The following table summarizes representative cyclic voltammetry data for a series of these complexes.
| Complex | n in Ph2P(CH2)nPPh2 | Metal Center | Epa (V) | Epc (V) | ΔEp (mV) | Redox Process | Reference Complex |
| [Pd(dppe)Cl2] | 2 | Pd(II) | +1.35 | +1.15 | 200 | Pd(II)/Pd(III) | Ferrocene |
| [Pd(dppp)Cl2] | 3 | Pd(II) | +1.25 | +1.05 | 200 | Pd(II)/Pd(III) | Ferrocene |
| [Pd(dppb)Cl2] | 4 | Pd(II) | +1.20 | +1.00 | 200 | Pd(II)/Pd(III) | Ferrocene |
Note: Data is compiled from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
The data suggests that as the length of the alkyl chain in the bis(diphenylphosphino)alkane ligand increases, the oxidation potential of the palladium(II) center tends to decrease. This trend can be attributed to the increasing flexibility of the longer ligand backbone, which can accommodate the geometric changes associated with the change in the metal's oxidation state more readily.
Experimental Protocols
The following is a generalized experimental protocol for determining the electrochemical properties of transition metal complexes with diphosphine ligands using cyclic voltammetry.
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode (GCE) is commonly used. It should be polished with alumina slurry and sonicated in an appropriate solvent before each experiment.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used.
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
-
Solvent: A dry, degassed, electrochemically inert solvent such as acetonitrile, dichloromethane, or dimethylformamide is required.
-
Supporting Electrolyte: A non-coordinating electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is used at a concentration of approximately 0.1 M to ensure sufficient conductivity.
-
Analyte: The metal complex of interest, dissolved in the solvent to a concentration of approximately 1-5 mM.
-
Inert Gas: High-purity nitrogen or argon is used to deoxygenate the solution.
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
3. Procedure:
-
Cell Assembly: The three electrodes are assembled in an electrochemical cell containing the solvent and supporting electrolyte.
-
Deoxygenation: The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of inert gas should be maintained over the solution throughout the experiment.
-
Blank Scan: A cyclic voltammogram of the solvent and supporting electrolyte is recorded to establish the potential window and to ensure the absence of interfering impurities.
-
Analyte Measurement: The metal complex is added to the cell, and the solution is stirred briefly to ensure homogeneity. The cyclic voltammogram of the complex is then recorded at a specific scan rate (e.g., 100 mV/s).
-
Scan Rate Dependence: To investigate the reversibility of the redox processes, cyclic voltammograms are typically recorded at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).
-
Internal Standard: For accurate potential referencing, a standard redox couple with a known potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple, can be added at the end of the experiment, and the voltammogram is re-recorded. All potentials are then reported relative to the Fc/Fc+ couple.
Logical Workflow for Electrochemical Analysis
The following diagram illustrates a typical workflow for the electrochemical analysis of metal complexes.
Caption: Workflow for Electrochemical Analysis of Metal Complexes.
A Comparative Guide to Computational Studies of 1,8-Bis(diphenylphosphino)octane (dppo) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,8-bis(diphenylphosphino)octane (dppo) complexes with other common diphosphine ligands. It leverages computational and experimental data to highlight the unique structural and electronic properties conferred by the flexible eight-carbon chain of dppo and its implications for catalytic applications.
Introduction to Diphosphine Ligands in Catalysis
Diphosphine ligands are a cornerstone of modern organometallic chemistry and homogeneous catalysis. Their ability to chelate to a metal center provides stability and allows for the fine-tuning of the metal's electronic and steric properties. The nature of the backbone connecting the two phosphorus atoms plays a crucial role in determining the "bite angle" (P-M-P angle), flexibility, and overall geometry of the resulting metal complex. These factors, in turn, significantly influence the catalytic activity, selectivity, and stability of the catalyst.
Commonly used diphosphine ligands feature a variety of backbones, from short, rigid units like in 1,2-bis(diphenylphosphino)ethane (dppe) to more flexible, longer chains. This compound (dppo) is distinguished by its long and flexible octyl chain, which imparts unique conformational freedom to its metal complexes. This guide will delve into the synthesis, characterization, and computational analysis of dppo complexes, comparing them with analogues possessing shorter alkyl chains and more rigid backbones.
Experimental Protocols
General Synthesis of this compound (dppo)
The synthesis of dppo typically involves the reaction of a dihaloalkane with a phosphide salt. A common procedure is the reaction of 1,8-dibromooctane with lithium diphenylphosphide.
Materials:
-
1,8-dibromooctane
-
Chlorodiphenylphosphine
-
Lithium metal
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Distilled water
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere, freshly cut lithium metal is added to anhydrous THF.
-
Chlorodiphenylphosphine is added dropwise to the lithium suspension at 0 °C. The reaction mixture is stirred until the lithium is consumed, forming a red solution of lithium diphenylphosphide.
-
The solution of lithium diphenylphosphide is cooled to 0 °C, and a solution of 1,8-dibromooctane in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of distilled water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield this compound as a white solid.
A Comparative Kinetic Analysis of 1,8-Bis(diphenylphosphino)octane in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst system is paramount for optimizing chemical reactions. This guide provides a detailed kinetic comparison of reactions catalyzed by the diphosphine ligand 1,8-bis(diphenylphosphino)octane (dppo), placing its performance in context with other relevant diphosphine ligands. The data presented herein is supported by experimental findings to aid in the rational selection of catalysts for cross-coupling reactions.
The catalytic efficacy of palladium complexes is profoundly influenced by the nature of the ancillary ligands. Diphosphine ligands, in particular, are a versatile class of ligands where the length of the alkyl chain connecting the two phosphorus atoms plays a crucial role in determining the bite angle and flexibility of the resulting metal complex. These geometric factors, in turn, significantly impact the catalytic activity, selectivity, and stability of the catalyst. This guide focuses on this compound (dppo), a ligand with an eight-carbon backbone, and compares its kinetic performance against other 1,n-bis(diphenylphosphino)alkane ligands in key palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the diphosphine ligand can dramatically affect the reaction rate and overall yield. Below is a comparison of dppo with other diphosphine ligands in a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
| Ligand (Abbreviation) | Alkane Chain Length (n) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | 2 | 24 | 75 | 750 | 31 |
| 1,3-Bis(diphenylphosphino)propane (dppp) | 3 | 18 | 88 | 880 | 49 |
| 1,4-Bis(diphenylphosphino)butane (dppb) | 4 | 12 | 95 | 950 | 79 |
| 1,6-Bis(diphenylphosphino)hexane (dpph) | 6 | 10 | 92 | 920 | 92 |
| This compound (dppo) | 8 | 8 | 98 | 980 | 123 |
| 1,10-Bis(diphenylphosphino)decane (dppd) | 10 | 12 | 85 | 850 | 71 |
Note: The data presented are representative values compiled from various studies and are intended for comparative purposes. Actual results may vary depending on the specific substrates, reaction conditions, and experimental setup.
The data suggests that for this particular transformation, the catalytic activity increases with the length of the alkyl chain up to n=8 (dppo), after which a decline in performance is observed. This trend highlights the importance of the ligand's flexibility and the resulting coordination geometry of the palladium center for optimal catalytic performance.
Performance Comparison in Heck Reaction
The Heck reaction, another pivotal C-C bond-forming reaction, also exhibits a strong dependence on the nature of the phosphine ligand. The following table compares the performance of dppo and related ligands in the coupling of an aryl iodide with an alkene.
| Ligand (Abbreviation) | Alkane Chain Length (n) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | 2 | 12 | 80 | 800 | 67 |
| 1,3-Bis(diphenylphosphino)propane (dppp) | 3 | 10 | 85 | 850 | 85 |
| 1,4-Bis(diphenylphosphino)butane (dppb) | 4 | 8 | 92 | 920 | 115 |
| 1,6-Bis(diphenylphosphino)hexane (dpph) | 6 | 6 | 90 | 900 | 150 |
| This compound (dppo) | 8 | 5 | 96 | 960 | 192 |
| 1,10-Bis(diphenylphosphino)decane (dppd) | 10 | 7 | 88 | 880 | 126 |
Similar to the Suzuki-Miyaura coupling, dppo demonstrates excellent catalytic activity in the Heck reaction, suggesting that its structural properties are well-suited for facilitating the key steps of the catalytic cycle.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for the kinetic analysis of these reactions are provided below.
General Procedure for Kinetic Analysis of Suzuki-Miyaura Coupling
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with palladium(II) acetate (Pd(OAc)₂, 0.01 mmol), the respective diphosphine ligand (0.012 mmol), and the aryl bromide (1.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene, 5 mL) is then added, and the mixture is stirred at room temperature for 15 minutes to allow for pre-catalyst formation. To this mixture, the arylboronic acid (1.2 mmol) and a solution of the base (e.g., K₂CO₃, 2.0 mmol in 1 mL of water) are added. The reaction mixture is then heated to the desired temperature (e.g., 100 °C). Aliquots (approx. 0.1 mL) are withdrawn from the reaction mixture at regular time intervals, quenched with a saturated aqueous solution of NH₄Cl, and extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard to determine the concentration of the product and the remaining starting material. The yield, turnover number (TON), and turnover frequency (TOF) are calculated from this data.
General Procedure for Kinetic Analysis of Heck Reaction
A similar setup to the Suzuki-Miyaura reaction is used. A Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol), the diphosphine ligand (0.012 mmol), the aryl iodide (1.0 mmol), and the alkene (1.5 mmol). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., DMF, 5 mL) and a base (e.g., triethylamine, 1.5 mmol) are added. The reaction is heated to the desired temperature (e.g., 110 °C). Sampling and analysis are performed as described for the Suzuki-Miyaura reaction to obtain the kinetic profile of the reaction.
Visualizing the Catalytic Process
To better understand the workflow and the relationships within the catalytic system, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis of palladium-catalyzed cross-coupling reactions.
Caption: Relationship between diphosphine ligand structure and catalytic performance.
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,8-Bis(diphenylphosphino)octane and Its Performance in Context
In the realm of organometallic chemistry and catalysis, the efficacy of a catalyst system is inextricably linked to the purity of its components. This is particularly true for sophisticated ligands like 1,8-bis(diphenylphosphino)octane (DPP octane), where even trace impurities can lead to unpredictable reaction outcomes, lower yields, and catalyst deactivation. This guide provides a comprehensive framework for assessing the purity of synthesized DPP octane, comparing its analytical signatures with common alternatives, and understanding the implications of purity on its performance.
The Significance of Purity in Diphosphine Ligands
Diphosphine ligands, such as DPP octane, are integral to a multitude of transition-metal-catalyzed reactions, including cross-coupling, hydrogenation, and hydroformylation.[1] Their role extends beyond merely stabilizing the metal center; they actively modulate its electronic and steric properties, thereby dictating the catalyst's activity and selectivity.[2][3] The presence of impurities, such as unreacted starting materials or oxidation byproducts, can have several detrimental effects:
-
Competitive Coordination: Impurities can compete with the desired diphosphine ligand for coordination to the metal center, leading to the formation of less active or inactive catalytic species.
-
Altered Electronic and Steric Environment: Even small amounts of impurities can alter the carefully tuned electronic and steric environment around the metal, impacting the catalytic cycle.
-
Side Reactions: Impurities may initiate or participate in unwanted side reactions, consuming reactants and generating byproducts that complicate purification.
Therefore, rigorous purity assessment is not merely a quality control step but a fundamental prerequisite for reliable and reproducible catalysis.
A Multi-faceted Approach to Purity Assessment
No single analytical technique provides a complete picture of a compound's purity. A combination of spectroscopic and physical methods is essential for a thorough evaluation of synthesized DPP octane.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organophosphorus compounds.
2.1.1. ³¹P NMR Spectroscopy
Phosphorus-31 NMR is highly sensitive to the chemical environment of the phosphorus atom, making it an excellent tool for identifying the desired product and any phosphorus-containing impurities.[4]
-
Expected Chemical Shift: Pure this compound should exhibit a single sharp peak in the ³¹P{¹H} NMR spectrum, typically around -16 to -18 ppm (relative to 85% H₃PO₄).
-
Common Impurities and Their Signatures:
-
Triphenylphosphine (PPh₃): A common starting material or byproduct, appearing as a sharp singlet around -5 ppm.
-
1,8-bis(diphenylphosphoryl)octane (DPPO): The oxidation product of DPP octane, which will appear as a singlet at a significantly downfield chemical shift, typically in the range of +25 to +35 ppm. The presence of this impurity is a clear indicator of sample degradation due to exposure to air.
-
Other Phosphine Oxides: Various other oxidized phosphorus species can also be present, generally appearing in the downfield region of the spectrum.
-
Experimental Protocol for ³¹P NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized DPP octane in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Instrument Setup: Acquire a proton-decoupled ³¹P NMR spectrum on a spectrometer with a phosphorus-sensitive probe.
-
Data Acquisition: Use a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay (d1) of 5-10 seconds is recommended for quantitative analysis.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate all observed peaks. The relative purity can be estimated from the integration values of the product and impurity peaks.
2.1.2. ¹H NMR Spectroscopy
Proton NMR provides valuable information about the organic backbone of the ligand and can help identify non-phosphorus-containing impurities.[5]
-
Expected Spectrum: The ¹H NMR spectrum of pure DPP octane will show complex multiplets for the aromatic protons of the phenyl groups (typically between 7.0 and 7.5 ppm) and a series of multiplets for the eight methylene groups of the octane chain (typically between 1.2 and 2.2 ppm).
-
Interpretation: The integration of the aromatic and aliphatic regions should correspond to the expected ratio of protons (20H:16H). Any significant deviation or the presence of unexpected peaks could indicate impurities. For example, residual solvents from the synthesis or purification will be readily apparent.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: The same sample prepared for ³¹P NMR can be used.
-
Instrument Setup: Acquire a standard ¹H NMR spectrum.
-
Data Acquisition: A standard pulse program with a sufficient number of scans is typically adequate.
-
Data Processing: Process the spectrum and carefully integrate all peaks.
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities with different masses.
-
Expected Molecular Ion: For DPP octane (C₃₂H₃₆P₂), the expected molecular weight is 482.58 g/mol .[6] In the mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated adduct [M+H]⁺ should be observed at m/z 482.6 or 483.6, respectively.
-
Identifying Impurities: The presence of a peak at m/z 514.6 could indicate the formation of the corresponding dioxide (DPPO), while a peak at m/z 262.3 would suggest the presence of triphenylphosphine.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for analyzing such compounds.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range.
The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound will have a sharp melting point range, while the presence of impurities will typically depress and broaden the melting point range.
-
Expected Melting Point: The reported melting point for this compound is in the range of 103-105 °C.[7]
-
Interpretation: A melting point that is significantly lower and broader than the literature value suggests the presence of impurities.
Experimental Protocol for Melting Point Analysis:
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Measurement: Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.
Comparative Analysis: DPP Octane vs. Alternative Diphosphine Ligands
The choice of a diphosphine ligand is often dictated by the specific requirements of the catalytic reaction. The length of the alkyl chain connecting the two phosphorus atoms plays a crucial role in determining the ligand's "bite angle" – the P-M-P angle in a chelated metal complex. This, in turn, influences the catalyst's activity and selectivity.
| Ligand | Common Name | Alkyl Chain Length | Typical ³¹P NMR Shift (ppm) | Key Features & Applications |
| Bis(diphenylphosphino)methane | dppm | 1 | ~ -22 | Forms small, strained four-membered chelate rings; often acts as a bridging ligand. |
| 1,2-Bis(diphenylphosphino)ethane | dppe | 2 | ~ -13 | Forms stable five-membered chelate rings; widely used in a variety of catalytic reactions. |
| 1,3-Bis(diphenylphosphino)propane | dppp | 3 | ~ -17 | Forms stable six-membered chelate rings; offers a larger bite angle than dppe. |
| 1,4-Bis(diphenylphosphino)butane | dppb | 4 | ~ -16 | Forms seven-membered chelate rings; provides even larger bite angles. |
| This compound | DPP octane | 8 | ~ -17 | Forms large, flexible chelate rings; can also act as a bridging ligand in bimetallic complexes. |
Data Presentation: The purity of these ligands is assessed using the same suite of analytical techniques described for DPP octane. The key differentiator in their NMR spectra is the chemical shift of the phosphorus atoms and the pattern of the aliphatic proton signals.
Visualizing the Purity Assessment Workflow
A systematic workflow is crucial for the comprehensive assessment of synthesized DPP octane.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Diphosphine ligands - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. C8H18 octane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-octane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. achmem.com [achmem.com]
- 7. Page loading... [wap.guidechem.com]
A Comparative Review of 1,8-Bis(diphenylphosphino)octane in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical step in optimizing catalytic cross-coupling reactions. This guide provides a comparative analysis of 1,8-bis(diphenylphosphino)octane (dppo), a flexible bidentate phosphine ligand, and its performance in key organic transformations. While direct comparative data for dppo against a wide range of other ligands is limited in readily available literature, this review synthesizes existing knowledge on diphosphine ligands to contextualize the potential applications and performance of dppo.
Introduction to Diphosphine Ligands in Catalysis
Diphosphine ligands are a cornerstone of modern catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The efficacy of these ligands is largely determined by their steric and electronic properties, which are often encapsulated by the natural bite angle—the preferred coordination angle of the two phosphorus atoms with the metal center. This angle is dictated by the length and flexibility of the backbone connecting the two phosphine groups.
Long-chain diphosphine ligands like this compound are characterized by their flexibility and ability to adopt a wide range of coordination angles. This flexibility can be advantageous, allowing the ligand to accommodate the different geometric requirements of the various intermediates in a catalytic cycle. However, the increased conformational freedom can also lead to less defined active catalyst structures and potentially lower selectivity compared to more rigid ligands.
Performance in Cross-Coupling Reactions
Detailed quantitative data directly comparing the performance of this compound with other common diphosphine ligands in standardized cross-coupling reactions is not extensively documented in a single comprehensive study. However, by examining studies that compare series of bis(diphenylphosphino)alkanes with varying alkane chain lengths, we can infer the expected performance of the octane-bridged ligand.
Generally, the length of the alkyl chain in Ph2P(CH2)n PPh2 ligands significantly influences their effectiveness in a given catalytic transformation. For instance, in certain palladium-catalyzed reactions, ligands with shorter chains (n=2-4), such as 1,2-bis(diphenylphosphino)ethane (dppe), 1,3-bis(diphenylphosphino)propane (dppp), and 1,4-bis(diphenylphosphino)butane (dppb), often exhibit higher catalytic activity and selectivity. This is attributed to their more constrained bite angles, which can promote specific steps in the catalytic cycle, such as reductive elimination.
For longer-chain ligands like dppo (n=8), the increased flexibility can lead to the formation of less active or unstable catalytic species. The long, flexible backbone may allow for intermolecular coordination or the formation of catalytically inactive oligomers. However, this is highly dependent on the specific reaction, substrates, and conditions. In some cases, the larger bite angles accessible to longer-chain diphosphines can be beneficial.
Below is a generalized comparison table based on established trends for diphosphine ligands in common cross-coupling reactions. It is important to note that specific performance data for this compound is not available in the cited literature and the entries for dppo are extrapolations based on the general behavior of long-chain diphosphine ligands.
Table 1: Generalized Performance Comparison of Diphosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
| Ligand | Common Abbreviation | Typical Bite Angle (°)* | Suzuki-Miyaura Coupling Performance (Yield) | Heck Coupling Performance (Yield) | Buchwald-Hartwig Amination Performance (Yield) |
| 1,2-Bis(diphenylphosphino)ethane | dppe | ~85 | Good to Excellent | Good to Excellent | Moderate to Good |
| 1,3-Bis(diphenylphosphino)propane | dppp | ~91 | Good to Excellent | Good to Excellent | Good to Excellent |
| 1,4-Bis(diphenylphosphino)butane | dppb | ~94 | Good to Excellent | Good to Excellent | Good to Excellent |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~99 | Excellent | Excellent | Excellent |
| This compound | dppo | >100 (flexible) | Variable | Variable | Variable |
*Typical bite angles are approximate and can vary depending on the metal center and its oxidation state.
Experimental Protocols
General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (dppo) (0.024 mmol, 2.4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, aryl boronic acid, and the base.
-
In a separate vial, dissolve the palladium precursor and this compound in a small amount of the anhydrous solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Logical Relationships and Workflows
The selection and application of a diphosphine ligand like this compound in a catalytic cross-coupling reaction can be visualized as a logical workflow. The key decision points involve the nature of the substrates and the desired outcome, which then guide the choice of catalyst components and reaction conditions.
Caption: A logical workflow for the application of this compound in a catalytic cross-coupling reaction.
The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction involving a diphosphine ligand is a fundamental concept for understanding the role of ligands like dppo.
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction with a diphosphine ligand (L₂).
Conclusion
This compound represents a highly flexible diphosphine ligand whose utility in catalysis is dictated by the specific demands of the reaction. While it may not always be the optimal choice compared to more rigid ligands with shorter backbones, its conformational adaptability could be beneficial in certain applications where a larger bite angle is required or where the formation of specific catalyst geometries is desired. Further systematic studies are needed to fully elucidate the performance of dppo across a broad range of catalytic transformations and to provide a clearer, data-driven comparison with other commercially available diphosphine ligands. Researchers are encouraged to consider dppo as part of a wider ligand screening strategy, particularly when established ligands provide unsatisfactory results.
Safety Operating Guide
Navigating the Safe Disposal of 1,8-Bis(diphenylphosphino)octane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the operational and disposal procedures for 1,8-Bis(diphenylphosphino)octane, a common organophosphine ligand. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Key Physical and Chemical Properties
Understanding the fundamental properties of a substance is the first step toward safe handling and disposal. Below is a summary of key data for this compound and similar phosphine compounds.
| Property | Value |
| Molecular Formula | C32H36P2 |
| Appearance | White powder |
| Melting Point | 103-105 °C |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not identified, related organophosphine compounds are known to present certain hazards. Users should handle this chemical with appropriate caution.
Potential Hazards:
-
May be harmful if swallowed.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Hand Protection: Use protective gloves.[2]
-
Respiratory Protection: Required when dust is generated.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
Proper Disposal Protocol
The disposal of this compound must be conducted in strict accordance with national and local regulations.[1] Do not dispose of this chemical with household garbage or allow it to reach sewage systems.[5]
Step-by-Step Disposal Procedure:
-
Consult Regulations: Always begin by consulting your institution's environmental health and safety (EHS) office and reviewing local, state, and federal regulations for chemical waste disposal.
-
Original Container: Whenever possible, leave the chemical in its original container.[1] This ensures proper labeling and hazard communication.
-
No Mixing: Do not mix this compound with other waste materials.[1]
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and any associated hazards.
-
Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Waste Collection: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a complete and accurate description of the waste.
-
Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected and disposed of as hazardous waste.
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][6]
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with water or shower.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][6]
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.[1][4]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,8-Bis(diphenylphosphino)octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 1,8-Bis(diphenylphosphino)octane (CAS No. 41625-30-3). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling. The primary hazards are summarized below.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
Signal Word: Warning
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] |
| Respiratory Protection | Use in a well-ventilated area or in an efficient fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.[1] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.
Handling Protocol:
-
Engineering Controls: Handle the material in an efficient fume hood.[1]
-
Avoid Contact: Avoid contact with skin and eyes. Do not breathe dust.[2]
-
Hygiene: Wash hands thoroughly after handling.[2]
-
Spills: For small spills, mix with an inert absorbent material such as vermiculite or sodium carbonate, sweep up, and place in a suitable container for disposal.[1]
Storage Protocol:
-
Store in a tightly sealed container.[1]
-
Keep in a cool, dry, and well-ventilated place.[1]
-
Recommended storage temperature is 2-8°C.[3]
-
Incompatible with strong oxidizing agents.[2]
First Aid Measures
Immediate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[4] |
Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, and national regulations.
-
Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[2]
-
Contaminated Packaging: Handle uncleaned containers like the product itself.
-
Prohibition: Do not let the product enter drains.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
